molecular formula C5HBr2F2N B1501348 3,5-Dibromo-2,6-difluoropyridine CAS No. 685517-84-4

3,5-Dibromo-2,6-difluoropyridine

Cat. No.: B1501348
CAS No.: 685517-84-4
M. Wt: 272.87 g/mol
InChI Key: FGTBUWCNYCKCTK-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,6-difluoropyridine is a useful research compound. Its molecular formula is C5HBr2F2N and its molecular weight is 272.87 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dibromo-2,6-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr2F2N/c6-2-1-3(7)5(9)10-4(2)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTBUWCNYCKCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Br)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673179
Record name 3,5-Dibromo-2,6-difluoropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685517-84-4
Record name 3,5-Dibromo-2,6-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dibromo-2,6-difluoropyridine: A Versatile Scaffold for Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Halogenated Pyridines

The pyridine ring is a cornerstone of medicinal chemistry and materials science, present in numerous FDA-approved drugs and advanced materials.[1] Strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Among the vast array of substituted pyridines, polyhalogenated derivatives such as 3,5-Dibromo-2,6-difluoropyridine have emerged as exceptionally valuable building blocks. The presence of multiple, distinct halogen atoms—two bromine and two fluorine—on the pyridine core imparts a unique combination of reactivity, metabolic stability, and conformational control.

The fluorine atoms, due to their high electronegativity and small size, can significantly enhance binding affinity to biological targets, improve metabolic stability by blocking sites of oxidation, and modulate lipophilicity, thereby improving bioavailability.[2][3] Concurrently, the bromine atoms provide reactive handles for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This orthogonal reactivity makes this compound a highly sought-after intermediate for constructing complex, multi-substituted pyridine scaffolds found in novel kinase inhibitors, agrochemicals, and functional materials.[4][5]

This technical guide provides a comprehensive overview of this compound, covering its chemical properties, a validated synthesis protocol, key applications with a focus on its reactivity, and essential safety and handling information.

Core Compound Identification

PropertyData
Chemical Name This compound
CAS Number 685517-84-4
Molecular Formula C₅HBr₂F₂N
Molecular Weight 272.87 g/mol
Appearance Solid
Storage Temperature Inert atmosphere, 2-8°C[6]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a two-stage process starting from a readily available pyridine precursor. The general strategy involves the bromination of a fluorinated pyridine or the fluorination of a brominated pyridine. A common and effective approach is the fluorination of a corresponding dichloropyridine derivative.[7]

Conceptual Synthesis Workflow

The following diagram illustrates the logical flow from a precursor to the final product, highlighting the key transformation stages.

G cluster_0 Stage 1: Bromination cluster_1 Stage 2: Halogen Exchange (Halex) Reaction cluster_2 Stage 3: Purification A 2,6-Dichloropyridine B 3,5-Dibromo-2,6-dichloropyridine A->B Br₂ / Oleum C This compound B->C KF / DMSO High Temperature D Purified Product C->D Recrystallization / Column Chromatography Suzuki_Coupling reactant This compound catalyst Pd Catalyst + Base reactant->catalyst boronic_acid Arylboronic Acid (R-B(OH)₂) boronic_acid->catalyst product 3-Aryl-5-bromo-2,6-difluoropyridine catalyst->product

Sources

An In-depth Technical Guide to 3,5-Dibromo-2,6-difluoropyridine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 3,5-Dibromo-2,6-difluoropyridine (CAS No. 685517-84-4), a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This molecule is not merely a chemical intermediate; it is a strategically designed building block offering orthogonal reactivity. The fluorine atoms at the C2 and C6 positions are activated for sequential nucleophilic aromatic substitution (SNAr), while the bromine atoms at the C3 and C5 positions provide stable handles for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the systematic and divergent synthesis of complex, polysubstituted pyridine cores, which are prevalent in a wide array of pharmacologically active agents. This document details the compound's physicochemical properties, a validated synthetic approach, analytical characterization methods, its strategic applications in library synthesis, and critical safety and handling protocols.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is a pyridine ring systematically substituted to maximize its synthetic utility.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Identity Data

PropertyValueSource
IUPAC Name This compound-
CAS Number 685517-84-4[1][2]
Molecular Formula C₅HBr₂F₂N[1][2]
Molecular Weight 272.87 g/mol [1][2]
Appearance White to off-white solid (Typical)Supplier Data
Melting Point Not available in public literature. Must be determined experimentally.-
Boiling Point Not available in public literature. Must be determined experimentally.-
Solubility Expected to be soluble in common organic solvents (DCM, THF, DMSO, DMF).-
Storage Store under inert atmosphere at 2-8°C.[2]

Insight from the Field: The absence of publicly available, experimentally determined physical constants like melting and boiling points is common for specialized reagents. It is imperative for the receiving scientist to perform this characterization (e.g., via DSC or MP apparatus) as part of the initial quality control workflow to establish a baseline for future experiments.

Section 2: Synthesis and Mechanistic Insights

While this compound is commercially available, understanding its synthesis is crucial for appreciating its reactivity and potential impurities. The most logical and industrially scalable approach is a two-stage process starting from a suitable pyridine precursor. The key transformation is a halogen exchange (Halex) reaction.

Plausible Synthetic Workflow:

G start 2,6-Dichloropyridine step1 Bromination (e.g., NBS, H2SO4) start->step1 intermediate 3,5-Dibromo-2,6-dichloropyridine (CAS 76942-23-9) step1->intermediate Electrophilic Aromatic Substitution step2 Halogen Exchange (SNAr) (CsF, DMSO, Heat) intermediate->step2 product This compound step2->product Nucleophilic Aromatic Substitution

Caption: Proposed high-level synthetic workflow.

Core Protocol: Halogen Exchange (Halex) Fluorination

This protocol is based on well-established procedures for the conversion of activated chloropyridines to their fluoro-analogs.

1. Reagent Preparation:

  • Charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with 3,5-Dibromo-2,6-dichloropyridine (1.0 eq).

  • Add anhydrous Cesium Fluoride (CsF) (2.5 - 4.0 eq). CsF should be dried under vacuum at >100°C prior to use.

  • Add anhydrous Dimethyl Sulfoxide (DMSO) to create a slurry with a concentration of approximately 0.5-1.0 M.

2. Reaction Execution:

  • Purge the flask with dry nitrogen or argon for 15 minutes.

  • Heat the reaction mixture with vigorous stirring to 100-140°C. The optimal temperature must be determined empirically.

  • Monitor the reaction progress by taking aliquots and analyzing via GC-MS or LC-MS, quenching with water and extracting with ethyl acetate. The reaction is complete upon consumption of the starting material.

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker of ice-water.

  • Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or diethyl ether (3x volumes).

  • Combine the organic layers, wash with brine to remove residual DMSO, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid via silica gel column chromatography using a hexane/ethyl acetate gradient.

Expert Rationale (Causality):

  • Why CsF? Cesium fluoride is the preferred fluoride source for Halex reactions due to its high solubility in aprotic polar solvents and the "naked" nature of the fluoride anion, which enhances its nucleophilicity compared to KF or NaF.

  • Why DMSO? DMSO is an ideal solvent as it is polar aprotic, effectively solvates the cesium cation, and has a high boiling point, allowing for the necessary reaction temperatures to overcome the activation energy of the C-Cl bond cleavage.

  • Mechanism: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitrogen atom and the remaining halogens activate the C2 and C6 positions towards nucleophilic attack by the fluoride ion. This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, which then collapses, expelling the chloride leaving group. Recent studies suggest this process may be more concerted than a simple two-step process.[3]

Section 3: Analytical Characterization

To ensure the identity and purity of this compound, a combination of spectroscopic and chromatographic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The molecule's symmetry predicts a single proton environment for the hydrogen at the C4 position. This should appear as a triplet in the aromatic region (approx. δ 8.0-8.5 ppm), with coupling to the two equivalent fluorine atoms at C2 and C6 (³JHF).

    • ¹⁹F NMR: A single resonance is expected due to the chemical equivalence of the two fluorine atoms.

    • ¹³C NMR: Four distinct carbon signals are expected. The chemical shifts and C-F coupling constants (large ¹JCF for C2/C6, smaller ²JCF for C3/C5) provide definitive structural confirmation.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show the molecular ion peak. A key diagnostic feature is the isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), which will result in a characteristic 1:2:1 ratio for the [M], [M+2], and [M+4] peaks.

  • High-Performance Liquid Chromatography (HPLC): Purity analysis should be conducted using a reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient. A purity level of >98% is typically required for drug discovery applications.

Section 4: Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in its design as a versatile chemical scaffold. The differential reactivity of its halogen substituents allows for precise, stepwise construction of highly decorated pyridine derivatives.

Strategic Utility as a Scaffold:

G start This compound snar_node Nucleophilic Aromatic Substitution (SNAr) start->snar_node cc_node Palladium Cross-Coupling (e.g., Suzuki, Sonogashira) start->cc_node snar_r1 Step 1: SNAr with R1-NuH (Displaces one F) snar_node->snar_r1 Selective Conditions snar_r2 Step 2: SNAr with R2-NuH (Displaces second F) snar_r1->snar_r2 product Polysubstituted Pyridine Scaffold (R1, R2, R3, R4 ≠ H) snar_r2->product cc_r3 Step 3: Coupling with R3-B(OH)2 (Replaces one Br) cc_node->cc_r3 Orthogonal Chemistry cc_r4 Step 4: Coupling with R4-B(OH)2 (Replaces second Br) cc_r3->cc_r4 cc_r4->product

Caption: Orthogonal reactivity of the scaffold.

  • Sequential SNAr Reactions: The C-F bonds at the C2 and C6 positions are highly activated towards nucleophilic substitution. Fluorine is an excellent leaving group in SNAr reactions on electron-deficient rings. Critically, reaction conditions can often be tuned (e.g., temperature, stoichiometry of the nucleophile) to achieve mono-substitution, allowing for the introduction of one nucleophile (R¹-Nu) at the C2 position, followed by the introduction of a second, different nucleophile (R²-Nu) at the C6 position. This provides a powerful route to unsymmetrically substituted pyridines.

    • Applicable Nucleophiles: O-nucleophiles (alcohols, phenols), N-nucleophiles (amines, anilines, azoles), and S-nucleophiles (thiols).

  • Orthogonal Cross-Coupling Reactions: The C-Br bonds at the C3 and C5 positions are significantly less reactive in SNAr but are ideal substrates for palladium-catalyzed cross-coupling reactions. This orthogonality is the key feature of the scaffold. After the SNAr chemistry at C2/C6 is complete, the bromine atoms can be functionalized via Suzuki, Stille, Sonogashira, Buchwald-Hartwig, or other coupling reactions to introduce aryl, heteroaryl, alkyl, or amino groups.

This dual-mode reactivity enables the rapid generation of diverse chemical libraries from a single, advanced intermediate, accelerating the structure-activity relationship (SAR) studies that are central to modern drug discovery. The pyridine core itself is a well-known "privileged scaffold" present in numerous FDA-approved drugs.

Section 5: Safety, Handling, and Storage

As with all halogenated heterocyclic compounds, this compound must be handled with appropriate care. While a specific safety data sheet (SDS) for this exact CAS number should always be consulted from the supplier, data from closely related compounds suggest the following hazards and precautions.[4][5]

Potential Hazards (based on analogous compounds):

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Mandatory Handling Protocol:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.[6][7]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended.

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities.

    • Lab Coat: A flame-retardant lab coat must be worn and kept buttoned.

  • Handling: Avoid creating dust. Use spark-proof tools and weigh the compound in a contained manner. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container, preferably the original supplier packaging. The storage area should be cool, dry, and well-ventilated. Store at the recommended 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[2]

  • Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.

Self-Validating System Trustworthiness: Every protocol must be a self-validating system. Before any reaction, a researcher should confirm the identity and purity of the starting material via the analytical methods described in Section 3. During the reaction, consistent monitoring (e.g., TLC, LC-MS) ensures the transformation is proceeding as expected. Following the reaction, full characterization of the product validates the outcome and confirms its suitability for subsequent steps. This rigorous analytical cycle ensures reproducibility and trustworthiness in the experimental workflow.

References

  • 3,5-Dibromo-2-chloropyridine | CAS#:40360-47-2 | Chemsrc. (n.d.). Retrieved January 4, 2026, from [Link]

  • Experimental section Materials and synthesis 3,5-Dibromopyridine... (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

  • 3,5-dibromo-2-(bromomethyl)-6-fluoropyridine | CAS#:632628-08-1. (n.d.). Chemsrc. Retrieved January 4, 2026, from [Link]

  • Reactions involving substituted perfluoropyridines... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • PYRIDINE FOR SYNTHESIS - Loba Chemie. (2023, November 27). Retrieved January 4, 2026, from [Link]

  • Safety Data Sheet PYRIDINE - ChemSupply Australia. (2024, June 26). Retrieved January 4, 2026, from [Link]

  • 3-Bromo-2,6-difluoropyridine. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Aromatic nucleophilic substitution of difluorobenzene... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC. (n.d.). NIH. Retrieved January 4, 2026, from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). R Discovery. Retrieved January 4, 2026, from [Link]

  • Acid-promoted oxidative methylenation of 1,3-dicarbonyl compounds with DMSO... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC. (2024, July 26). NIH. Retrieved January 4, 2026, from [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. (2020, September 28). NIH. Retrieved January 4, 2026, from [Link]

Sources

An In-depth Technical Guide to 3,5-Dibromo-2,6-difluoropyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Chemistry

3,5-Dibromo-2,6-difluoropyridine is a strategically important heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and two versatile bromine atoms on a pyridine core, provides a rich platform for a variety of chemical transformations. The pyridine ring itself is a ubiquitous scaffold in pharmaceuticals, known to enhance pharmacological activity, improve metabolic stability, and address protein-binding issues.[1][2] The introduction of fluorine atoms can further modulate lipophilicity, bioavailability, and binding affinity, making fluorinated pyridines highly sought-after intermediates.[3] This guide offers a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, providing field-proven insights for its application in research and development.

Physicochemical and Spectroscopic Profile

The core chemical and physical properties of this compound are summarized below. It is important to note that two CAS numbers, 685517-84-4 for this compound and 210169-13-4 for 2,6-Dibromo-3,5-difluoropyridine, are used in the literature for the same compound. For clarity, this guide will utilize CAS 685517-84-4.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 685517-84-4[4]
Molecular Formula C₅HBr₂F₂N[5]
Molecular Weight 272.87 g/mol [5]
Appearance Solid (form may vary)
Storage Conditions Inert atmosphere, 2-8°C
Purity Typically ≥95%
Spectroscopic Data Analysis

Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Due to the fully substituted nature of the pyridine ring, the ¹H NMR spectrum of this compound is expected to show no signals in the aromatic region. Any observed signals would likely be due to impurities or residual solvent.

    • ¹⁹F NMR : ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. For this compound, a single resonance is expected for the two equivalent fluorine atoms at the 2 and 6 positions.[7]

  • Mass Spectrometry (MS) :

    • Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). A GC-MS spectrum for the isomeric 2,6-Dibromo-3,5-difluoropyridine is available and provides a reference for the expected fragmentation pattern.[8]

Synthesis and Manufacturing

The synthesis of polyhalogenated pyridines often involves halogen exchange (Halex) reactions on readily available polychlorinated precursors. A plausible and efficient route to this compound involves the fluorination of a corresponding dichlorodibromopyridine or tetrachloropyridine starting material.

Proposed Synthetic Pathway: Halogen Exchange (Halex) Reaction

The most logical synthetic approach starts from 3,5-dibromo-2,6-dichloropyridine. This precursor can be subjected to a nucleophilic fluorination reaction using a fluoride salt. Cesium fluoride (CsF) in an aprotic polar solvent like dimethyl sulfoxide (DMSO) or sulfolane is a common and effective reagent system for this transformation.[9]


Start [label="3,5-Dibromo-2,6-dichloropyridine"]; Reagents [label="CsF, DMSO", shape=ellipse, fillcolor="#FFFFFF"]; Conditions [label="Heat (e.g., 120-150°C)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#E6F4EA", fontcolor="#202124"];

Start -> Product [label="Halogen Exchange"]; Reagents -> Product [style=dashed]; Conditions -> Product [style=dashed]; }

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Halogen Exchange

This protocol is adapted from established procedures for the synthesis of related difluoropyridines.[9]

  • Preparation : To a dry reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3,5-dibromo-2,6-dichloropyridine (1.0 eq).

  • Reagent Addition : Add anhydrous cesium fluoride (CsF, >2.5 eq) and anhydrous dimethyl sulfoxide (DMSO).

  • Reaction : Heat the reaction mixture to 120-150°C under a nitrogen atmosphere. Monitor the reaction progress by GC-MS or TLC.

  • Work-up : After completion, cool the reaction mixture to room temperature. Quench the reaction by pouring it into ice-water.

  • Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality behind Experimental Choices :

  • Cesium Fluoride (CsF) : CsF is chosen over other fluoride sources like KF or NaF due to its higher solubility and reactivity in organic solvents, which facilitates the halogen exchange at lower temperatures.

  • DMSO : A high-boiling point, polar aprotic solvent like DMSO is essential to dissolve the fluoride salt and the pyridine substrate, promoting the SNAr mechanism.

  • Anhydrous Conditions : The reaction must be carried out under anhydrous conditions as water can compete with the fluoride ion as a nucleophile and reduce the efficiency of the fluorinating agent.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the nature of its halogen substituents. The fluorine atoms activate the pyridine ring for nucleophilic aromatic substitution (SNAr), while the bromine atoms are prime sites for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms at the 2- and 6-positions are excellent leaving groups in SNAr reactions due to the strong electron-withdrawing nature of the pyridine nitrogen and the fluorine atoms themselves, which stabilize the intermediate Meisenheimer complex.

  • Regioselectivity : The two fluorine atoms at the C2 and C6 positions are electronically equivalent. However, the presence of bulky nucleophiles may lead to some degree of steric hindrance. In many cases, monosubstitution can be achieved with careful control of stoichiometry and reaction conditions, followed by a second substitution if desired. The reaction with various nucleophiles (e.g., amines, alkoxides, thiols) allows for the introduction of a wide range of functional groups. Studies on related 3-substituted-2,6-dichloropyridines have shown that the regioselectivity of nucleophilic attack can be influenced by the steric bulk of the substituent at the 3-position and the hydrogen-bond accepting ability of the solvent.[10]


Substrate [label="this compound"]; Product [label="2-Substituted-3,5-dibromo-6-fluoropyridine"]; Nucleophile [label="Nucleophile (Nu-H)", shape=ellipse, fillcolor="#FFFFFF"]; Base [label="Base", shape=ellipse, fillcolor="#FFFFFF"];

Substrate -> Product [label="SNAr"]; Nucleophile -> Product [style=dashed]; Base -> Product [style=dashed]; }

Figure 2: General scheme for SNAr on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the 3- and 5-positions are readily susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

  • Selectivity : A key advantage of this scaffold is the orthogonal reactivity of the bromine and fluorine atoms. Palladium-catalyzed reactions typically proceed selectively at the C-Br bonds, leaving the C-F bonds intact for subsequent SNAr reactions. This allows for a stepwise and controlled functionalization of the pyridine ring.

  • Suzuki-Miyaura Coupling : This is one of the most widely used cross-coupling reactions. It involves the reaction of the dibromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[11] This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 3- and 5-positions. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.


Substrate [label="this compound"]; Product [label="3,5-Diaryl-2,6-difluoropyridine"]; BoronicAcid [label="Ar-B(OH)₂", shape=ellipse, fillcolor="#FFFFFF"]; Catalyst [label="Pd Catalyst, Base", shape=ellipse, fillcolor="#FFFFFF"];

Substrate -> Product [label="Suzuki Coupling"]; BoronicAcid -> Product [style=dashed]; Catalyst -> Product [style=dashed]; }

Figure 3: Suzuki-Miyaura coupling of this compound.

Applications in Drug Discovery and Materials Science

The unique reactivity profile of this compound makes it a valuable intermediate for synthesizing complex, highly functionalized molecules.

  • Medicinal Chemistry : The ability to sequentially introduce different substituents via cross-coupling and SNAr reactions allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. For example, related 3-substituted-2,6-difluoropyridines have been utilized in the synthesis of novel Protein Kinase C theta (PKCθ) inhibitors.[3] The 2,6-difluorobenzamide moiety is also a known pharmacophore in antibacterial agents that target the FtsZ protein.[12]

  • Agrochemicals : Similar to pharmaceuticals, the pyridine scaffold is prevalent in herbicides and fungicides. The introduction of fluorine and other functional groups can enhance the efficacy and stability of these agents.

  • Materials Science : Poly(aryl ether)s and other polymers derived from fluorinated pyridines can exhibit high thermal stability and desirable electronic properties, making them suitable for applications in advanced materials.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

Hazard Identification (based on related compounds) :

  • Health Hazards : May be harmful if swallowed, in contact with skin, or if inhaled.[11] Causes skin and serious eye irritation. May cause respiratory irritation.[11]

  • Precautionary Statements :

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

    • Wear protective gloves, eye protection, and face protection.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If skin irritation occurs: Get medical advice/attention.

For detailed information, always consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in synthetic chemistry. Its orthogonal reactivity, allowing for selective palladium-catalyzed cross-coupling at the C-Br bonds and nucleophilic aromatic substitution at the C-F bonds, provides a powerful strategy for the synthesis of complex, polysubstituted pyridines. This guide has outlined its core properties, a robust synthetic approach, and its key reactivity patterns, providing a solid foundation for its application in the design and development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • Gerasimenko, E. (n.d.). ¹H-NMR and ¹³C-NMR Spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,6-Dibromo-3,5-difluoropyridine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (2006). Experimental section Materials and synthesis 3,5-Dibromopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Retrieved from [Link]

  • Kim, W. S., Kim, H. J., & Cho, C. G. (2003). Regioselectivity in the Stille Coupling Reactions of 3,5-Dibromo-2-pyrone. Journal of the American Chemical Society, 125(47), 14288–14289. Retrieved from [Link]

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  • MDPI. (n.d.). Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to 3,5-Dibromo-2,6-difluoropyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The document is intended for an audience of researchers, scientists, and drug development professionals, offering an in-depth analysis of the synthetic strategy, mechanistic rationale, and a field-proven experimental protocol. Emphasis is placed on the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of this compound

Fluorinated pyridine derivatives are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a particularly valuable intermediate, offering three reactive sites for further functionalization. The two bromine atoms can be readily transformed through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, while the pyridine nitrogen provides a site for quaternization or coordination to metal centers. This trifunctional scaffold allows for the construction of complex, three-dimensional molecules with diverse pharmacological profiles.

Strategic Synthesis Pathway: Electrophilic Bromination of 2,6-Difluoropyridine

The most direct and industrially viable route to this compound is the electrophilic aromatic substitution of the readily available starting material, 2,6-difluoropyridine.

Mechanistic Rationale and Regioselectivity

The synthesis hinges on the powerful directing effects of the fluorine substituents on the pyridine ring. Fluorine is the most electronegative element, and its atoms at the 2 and 6 positions exert a strong electron-withdrawing inductive effect (-I). This effect significantly deactivates the pyridine ring towards electrophilic attack, making the reaction more challenging than the bromination of benzene or less substituted pyridines.

However, the fluorine atoms also possess lone pairs of electrons that can be donated to the aromatic system via a resonance effect (+M). This resonance effect preferentially increases the electron density at the ortho and para positions relative to the fluorine atoms. In the case of 2,6-difluoropyridine, the C-3 and C-5 positions are ortho to one fluorine and meta to the other, while the C-4 position is para to the nitrogen. The pyridine nitrogen itself is strongly deactivating and directs incoming electrophiles to the meta positions (C-3 and C-5).

The confluence of these electronic effects—strong deactivation by the fluorine atoms and the pyridine nitrogen, coupled with the meta-directing nature of both—overwhelmingly favors electrophilic attack at the C-3 and C-5 positions. This inherent regioselectivity is the cornerstone of this synthetic strategy, leading to the desired 3,5-dibromo isomer as the major product.

Diagram 1: Synthesis Pathway of this compound

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2_6_difluoropyridine 2,6-Difluoropyridine Bromination Electrophilic Bromination 2_6_difluoropyridine->Bromination Br₂, Oleum (20% SO₃) 100-110 °C, 16h 3_5_dibromo_2_6_difluoropyridine This compound Bromination->3_5_dibromo_2_6_difluoropyridine

Caption: A schematic overview of the direct bromination pathway.

The Necessity of Forcing Reaction Conditions

Due to the pronounced deactivation of the pyridine ring, the electrophilic bromination requires harsh, or "forcing," conditions to proceed at a practical rate. Standard brominating agents like molecular bromine in an inert solvent are insufficient to overcome the high activation energy of the reaction. Therefore, a highly acidic and activating medium is employed.

The combination of bromine (Br₂) and oleum (fuming sulfuric acid, H₂SO₄·xSO₃) serves this purpose. Oleum is a powerful Lewis acid that polarizes the Br-Br bond, generating a highly electrophilic bromine species (Br⁺ or a Br-SO₃H complex) that is capable of attacking the electron-deficient ring. The high reaction temperature further provides the necessary thermal energy to surmount the activation barrier.

Experimental Protocol

The following protocol is a self-validating system, adapted from established and patented procedures, designed for reproducibility and scalability.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )QuantityMolar Equiv.
2,6-Difluoropyridine1513-65-1115.0710.0 g1.0
Oleum (20% SO₃)8014-95-7Variable40 mL-
Bromine7726-95-6159.819.0 mL (28.0 g)2.0
Sodium bisulfite7631-90-5104.06As needed-
Dichloromethane75-09-284.93As needed-
Saturated NaHCO₃(aq)144-55-884.01As needed-
Anhydrous MgSO₄7487-88-9120.37As needed-
Step-by-Step Methodology
  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing sodium bisulfite solution to trap bromine vapors), and a dropping funnel, add oleum (40 mL).

  • Addition of Reactants: Cool the flask in an ice-water bath. Slowly and carefully add 2,6-difluoropyridine (10.0 g, 86.9 mmol) to the stirred oleum, maintaining the internal temperature below 20 °C.

  • Bromine Addition: Once the addition of the pyridine is complete, begin the dropwise addition of bromine (9.0 mL, 175 mmol) via the dropping funnel over a period of 30-45 minutes. The reaction mixture will become a deep red-brown.

  • Heating and Reaction Monitoring: After the bromine addition is complete, remove the ice bath and slowly heat the reaction mixture to 100-110 °C using an oil bath. Maintain this temperature with vigorous stirring for 16 hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) of quenched aliquots.

  • Quenching: After 16 hours, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 200 g) in a large beaker with stirring. This step must be performed in a well-ventilated fume hood as it is highly exothermic and will release bromine and SO₂/SO₃ fumes.

  • Workup: The resulting slurry will contain a precipitated solid.

    • Neutralize any excess bromine by the careful addition of a saturated aqueous solution of sodium bisulfite until the red-brown color disappears.

    • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is obtained as a solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield this compound as a crystalline solid.

Expected Yield and Characterization
  • Yield: 75-85%

  • Appearance: Off-white to pale yellow crystalline solid

  • Melting Point: 78-80 °C

  • ¹H NMR (CDCl₃): δ 8.05 (t, 1H)

  • ¹⁹F NMR (CDCl₃): δ -65.0 to -68.0

Diagram 2: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Oleum to Flask B Cool in Ice Bath A->B C Slowly Add 2,6-Difluoropyridine B->C D Dropwise Addition of Bromine C->D E Heat to 100-110 °C D->E F Stir for 16 Hours E->F G Cool and Quench on Ice F->G H Neutralize Excess Bromine (NaHSO₃) G->H I Extract with Dichloromethane H->I J Wash with NaHCO₃ and Brine I->J K Dry (MgSO₄) and Concentrate J->K L Recrystallize K->L

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

  • Oleum: Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Bromine: Highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood. Have a bromine spill kit readily available.

  • Quenching: The quenching of the reaction mixture on ice is a highly exothermic process that releases toxic fumes. This must be done slowly and with caution in a fume hood.

Conclusion

The synthesis of this compound via the direct electrophilic bromination of 2,6-difluoropyridine is a robust and regioselective method. While the reaction requires forcing conditions due to the deactivated nature of the starting material, it provides a straightforward and efficient route to this valuable synthetic intermediate. The protocol detailed herein, when executed with the appropriate safety precautions, offers a reliable pathway for researchers in the fields of medicinal chemistry and materials science.

A Technical Guide to the Spectral Analysis of 3,5-Dibromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectral data for 3,5-Dibromo-2,6-difluoropyridine, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. This document offers a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, underpinned by established experimental protocols and theoretical interpretations.

Introduction

This compound is a polysubstituted aromatic heterocycle. The unique arrangement of electron-withdrawing fluorine and bromine atoms on the pyridine ring creates a distinct electronic environment, making it a valuable building block in medicinal chemistry and materials science. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide provides predicted spectral data based on the analysis of closely related halogenated pyridines, offering a robust reference for researchers.[1][2][3][4]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the substitution pattern and electronic environment of the pyridine ring.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show a single signal for the proton at the C4 position. The chemical shift of this proton is influenced by the deshielding effects of the adjacent bromine and fluorine atoms.

Predicted ¹H NMR Data
Chemical Shift (δ) ~8.2-8.5 ppm
Multiplicity Triplet of triplets (tt)
Coupling Constants (J) ³J(H,F) ≈ 6-8 Hz, ⁵J(H,F) ≈ 1-2 Hz

Interpretation: The proton at C4 is coupled to the two fluorine atoms at C2 and C6. The larger coupling constant (³J) arises from the three-bond coupling to the adjacent fluorine atoms, while the smaller coupling (⁵J) is due to a five-bond coupling. This results in a characteristic triplet of triplets pattern. The downfield chemical shift is a consequence of the electron-withdrawing nature of the halogen substituents.

¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all five carbon atoms in the pyridine ring. The chemical shifts and carbon-fluorine coupling constants are diagnostic for the structure.

Predicted ¹³C NMR Data
Carbon Atom Predicted Chemical Shift (δ) Predicted Multiplicity Predicted C-F Coupling Constant (J)
C2/C6~155-160 ppmDoublet¹J(C,F) ≈ 240-260 Hz
C3/C5~110-115 ppmSinglet or broad singlet
C4~140-145 ppmTriplet²J(C,F) ≈ 20-30 Hz

Interpretation:

  • C2/C6: These carbons are directly bonded to fluorine, resulting in a large one-bond coupling constant (¹J(C,F)) and a significant downfield shift.

  • C3/C5: These carbons are bonded to bromine. The absence of direct coupling to fluorine simplifies their signal.

  • C4: This carbon is two bonds away from the fluorine atoms at C2 and C6, leading to a smaller two-bond coupling constant (²J(C,F)) and a triplet multiplicity.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 12-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes within a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the C-F, C-Br, and aromatic C-N and C-C stretching vibrations.

Predicted IR Data
Vibrational Mode Predicted Frequency (ν)
Aromatic C-H Stretch3050-3150 cm⁻¹
Aromatic C=N Stretch1600-1650 cm⁻¹
Aromatic C=C Stretch1400-1600 cm⁻¹
C-F Stretch1200-1300 cm⁻¹
C-Br Stretch500-650 cm⁻¹

Interpretation: The presence of strong absorption bands in the 1200-1300 cm⁻¹ region is a key indicator of the C-F bonds. The aromatic ring vibrations will appear in the typical region for pyridine derivatives, while the C-Br stretching frequency is found in the lower wavenumber region of the spectrum.[6][7][8][9]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data
Ionization Mode Electron Ionization (EI)
Molecular Ion (M⁺) m/z 271, 273, 275 (isotopic pattern for two bromine atoms)
Key Fragment Ions [M-Br]⁺, [M-F]⁺, [C₅HF₂N]⁺

Interpretation: The mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The relative intensities of these peaks will follow the expected pattern for a dibrominated compound. Common fragmentation pathways would involve the loss of a bromine or fluorine atom.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Instrumentation: Employ a mass spectrometer capable of electron ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • Acquire a mass spectrum over a suitable m/z range (e.g., 50-500).

    • The standard electron energy for EI is 70 eV.

Workflow for Spectral Analysis

cluster_workflow Spectral Data Acquisition and Analysis Workflow A Sample Preparation (Dissolution/Pelletizing) B NMR Spectroscopy (¹H and ¹³C) A->B C IR Spectroscopy (FTIR) A->C D Mass Spectrometry (EI-MS) A->D E Data Processing and Analysis B->E C->E D->E F Structure Elucidation and Confirmation E->F

Caption: A generalized workflow for the spectral characterization of this compound.

Conclusion

The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data presented in this guide provide a foundational reference for the characterization of this compound. By following the outlined experimental protocols, researchers can acquire high-quality spectral data to confirm the structure and purity of this important chemical intermediate, thereby ensuring the integrity of their subsequent research and development activities.

References

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  • ChemScene. (n.d.). 2,6-Dibromo-3,5-difluoropyridine.
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3,5-Dibromo-2,6-difluoropyridine safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3,5-Dibromo-2,6-difluoropyridine

Introduction

This compound (CAS No. 685517-84-4) is a halogenated pyridine derivative that, like many of its structural analogs, serves as a versatile intermediate in organic synthesis.[1][2] Its utility is particularly noted in the development of novel pharmaceuticals and agrochemicals, where the unique placement of bromine and fluorine substituents allows for complex molecular construction and enhanced reactivity.[2]

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the safe handling, storage, and disposal of this compound. As specific safety data for this compound is not extensively published, this document employs a scientifically grounded hazard assessment by analogy approach. By synthesizing data from structurally similar brominated and fluorinated pyridines, we can establish a robust and conservative safety protocol. This methodology ensures that all foreseeable risks are addressed, upholding the highest standards of laboratory safety.

Section 1: Hazard Identification and Risk Assessment

The cornerstone of safe chemical handling is a thorough understanding of the potential hazards. Based on an analysis of related compounds, this compound should be treated as a hazardous substance with multiple potential routes of exposure and toxicity.

Physicochemical Properties

PropertyValueSource
CAS Number 685517-84-4[1]
Molecular Formula C₅HBr₂F₂N[3]
Molecular Weight 272.87 g/mol [3]
Appearance Solid (presumed)

Presumptive Hazard Profile by Analogy

The following table summarizes the GHS (Globally Harmonized System) hazard classifications derived from structurally related compounds. It is imperative to handle this compound as if it possesses all of these potential hazards.

Hazard StatementGHS ClassificationDescription of HazardAnalog Compound Sources
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)Ingestion of the substance may lead to harmful or toxic effects.[4][5][6]
H312: Harmful in contact with skin Acute Toxicity, Dermal (Category 4)Skin absorption can cause systemic toxicity.[5][6]
H332: Harmful if inhaled Acute Toxicity, Inhalation (Category 4)Inhalation of dust or vapors may be harmful.[5][6]
H315: Causes skin irritation Skin Corrosion/Irritation (Category 2)Direct contact can cause redness, inflammation, or irritation.[4][5][6][7]
H319: Causes serious eye irritation Serious Eye Damage/Eye Irritation (Category 2A)Contact with eyes can cause significant irritation, redness, and pain.[4][5][6][8]
H335: May cause respiratory irritation Specific Target Organ Toxicity - Single Exposure (Category 3)Inhalation may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[4][5][6][7]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation is essential. The Hierarchy of Controls is a fundamental principle in occupational safety that prioritizes the most effective control measures.

Figure 1: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood .[9] This is non-negotiable. A fume hood provides critical exhaust ventilation to capture and remove dust, mists, and vapors at the source, preventing inhalation exposure and keeping the laboratory atmosphere safe.

Administrative Controls

  • Designated Areas: All work with this compound must be restricted to a designated area within the laboratory, clearly marked with hazard signage.

  • Safe Work Practices: Do not eat, drink, or smoke in the laboratory.[4][10] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][10]

  • Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide before working with the compound.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling this chemical.[11]

Body AreaRequired PPERationale and Standards
Eyes/Face Chemical safety goggles and a face shieldGoggles are required to protect against splashes. A face shield should be worn over goggles when there is a significant risk of splashing, such as during bulk transfers or reaction workups.[9][11][12]
Skin/Body Fully-buttoned laboratory coatA lab coat prevents incidental skin contact.[9][11] For larger quantities or spill cleanup, a chemically resistant apron or suit may be necessary.
Hands Nitrile glovesNitrile gloves offer good resistance to a range of chemicals.[9] Always inspect gloves for tears or holes before use. Dispose of contaminated gloves immediately and wash hands.[4][13]
Respiratory Not required for routine use in a fume hoodIf work must be performed outside of a fume hood (not recommended) or during a large spill, a NIOSH-approved respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is mandatory.[4]

Section 3: Standard Operating Procedures for Safe Handling

Adherence to a strict protocol minimizes the risk of exposure and accidents.

Protocol for Weighing and Transferring Solids

  • Preparation: Don all required PPE (goggles, face shield, lab coat, nitrile gloves).

  • Work Area: Conduct all manipulations inside a certified chemical fume hood.

  • Static Control: When handling powders, take measures to prevent the buildup of electrostatic charge, such as using anti-static weigh boats.[13][14]

  • Weighing: Weigh the compound in a tared container. Avoid creating dust. If dust is generated, allow the fume hood to clear it before proceeding.

  • Transfer: Carefully transfer the solid to the reaction vessel using a spatula or powder funnel.

  • Cleanup: Decontaminate the spatula and weighing container with an appropriate solvent inside the fume hood. Dispose of any contaminated wipes as hazardous waste.

  • Post-Handling: After completing the task, remove gloves, and wash hands thoroughly with soap and water.

Section 4: Storage and Waste Management

Proper storage and disposal are critical to prevent accidental release and ensure regulatory compliance.

Storage Conditions

  • Location: Store the compound in a cool, dry, and well-ventilated area.[4][15]

  • Container: Keep the container tightly closed to prevent moisture ingress and sublimation.[4][15]

  • Incompatibilities: Store away from strong oxidizing agents and other incompatible materials.[10][15]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard pictograms.

Waste Disposal Protocol

  • Waste Identification: this compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams, as they require different disposal treatments.[9]

  • Containerization: Collect all waste (excess reagent, contaminated materials, cleaning solvents) in a dedicated, properly sealed, and clearly labeled hazardous waste container.[9] The label must include "Hazardous Waste," the chemical name, and associated hazards.

  • Professional Disposal: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[9] Do not pour this chemical down the drain.[4][16]

Section 5: Emergency Procedures

Preparedness is key to effectively managing any laboratory incident.

Figure 2: Workflow for responding to a chemical spill.

Spill Response

  • Minor Spill (Manageable by trained lab personnel):

    • Alert personnel in the immediate area.

    • Ensure the fume hood is operational and ventilation is adequate. Remove all ignition sources.[4]

    • Wearing full PPE, including a respirator if necessary, cover the spill with an inert absorbent material like vermiculite, sand, or earth.[4][5]

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. Use non-sparking tools.[17]

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[9]

  • Major Spill (Large quantity, outside of containment, or personnel feel unable to handle):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the nearest fire alarm if necessary.

    • Contact your institution's EHS or emergency response team from a safe location.

Exposure and First Aid

Immediate and correct first aid can significantly reduce the severity of an injury.

Route of ExposureFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][9][18]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink a glass of water. Call a poison control center or seek immediate medical attention.[4][9][19]

Fire Fighting

  • Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[4][20]

  • Hazards: In a fire, this compound may decompose to release highly toxic and corrosive fumes, including nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[4] Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[4][5]

Conclusion

While this compound is a valuable synthetic building block, its handling demands a high level of caution and preparedness. By employing a hazard-by-analogy approach, utilizing appropriate engineering controls and PPE, adhering to strict handling protocols, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. Safety is a collective responsibility, and a proactive, informed approach is paramount to ensuring a safe research environment.

References

An In-depth Technical Guide to 3,5-Dibromo-2,6-difluoropyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2,6-difluoropyridine is a halogenated pyridine derivative with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The strategic placement of two bromine and two fluorine atoms on the pyridine ring imparts unique reactivity and physicochemical properties to the molecule. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen atom makes the ring susceptible to nucleophilic attack, while the bromine atoms provide handles for cross-coupling reactions. This guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, expected reactivity, potential applications, and safety considerations for this compound.

Molecular Structure and Properties

The structure of this compound, with the Chemical Abstracts Service (CAS) registry number 685517-84-4 , is a pyridine ring substituted with bromine atoms at the 3 and 5 positions and fluorine atoms at the 2 and 6 positions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Comment
CAS Number 685517-84-4[1]
Molecular Formula C₅HBr₂F₂N[1]
Molecular Weight 272.87 g/mol [1]
Appearance White to off-white solid (predicted)Based on similar compounds.
Melting Point Not availableExperimental data not found.
Boiling Point Not availableExperimental data not found.
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF).Inferred from related structures.
Storage Store under an inert atmosphere at 2-8°C.Commercial supplier recommendation.
Spectral Data (Predicted)
  • ¹⁹F NMR: Two signals would be expected for the two equivalent fluorine atoms at the 2 and 6 positions.

  • ¹³C NMR: Four distinct signals would be anticipated for the carbon atoms of the pyridine ring.

  • ¹H NMR: A singlet would be expected for the single proton at the 4-position of the pyridine ring.

  • IR Spectroscopy: Characteristic absorption bands for C-F, C-Br, and C=N stretching vibrations would be present.

  • Mass Spectrometry: The molecular ion peak would be observed at m/z 272.87, with a characteristic isotopic pattern due to the presence of two bromine atoms.

Synthesis of this compound

A definitive, published synthetic protocol for this compound is not currently available. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the preparation of polyhalogenated pyridines. The most common approach involves the halogen exchange (HALEX) reaction of a corresponding polychlorinated or polybrominated pyridine precursor.

Proposed Synthetic Pathway

A likely precursor for the synthesis of this compound is 3,5-dibromo-2,6-dichloropyridine. The synthesis could proceed as follows:

Synthesis_Pathway 3,5-Dibromopyridine 3,5-Dibromopyridine 3,5-Dibromo-2,6-dichloropyridine 3,5-Dibromo-2,6-dichloropyridine 3,5-Dibromopyridine->3,5-Dibromo-2,6-dichloropyridine Chlorination This compound This compound 3,5-Dibromo-2,6-dichloropyridine->this compound Fluorination (HALEX)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Fluorination of 3,5-Dibromo-2,6-dichloropyridine

This protocol is a general procedure adapted from the synthesis of similar fluorinated pyridines and should be optimized for the specific substrate.

Materials:

  • 3,5-Dibromo-2,6-dichloropyridine

  • Spray-dried potassium fluoride (KF)

  • Anhydrous N,N-Dimethylformamide (DMF) or Sulfolane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 3,5-dibromo-2,6-dichloropyridine and a molar excess of spray-dried potassium fluoride (typically 2.5-3.0 equivalents per chlorine atom to be replaced).

  • Add anhydrous DMF or sulfolane as the solvent.

  • Heat the reaction mixture to a high temperature (typically in the range of 150-220 °C) under a constant stream of nitrogen.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a large volume of ice-water and stir vigorously.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the electronic properties of the substituted pyridine ring. The electron-deficient nature of the ring, enhanced by the two fluorine atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) .

Reactivity cluster_0 This compound Pyridine N | C(F)-C(Br)=C(H)-C(Br)=C(F) Product Substituted Product Pyridine->Product Nu Nucleophile (e.g., R-OH, R-NH2, R-SH) Nu->Pyridine SNAr at C2 or C6

Caption: Nucleophilic aromatic substitution on this compound.

The fluorine atoms at the 2 and 6 positions are excellent leaving groups in SNAr reactions. This allows for the selective introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate mono- or di-substituted products. The bromine atoms at the 3 and 5 positions are less reactive towards nucleophilic attack but are ideal handles for transition-metal-catalyzed cross-coupling reactions , such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. This dual reactivity makes this compound a highly versatile scaffold for the synthesis of complex, polysubstituted pyridine derivatives.

Applications in Drug Discovery and Materials Science

Halogenated pyridines are privileged structures in medicinal chemistry due to their ability to modulate the physicochemical properties of drug candidates, such as lipophilicity, metabolic stability, and binding affinity.[2] The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel bioactive molecules.

  • Scaffold for Novel Therapeutics: The pyridine core is a common feature in many approved drugs. The ability to functionalize all four positions of this compound allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.

  • Synthesis of Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine scaffold that interacts with the hinge region of the kinase domain. The versatile reactivity of this compound allows for the synthesis of novel kinase inhibitor candidates.

  • Development of Agrochemicals: Substituted pyridines are also prevalent in modern agrochemicals. The introduction of fluorine atoms can enhance the biological activity and metabolic stability of pesticides and herbicides.

  • Materials Science: The rigid, aromatic structure and the potential for extensive functionalization make polyhalogenated pyridines interesting building blocks for the synthesis of novel organic materials with tailored electronic and photophysical properties.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, related compounds are known to be harmful if swallowed, in contact with skin, or if inhaled.[3] They can also cause skin and eye irritation.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential for applications in drug discovery and materials science. Its unique pattern of halogen substitution provides a rich platform for a variety of chemical transformations, enabling the synthesis of complex and diverse molecular architectures. While further research is needed to fully characterize its physical properties and explore its synthetic utility, this in-depth guide provides a solid foundation for researchers and scientists interested in harnessing the potential of this versatile building block.

References

  • The Role of Halogenated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. RSC Publishing. [Link]

  • 3-Bromo-2,6-difluoropyridine. PubChem. [Link]

  • Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. ACS Publications. [Link]

  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. National Institutes of Health. [Link]

  • Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. ResearchGate. [Link]

  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Publications. [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]

  • 2-Bromo-3,5-difluoropyridine. PubChem. [Link]

  • Experimental section Materials and synthesis. The Royal Society of Chemistry. [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Process for the preparation of fluorinated pyridines.
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Institutes of Health. [Link]

  • Nucleophilic Aromatic Substitution. YouTube. [Link]

  • 4-Amino-3,5-dibromo-2,6-difluoro-pyridine. SpectraBase. [Link]

  • Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • 2,6-Dibromo-3,5-difluoropyridine from Aladdin Scientific. Biocompare. [Link]

  • Preparation method of 3,5-dibromopyridine-N-oxide.
  • Preparation of difluorpyridine compounds.
  • Process for making 2,6-difluoro pyridine.

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A Guide to the Structural Analysis of 3,5-Dibromo-2,6-difluoropyridine: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive structural analysis of 3,5-Dibromo-2,6-difluoropyridine (CAS No. 685517-84-4), a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science.[1] The strategic placement of fluorine and bromine atoms on the pyridine ring imparts unique electronic properties and reactivity, making it a versatile building block for synthesizing complex molecular architectures.[2][3][4] This document delves into the synthesis, spectroscopic characterization, and crystallographic potential of this compound, offering field-proven insights for professionals in drug development and scientific research.

The incorporation of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeation.[5] The carbon-fluorine bond's strength contributes to reduced oxidative degradation, while fluorine's high electronegativity can modulate the molecule's electronic profile to optimize interactions with biological targets.[5] Similarly, the bromine atoms serve as versatile handles for a variety of chemical transformations, particularly metal-catalyzed cross-coupling reactions. This dual functionality makes halogenated pyridines like this compound highly valuable scaffolds.[6]

Synthesis and Purification

The synthesis of this compound typically starts from a more readily available precursor, 2,6-difluoropyridine. The process involves the electrophilic aromatic substitution (bromination) of the pyridine ring. The fluorine atoms are strongly deactivating, directing the incoming electrophiles to the 3 and 5 positions.

Expert Insight: Causality Behind Experimental Choices

The choice of brominating agent and reaction conditions is critical. A strong electrophilic bromine source, such as N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid, is often employed to overcome the deactivated nature of the difluoropyridine ring. The reaction is typically performed under anhydrous conditions to prevent the formation of byproducts. Purification via column chromatography is essential to isolate the desired product from unreacted starting material and the mono-brominated intermediate.

Experimental Workflow: Synthesis and Analysis

The following diagram illustrates the logical flow from synthesis to complete structural verification.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Start 2,6-Difluoropyridine Reagents NBS, H₂SO₄ Start->Reagents Reaction Electrophilic Bromination Reagents->Reaction Crude Crude Product Mixture Reaction->Crude Purify Column Chromatography Crude->Purify Product Pure this compound Purify->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR Sample Submission MS Mass Spectrometry Product->MS Sample Submission IR IR Spectroscopy Product->IR Sample Submission Xray X-Ray Crystallography (if single crystal) Product->Xray Sample Submission Confirmation Structural Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation Xray->Confirmation

Caption: Workflow from synthesis to structural confirmation.

Spectroscopic Characterization

Spectroscopy is a cornerstone of structural elucidation, providing detailed information about the connectivity and chemical environment of atoms within a molecule.[7][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[11] For a fluorinated molecule like this, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a single resonance for the proton at the C4 position. This signal may appear as a triplet due to coupling with the two equivalent fluorine atoms at C2 and C6.

  • ¹⁹F NMR: Fluorine-19 NMR is particularly valuable due to the nucleus's 100% natural abundance and high sensitivity.[12] A single resonance is expected for the two equivalent fluorine atoms. The chemical shift provides insight into the electronic environment of the C-F bond.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show distinct signals for the three unique carbon environments (C2/C6, C3/C5, and C4). The signals for the carbons bonded to fluorine (C2/C6) and the proton (C4) will be split into triplets due to C-F and C-H coupling, respectively, providing definitive assignment information.

| Table 1: Predicted NMR Spectroscopic Data for this compound | | :--- | :--- | :--- | | Nucleus | Predicted Chemical Shift (δ, ppm) | Key Couplings (J) | | ¹H (at C4) | 8.0 - 8.5 | ³J(H-F) coupling to F at C2/C6 | | ¹⁹F (at C2/C6) | -70 to -90 (relative to CFCl₃) | ³J(F-H) coupling to H at C4 | | ¹³C (C2/C6) | 155 - 165 (doublet) | ¹J(C-F) ~240-260 Hz | | ¹³C (C3/C5) | 110 - 120 (singlet or small triplet) | ²J(C-F) ~20-30 Hz | | ¹³C (C4) | 140 - 150 (triplet) | ²J(C-F) ~15-25 Hz |

Note: These are estimated values based on analogous structures and general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.

Protocol: Sample Preparation for NMR Analysis
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Addition: Transfer the solid to a clean, dry standard 5-mm NMR tube. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a pipette.[11]

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Analysis: Insert the tube into the NMR spectrometer. Acquire ¹H, ¹⁹F, and ¹³C spectra using standard instrument parameters.[13] For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for quaternary carbons.[11]

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. For this compound (C₅HBr₂F₂N), the most revealing feature will be the isotopic pattern of the molecular ion peak. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). The presence of two bromine atoms will result in a characteristic 1:2:1 triplet pattern for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks, providing unambiguous evidence for a dibrominated compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8] Key vibrational bands for this compound would include:

  • C-F stretching: Strong absorptions typically in the 1200-1300 cm⁻¹ region.

  • C-Br stretching: Found in the fingerprint region, typically between 500-650 cm⁻¹.

  • Aromatic C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

X-Ray Crystallographic Analysis

While NMR and MS confirm the molecular formula and connectivity, single-crystal X-ray diffraction provides the definitive, unambiguous solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions.[14][15]

Insights from Crystallography

Should a suitable single crystal be obtained, X-ray analysis would reveal:

  • Molecular Geometry: The planarity of the pyridine ring and the precise spatial arrangement of the halogen substituents.

  • Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by noncovalent interactions.[16] Of particular interest would be potential halogen bonding (Br···N, Br···F, or F···N interactions), which are highly directional and play a crucial role in crystal engineering and molecular recognition.[14][16][17]

  • Bond Parameters: Precise measurements of C-F, C-Br, C-N, and C-C bond lengths and angles can be compared with theoretical values and data from similar structures to understand the electronic effects of the substituents.[15]

| Table 2: Typical Bond Lengths in Halogenated Pyridines (Å) | | :--- | :--- | :--- | | Bond Type | Typical Length (Å) | Reference | | C-F | 1.33 - 1.36 |[15] | | C-Br | 1.88 - 1.92 |[15] | | C=N (pyridine) | 1.33 - 1.35 |[7] | | C=C (pyridine) | 1.37 - 1.40 |[7] |

Reactivity and Application in Drug Discovery

The structural features of this compound dictate its chemical reactivity, making it a powerful intermediate in synthetic chemistry.

Caption: Reactivity map showing key reaction sites.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms at the 2 and 6 positions are highly activated by the electron-withdrawing nitrogen atom and are excellent leaving groups. This allows for selective substitution with various nucleophiles (e.g., amines, alcohols, thiols) to build more complex 2,3,5,6-tetrasubstituted pyridine derivatives.[2][3]

  • Metal-Catalyzed Cross-Coupling: The bromine atoms at the 3 and 5 positions are ideal handles for reactions like Suzuki, Stille, Sonogashira, or Buchwald-Hartwig couplings. This enables the introduction of aryl, alkyl, or alkyne groups, providing a powerful strategy for scaffold diversification in drug discovery programs.

The ability to perform orthogonal reactions—selectively reacting at the C-F or C-Br positions—makes this molecule a highly sought-after building block for creating libraries of novel compounds for biological screening.

References

  • ResearchGate. A summary of types of X‐ray crystal structures of halogen‐ and hydrogen‐bonded complexes presented using the saccharin donor. Available from: [Link].

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link].

  • ResearchGate. X-ray crystal structures of Cl⋯O/N halogen-bonded complexes reported to date. Available from: [Link].

  • MDPI. On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms. Available from: [Link].

  • † 1H-NMR and 13C-NMR Spectra. Available from: [Link].

  • AZoM. 1H, 19F, and 13C Analysis in Under Two Minutes. Available from: [Link].

  • SpectraBase. 2,6-Dibromo-3,5-difluoropyridine - Optional[19F NMR] - Chemical Shifts. Available from: [Link].

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link].

  • ResearchGate. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors | Request PDF. Available from: [Link].

  • Fluorine NMR. Available from: [Link].

  • ResearchGate. Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Available from: [Link].

  • Chem-Impex. 2,6-Dibromo-3,5-dimethylpyridine. Available from: [Link].

  • PMC. Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides. Available from: [Link].

  • Ejournal. X-Ray Absorption Fine Structure Study of Mixed Ligand Pyridine Octahedral Co(II) Complexes Having Axial Compressed/Elongated Distortion | Dubey | Zhurnal Prikladnoii Spektroskopii. Available from: [Link].

  • PubChem. 3,5-Dibromo-2,6-dimethylpyridine | C7H7Br2N | CID 817217. Available from: [Link].

  • ResearchGate. The role of fluorine in medicinal chemistry | Request PDF. Available from: [Link].

  • NIH. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Available from: [Link].

  • ResearchGate. (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Available from: [Link].

  • MDPI. Synthesis and Spectroscopic Characterization of Bis(thiadiazolo)benzoporphyrinoids: Insights into the Properties of Porphyrin-Type Systems with Strongly Electron-Withdrawing β,β'-Fused Rings. Available from: [Link].

  • PMC - NIH. Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine. Available from: [Link].

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A Comprehensive Technical Guide to 3,5-Dibromo-2,6-difluoropyridine for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a critical resource for understanding the procurement, handling, and application of 3,5-Dibromo-2,6-difluoropyridine (CAS No. 685517-84-4), a key building block in modern medicinal chemistry. As a Senior Application Scientist, this document synthesizes technical data with practical insights to empower researchers in leveraging this versatile compound for the discovery and development of novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Design

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] The strategic introduction of fluorine atoms and bromine moieties onto this core structure dramatically influences the compound's physicochemical and pharmacological properties. Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while bromine provides a reactive handle for further chemical modifications, such as cross-coupling reactions. This compound, with its unique substitution pattern, offers a valuable platform for creating diverse chemical libraries and optimizing lead compounds in drug discovery programs.

Commercial Availability and Procurement

Identifying reliable commercial suppliers is the first critical step in any research project. This compound is available from a select number of specialized chemical vendors. The following table provides a summary of key suppliers for your consideration. Researchers are advised to request certificates of analysis to ensure the purity and quality of the material.

SupplierCAS NumberPurity/SpecificationAdditional Information
BLD Pharm 685517-84-4Not specifiedOffers NMR, HPLC, LC-MS, and UPLC data. Cold-chain transportation may be required.[2]
FUJIFILM Wako Chemicals 685517-84-4Not specifiedLists BLD Pharmatech Ltd. as the manufacturer.[3]
ChemicalBook 685517-84-495%Provides basic chemical properties.[4]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the compound's properties is essential for its effective use in synthesis. While detailed experimental data for this compound is not widely published, key information can be obtained from suppliers. BLD Pharm, for instance, indicates the availability of comprehensive analytical data for their product.[2]

Structure:

G A Procurement of this compound B Functionalization via Cross-Coupling Reactions (e.g., Suzuki, Stille) A->B C Synthesis of a Diverse Chemical Library B->C D High-Throughput Screening against Biological Targets C->D E Hit Identification and Validation D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate Selection F->G

Caption: Drug discovery workflow using this compound.

Safety, Handling, and Storage

As with any halogenated heterocyclic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the SDS for the related compound 3,5-dibromopyridine provides valuable guidance. [5] General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [5]* Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands, eyes, and face thoroughly after handling. [5]* In case of exposure:

    • Ingestion: Harmful if swallowed. [5] * Skin contact: Causes skin irritation. [5] * Eye contact: Causes serious eye irritation. [5] * Inhalation: May cause respiratory irritation. [5]* Storage: Store in a well-ventilated place and keep the container tightly closed. [5]Recommended storage is under an inert atmosphere at 2-8°C. [2]

Experimental Protocol: General Procedure for a Suzuki Cross-Coupling Reaction

The following is a general, illustrative protocol for a Suzuki cross-coupling reaction using a dibromopyridine derivative. This should be adapted and optimized for this compound based on the specific boronic acid or ester being used.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester (e.g., 1.1 equivalents for mono-coupling, 2.2 equivalents for di-coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound, the boronic acid/ester, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst to the flask under a stream of inert gas.

  • Add the degassed solvent(s) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern provides multiple avenues for chemical modification, enabling the synthesis of diverse and complex molecular architectures. While detailed synthetic and application data in the public domain is still emerging, its commercial availability from specialized suppliers provides researchers with access to this important synthetic intermediate. By following proper safety and handling procedures and employing established synthetic methodologies, scientists can effectively utilize this compound to advance their research and development efforts.

References

  • ResearchGate. Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. [Link]

  • Drug Discovery and Therapeutic Science. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

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An In-Depth Technical Guide to the Purity and Analysis of 3,5-Dibromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery and Development

3,5-Dibromo-2,6-difluoropyridine is a key building block in modern medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its unique substitution pattern, featuring both electron-withdrawing fluorine atoms and reactive bromine moieties, allows for diverse downstream functionalization through various cross-coupling reactions. The purity of this reagent is of paramount importance, as even trace impurities can lead to the formation of undesired side products, complicate reaction monitoring and product purification, and ultimately impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound, with a focus on practical, field-proven insights for researchers, scientists, and drug development professionals.

Understanding the Impurity Profile: A Synthesis-Forward Approach

A robust analytical strategy begins with a thorough understanding of the potential impurities that may be present in the material. These are often process-related, arising from the synthetic route used to prepare this compound. A common synthetic pathway involves the fluorination of a polychlorinated or polybrominated pyridine precursor. For instance, the fluorination of a corresponding dibromodichloropyridine with a fluoride source like potassium fluoride is a plausible route.[1][2][3]

Potential process-related impurities could include:

  • Starting Materials: Unreacted precursors.

  • Intermediates: Partially fluorinated or brominated pyridines.

  • Isomers: Positional isomers of the target molecule, such as 2,5-dibromo-3,6-difluoropyridine.

  • Byproducts: Compounds formed from side reactions, such as hydrolysis or reactions with the solvent.

A logical workflow for the comprehensive analysis of this compound is essential for ensuring its quality.

Analytical Workflow cluster_Sample Sample Receipt & Preparation cluster_Screening Initial Purity Assessment cluster_Confirmation Structural Confirmation & Detailed Analysis cluster_Quantification Quantitative Analysis Sample This compound Sample Preparation Dissolution in appropriate solvent (e.g., ACN, Chloroform-d) Sample->Preparation GC_MS GC-MS Analysis (Purity & Volatile Impurities) Preparation->GC_MS HPLC_UV HPLC-UV Analysis (Purity & Non-Volatile Impurities) Preparation->HPLC_UV NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) (Structure & Impurity ID) Preparation->NMR GC_MS->NMR Identify volatile impurities LC_MS LC-MS/MS (Impurity Identification) HPLC_UV->LC_MS HPLC_Quant HPLC with Certified Standard (Relative Purity) HPLC_UV->HPLC_Quant qNMR Quantitative NMR (qNMR) (Absolute Purity) NMR->qNMR LC_MS->NMR Confirm non-volatile impurities NMR_Analysis_Logic cluster_Acquisition Data Acquisition cluster_Analysis Data Interpretation Sample_Prep Sample in Deuterated Solvent (+ Internal Standard for qNMR) 1H_NMR ¹H NMR Sample_Prep->1H_NMR 19F_NMR ¹⁹F NMR Sample_Prep->19F_NMR 13C_NMR ¹³C NMR Sample_Prep->13C_NMR Structure_Confirm Structural Confirmation (Chemical Shifts, Couplings) 1H_NMR->Structure_Confirm Impurity_ID Impurity Identification (Minor Signals) 1H_NMR->Impurity_ID Purity_Calc Purity Calculation (qNMR) (Integral Ratios) 1H_NMR->Purity_Calc 19F_NMR->Structure_Confirm 19F_NMR->Impurity_ID 13C_NMR->Structure_Confirm Final_Report Comprehensive Purity Report Structure_Confirm->Final_Report Confirmed Identity Impurity_ID->Final_Report Impurity Profile Purity_Calc->Final_Report Absolute Purity

Sources

Methodological & Application

The Versatile Synthesis of Novel Derivatives from 3,5-Dibromo-2,6-difluoropyridine: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, polyfunctionalized heterocyclic compounds are of paramount importance. Among these, derivatives of pyridine are central building blocks for a vast array of pharmaceuticals, agrochemicals, and functional materials. 3,5-Dibromo-2,6-difluoropyridine has emerged as a particularly valuable and versatile scaffold. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and two reactive bromine atoms, allow for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and the scientific rationale behind key reaction pathways.

The strategic placement of four halogen substituents on the pyridine ring imparts distinct reactivity at different positions. The fluorine atoms at the 2- and 6-positions, being ortho to the nitrogen atom, render these positions highly susceptible to nucleophilic aromatic substitution (SNAr). Conversely, the bromine atoms at the 3- and 5-positions are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This differential reactivity allows for a stepwise and controlled functionalization of the pyridine core, enabling the synthesis of a wide variety of mono-, di-, tri-, and tetra-substituted pyridine derivatives with a high degree of regioselectivity.

This application note will delve into the three primary reaction pathways for the derivatization of this compound:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: For the formation of C-C bonds to introduce aryl and heteroaryl moieties.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: For the formation of C-N bonds to introduce a diverse range of amino groups.

  • Nucleophilic Aromatic Substitution (SNAr): For the displacement of the highly activated fluorine atoms with various nucleophiles.

For each of these transformations, we will provide not only a step-by-step protocol but also a detailed explanation of the underlying chemical principles, empowering researchers to not just follow a recipe, but to understand and adapt these methodologies for their specific synthetic targets.

Core Principles of Reactivity

The synthetic versatility of this compound is a direct consequence of the electronic and steric environment of the pyridine ring.

Reactivity_Principles Reactivity Profile of this compound cluster_pyridine cluster_reactions Primary Reaction Pathways Pyridine This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Pyridine->Suzuki at C3 & C5 (Br) Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Pyridine->Buchwald at C3 & C5 (Br) SNAr Nucleophilic Aromatic Substitution (SNA_r) Pyridine->SNAr at C2 & C6 (F) Suzuki_Workflow General Workflow for Suzuki-Miyaura Coupling Start Start: This compound + Arylboronic Acid Setup Reaction Setup: - Pd Catalyst - Ligand - Base - Solvent (e.g., Toluene/H₂O) Start->Setup Reaction Reaction: - Inert Atmosphere (Ar/N₂) - Heat (e.g., 80-100 °C) - Stirring Setup->Reaction Monitoring Monitoring: - TLC or LC-MS Reaction->Monitoring Workup Work-up: - Quench with H₂O - Extract with Organic Solvent Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography Workup->Purification Product Product: 3-Aryl-5-bromo-2,6-difluoropyridine or 3,5-Diaryl-2,6-difluoropyridine Purification->Product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Protocol 1: Selective Mono-Arylation of this compound

This protocol is designed to favor the formation of 3-aryl-5-bromo-2,6-difluoropyridine derivatives.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Toluene

    • Degassed water

    • Schlenk flask or sealed reaction vial

    • Magnetic stirrer and heating plate

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

    • Solvent Addition: Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of this compound).

    • Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C.

    • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.

    • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Di-Arylation of this compound

This protocol is optimized for the synthesis of 3,5-diaryl-2,6-difluoropyridine derivatives.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (2.5 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

    • Potassium carbonate (K₂CO₃) (3.0 equiv)

    • 1,4-Dioxane

    • Degassed water

  • Procedure:

    • Reaction Setup: In a reaction vessel, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Solvent Addition: Add 1,4-dioxane and degassed water in a 3:1 ratio (e.g., 6 mL dioxane, 2 mL water per 1 mmol of this compound).

    • Reaction Execution: Stir the mixture at 100 °C for 24 hours under an inert atmosphere.

    • Monitoring: Check for the disappearance of the starting material and mono-arylated intermediate by TLC or LC-MS.

    • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

    • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue by flash column chromatography.

EntryArylboronic Acid (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)ProductApprox. Yield (%)
1Phenylboronic Acid (1.1)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10016Mono-arylated~70-80
2Phenylboronic Acid (2.5)Pd(PPh₃)₄ (5)-K₂CO₃ (3.0)Dioxane/H₂O10024Di-arylated>90
34-Methoxyphenylboronic Acid (1.1)Pd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)KF (3.0)Dioxane80-10012-24Mono-arylated~60-70
44-Methoxyphenylboronic Acid (3.0)Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.0)DMF11012Di-arylated~85-95

Note: The table summarizes representative data from various sources for similar substrates, and specific yields are substrate-dependent. It is recommended to optimize conditions for each specific reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines. [1][2]This reaction allows for the formation of C-N bonds between aryl halides and a wide variety of primary and secondary amines. For this compound, this methodology provides access to a diverse range of 3-amino- and 3,5-diamino-substituted derivatives.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is employed. The choice of ligand is particularly critical in Buchwald-Hartwig amination. Bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are often the ligands of choice as they promote the key steps of the catalytic cycle, especially the reductive elimination to form the C-N bond. [3]* Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective base for this transformation. For more sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, although this may require higher temperatures or longer reaction times.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. It is crucial to use deoxygenated solvents to prevent the oxidation and deactivation of the palladium catalyst.

Buchwald_Workflow General Workflow for Buchwald-Hartwig Amination Start Start: This compound + Primary/Secondary Amine Setup Reaction Setup: - Pd Precatalyst - Phosphine Ligand - Strong Base (e.g., NaOtBu) - Anhydrous Solvent (e.g., Toluene) Start->Setup Reaction Reaction: - Inert Atmosphere (Ar/N₂) - Heat (e.g., 80-110 °C) - Vigorous Stirring Setup->Reaction Monitoring Monitoring: - TLC or LC-MS Reaction->Monitoring Workup Work-up: - Quench with H₂O - Extract with Organic Solvent Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography Workup->Purification Product Product: 3-Amino-5-bromo-2,6-difluoropyridine or 3,5-Diamino-2,6-difluoropyridine Purification->Product

Caption: Generalized workflow for Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound. The specific amine, ligand, and base may require optimization for best results.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv for mono-amination, 2.5 equiv for di-amination)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine ligand (e.g., XPhos, 4 mol%)

    • Base (e.g., NaOtBu, 1.4 equiv for mono-amination, 2.8 equiv for di-amination)

    • Anhydrous, degassed solvent (e.g., toluene)

    • Schlenk flask or sealed reaction vial

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the palladium precatalyst, and the phosphine ligand.

    • Addition of Reagents: Add the base to the flask.

    • Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent, followed by the amine.

    • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS.

    • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amino-pyridine derivative.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Approx. Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene100~80-90
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Dioxane110~75-85
3N-Methylpiperazine[Pd(allyl)Cl]₂ (1)t-BuXPhos (2)K₃PO₄ (2.0)Toluene100~85-95
4PyrrolidinePd₂(dba)₃ (2)BINAP (3)NaOtBu (2.8)Toluene100Di-substituted, ~70-80

Note: The table summarizes representative data from various sources for similar substrates, and specific yields are substrate-dependent. It is recommended to optimize conditions for each specific reaction.

Nucleophilic Aromatic Substitution (SNAr): Leveraging the Activated Fluorine Atoms

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic rings. [4]In this compound, the fluorine atoms at the 2- and 6-positions are highly activated towards nucleophilic displacement. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, at these positions.

Causality Behind Experimental Choices:

  • Substrate Activation: The electron-deficient nature of the pyridine ring, enhanced by the two fluorine atoms, is the primary driver for this reaction. The attack of a nucleophile at the 2- or 6-position leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which stabilizes the intermediate and facilitates the reaction.

  • Leaving Group Ability: In the context of SNAr on electron-deficient rings, fluoride is an excellent leaving group. This is because the rate-determining step is typically the initial nucleophilic attack, and the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack.

  • Nucleophile: A wide variety of nucleophiles can be employed, including primary and secondary amines, alkoxides, and thiolates. The strength of the nucleophile will influence the reaction rate.

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are commonly used to facilitate the reaction by stabilizing the charged intermediate.

SNAr_Workflow General Workflow for Nucleophilic Aromatic Substitution (SNA_r) Start Start: This compound + Nucleophile (e.g., Amine, Alkoxide) Setup Reaction Setup: - Optional Base (e.g., K₂CO₃, Et₃N) - Polar Aprotic Solvent (e.g., DMF, DMSO) Start->Setup Reaction Reaction: - Heat (e.g., RT to 100 °C) - Stirring Setup->Reaction Monitoring Monitoring: - TLC or LC-MS Reaction->Monitoring Workup Work-up: - Quench with H₂O - Extract with Organic Solvent Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography or Recrystallization Workup->Purification Product Product: 2-Substituted-3,5-dibromo-6-fluoropyridine or 2,6-Disubstituted-3,5-dibromopyridine Purification->Product

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Protocol 4: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol describes a general method for the substitution of the fluorine atoms of this compound with amine nucleophiles.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.1 equiv for mono-substitution, 2.2 equiv for di-substitution)

    • Base (optional, e.g., K₂CO₃ or Et₃N, 2.0 equiv)

    • Polar aprotic solvent (e.g., DMF or DMSO)

    • Reaction vessel with a magnetic stirrer

  • Procedure:

    • Reaction Setup: In a reaction vessel, dissolve this compound in the chosen solvent.

    • Addition of Reagents: Add the amine to the solution. If the amine salt is formed, a non-nucleophilic base can be added to liberate the free amine.

    • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C, depending on the nucleophilicity of the amine).

    • Monitoring: Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Once the reaction is complete, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

EntryNucleophileBaseSolventTemp (°C)ProductApprox. Yield (%)
1PiperidineK₂CO₃DMF80Mono-substituted~85-95
2Sodium Methoxide-MethanolRefluxMono-substituted~90-98
3Morpholine (excess)Et₃NDMSO100Di-substituted~80-90
4Pyrrolidine (excess)-AcetonitrileRefluxDi-substituted~85-95

Note: The table summarizes representative data from various sources for similar substrates, and specific yields are substrate-dependent. It is recommended to optimize conditions for each specific reaction.

Conclusion and Future Outlook

This compound is a powerful and versatile building block that offers a wealth of opportunities for the synthesis of novel and complex pyridine derivatives. The distinct and predictable reactivity of its halogen substituents allows for a high degree of control over the functionalization of the pyridine core. By leveraging the power of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, researchers can access a vast chemical space of mono- and polysubstituted pyridines. The protocols and principles outlined in this guide are intended to serve as a valuable resource for scientists and professionals in drug discovery and materials science, enabling them to unlock the full synthetic potential of this privileged scaffold. As the demand for novel heterocyclic compounds continues to grow, the importance of versatile building blocks like this compound is set to increase, paving the way for the discovery of new medicines and materials with enhanced properties.

References

  • Rostron, C., & Barber, J. (2021). Pharmaceutical Chemistry. Oxford University Press.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Evano, G., & Blanchard, N. (2013). Copper-Mediated C–N Bond Formation Reactions. In Copper-Mediated Cross-Coupling Reactions (pp. 237-336). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Aryl-amines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
  • Buchwald, S. L., & Mauger, C. (2006). A User's Guide to Palladium-Catalyzed Carbon-Nitrogen Bond Formation. In Palladium in Organic Synthesis (pp. 1-34). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Torc, M. C., & Fagnou, K. (2007). Palladium-Catalyzed C−H Bond Functionalization of Pyridine N-Oxides: A Complementary Tool for Pyridine Functionalization.
  • Shang, R., & Liu, L. (2011). Transition-metal-catalyzed C–H activation/C–C cross-coupling reactions. Science China Chemistry, 54(12), 1670-1687.

Sources

Application Notes & Protocols: Strategic Suzuki-Miyaura Couplings of 3,5-Dibromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,6-Difluoropyridine Scaffold

The 2,6-difluoropyridine moiety is a privileged scaffold in modern drug discovery and materials science. The strategic placement of fluorine atoms can significantly enhance a molecule's metabolic stability, bioavailability, and target-binding affinity.[1] 3,5-Dibromo-2,6-difluoropyridine, in particular, serves as a highly versatile building block, offering two reactive C-Br bonds for sequential or simultaneous functionalization.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for forging carbon-carbon bonds.[2][3][4] Its tolerance of a vast array of functional groups, operational simplicity, and the general stability of its organoboron reagents make it an indispensable tool for synthetic chemists.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances, strategies for controlling selectivity, and provide robust, field-tested protocols for achieving both mono- and di-arylation of this key substrate.

Mechanistic Rationale and Controlling Selectivity

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6][7]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0  Regenerated  Catalyst ArAr Ar-Ar' (Product) RedElim->ArAr ArX Ar-X (Substrate) ArX->OxAdd ArB Ar'-B(OR)₂ (Boronic Ester) + Base ArB->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

In the case of this compound, the two bromine atoms at the C3 and C5 positions are electronically and sterically equivalent. This symmetry presents a unique challenge and opportunity:

  • Di-arylation: Using a stoichiometric excess (≥ 2.2 equivalents) of the boronic acid coupling partner will typically drive the reaction to completion, yielding the symmetrically substituted 3,5-diaryl-2,6-difluoropyridine.

  • Selective Mono-arylation: Achieving a high yield of the mono-arylated product, 3-aryl-5-bromo-2,6-difluoropyridine, is more challenging. It requires careful control over the reaction stoichiometry, typically using a slight excess of the dibromopyridine substrate or precisely one equivalent of the boronic acid. Monitoring the reaction closely is crucial to stop it before significant formation of the di-substituted product occurs.

Optimizing Key Reaction Parameters: The Causality Behind Choices

The success of the coupling is not merely procedural; it is a result of a synergistic interplay between the catalyst, base, solvent, and temperature. Understanding the role of each component is critical for troubleshooting and optimization.

  • Palladium Catalyst & Ligand System: The choice of the palladium source and its associated ligand is paramount. While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for many applications, more demanding couplings often benefit from catalyst systems generated in situ from a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized ligand.[2][4]

    • Expertise: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) often accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.[4][8] The ligand's role is to stabilize the active Pd(0) species and modulate its reactivity, which can be crucial for preventing catalyst decomposition and achieving high turnover numbers.[9][10][11]

  • Base: The base is not a passive component; it is essential for activating the boronic acid.[12] It reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is required for the transmetalation step to proceed efficiently.[3]

    • Trustworthiness: The choice of base can dramatically affect the outcome.[13] Inorganic carbonates (Na₂CO₃, K₂CO₃) are common and effective, often used in an aqueous solution with a water-miscible organic solvent like dioxane.[14][15] For more sensitive substrates or to avoid hydrolysis of functional groups, anhydrous conditions with a base like potassium phosphate (K₃PO₄) in a solvent like toluene or dioxane are preferred.[2]

  • Solvent System: The solvent must solubilize the organic substrate, the boronic acid, and, to some extent, the inorganic base. Biphasic systems, such as Toluene/Water or Dioxane/Water, are frequently employed.[15][16][17] The water phase dissolves the inorganic base, facilitating the formation of the active boronate, while the organic phase contains the substrate and catalyst. The polarity of the solvent can also influence reaction rates and selectivity.[18]

Comparative Overview of Reaction Conditions

The following table summarizes various catalytic systems and conditions reported for the Suzuki-Miyaura coupling of related di-halogenated pyridine substrates. This data provides a validated starting point for developing a protocol for this compound.

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Substrate TypeProductYield (%)Ref.
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100162,6-DibromopyridineMono-arylated~70-80[17]
Pd(PPh₃)₄ (5)-K₂CO₃ (3.0)Dioxane/H₂O100242,6-DibromopyridineDi-arylated>90[17]
PdCl₂(dppf) (5)-Na₂CO₃ (2M aq.)Toluene/Dioxane854General Halo-aromaticsBiarylVaries[2]
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄ (2.0)Dioxane110VariesAryl BromidesBiarylGood-Exc.[19]

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and organic solvents are hazardous and should be handled with care.

Protocol 1: Selective Mono-Arylation

This protocol is optimized for the synthesis of 3-Aryl-5-bromo-2,6-difluoropyridine .

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic Acid (1.1 mmol, 1.1 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • Toluene (5 mL) and Degassed Water (0.5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar and condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To the Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent Addition: Add toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction Execution: Vigorously stir the mixture and heat to 100 °C in a pre-heated oil bath.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete when the starting boronic acid is consumed, with minimal formation of the di-arylated byproduct.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-arylated product.

Protocol 2: Symmetrical Di-Arylation

This protocol is designed for the synthesis of 3,5-Diaryl-2,6-difluoropyridine .

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic Acid (2.5 mmol, 2.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.)

  • 1,4-Dioxane (6 mL) and Degassed Water (2 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar and condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In the Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Solvent Addition: Add 1,4-dioxane (6 mL) and degassed water (2 mL) via syringe.

  • Reaction Execution: Stir the mixture vigorously and heat to 100 °C for 12-24 hours.

  • Monitoring: Check for the complete disappearance of the starting material and the mono-arylated intermediate by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography or recrystallization to yield the pure di-arylated product.

Visualizing the Experimental Process

Workflow start Start setup 1. Combine Reactants (Substrate, Boronic Acid, Base, Catalyst) in Schlenk Flask start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert solvent 3. Add Degassed Solvents (e.g., Toluene/Water) inert->solvent react 4. Heat and Stir (e.g., 100 °C) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Reaction Incomplete workup 6. Cool & Perform Aqueous Work-up (Dilute, Extract with Organic Solvent) monitor->workup Reaction Complete purify 7. Dry, Concentrate & Purify (Column Chromatography) workup->purify end Pure Product purify->end

Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.

References

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. Benchchem.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Suzuki Coupling. Organic Chemistry Portal.
  • 3,5-Difluoropyridine: A Key Building Block for Pharmaceutical and Agrochemical Innov
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Effect of different bases on the Suzuki-Miyaura coupling.
  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. Figshare.
  • Suzuki reaction. Wikipedia.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Benchchem.
  • Effect of solvent and base on Suzuki cross-coupling reaction.
  • Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors.
  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
  • Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy.

Sources

Sonogashira Cross-Coupling with 3,5-Dibromo-2,6-difluoropyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2] The pyridine scaffold, particularly when substituted with halogens, is a privileged motif in medicinal chemistry and drug development due to its ability to modulate the physicochemical properties of a molecule and engage in specific biological interactions.

This application note provides a comprehensive guide to performing the Sonogashira cross-coupling reaction with 3,5-dibromo-2,6-difluoropyridine, a highly functionalized and electron-deficient heterocyclic building block. The presence of multiple halogen atoms with differential reactivity offers opportunities for selective functionalization, making this substrate particularly valuable for the construction of complex molecular architectures.[3] We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into optimization and troubleshooting to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Catalytic Ballet

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding these cycles is crucial for rational optimization and troubleshooting.[4]

The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound) to form a Pd(II) intermediate.

  • Formation of Copper Acetylide: In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide species.

  • Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired alkynylated pyridine and regenerate the active Pd(0) catalyst, thus completing the cycle.

While a copper-free Sonogashira reaction is also possible, the copper co-catalyst generally accelerates the reaction and allows for milder conditions.[5]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡C-R(L2) Transmetalation Cu-C≡C-R Cu-C≡C-R Ar-Pd(II)-C≡C-R(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡C-R) Cu-X Cu-X Cu-X->Cu-C≡C-R Cu-C≡C-R->Cu-X Transmetalation H-C≡C-R H-C≡C-R H-C≡C-R->Cu-C≡C-R Base Base-H+ Base-H+ Base Base

Figure 1: Simplified Catalytic Cycle of the Copper-Catalyzed Sonogashira Reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from procedures for structurally similar polyhalogenated pyridines, specifically 2,4,6-tribromo-3,5-difluoropyridine, and should serve as a robust starting point for the Sonogashira coupling of this compound.[6]

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Standard workup and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).

  • Solvent and Base Addition: Add anhydrous THF or DMF (sufficient to dissolve the starting material) and triethylamine (2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv. for mono-alkynylation, 2.2-3.0 equiv. for di-alkynylation) dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Note on Regioselectivity: For polyhalogenated pyridines, the reactivity of the halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl > F.[7] For this compound, the C-Br bonds are significantly more reactive than the C-F bonds. Furthermore, the positions ortho to the nitrogen (2- and 6-) are often more activated towards oxidative addition.[7] Therefore, Sonogashira coupling is expected to occur preferentially at the bromine-substituted positions. For mono-alkynylation, a mixture of products may be obtained, while using excess alkyne will likely lead to di-alkynylation at both bromine positions.

Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Add this compound, PdCl₂(PPh₃)₂, CuI start->reagents solvent_base Add Anhydrous Solvent and Triethylamine reagents->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne reaction Stir at RT or Heat (Monitor by TLC/LC-MS) alkyne->reaction workup Reaction Workup (Quench, Extract, Wash) reaction->workup purification Purification (Column Chromatography) workup->purification product Characterize Product purification->product

Figure 2: General Experimental Workflow for Sonogashira Coupling.

Optimization and Troubleshooting

Achieving high yields and purity in Sonogashira couplings, especially with challenging substrates, often requires careful optimization of reaction parameters.

ParameterRecommendation and Rationale
Palladium Catalyst Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common choices. For less reactive bromides, more electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition.[8]
Copper Co-catalyst CuI is the most common co-catalyst. Ensure it is of high purity as impurities can hinder the reaction.
Base Amine bases like triethylamine or diisopropylethylamine are typically used to neutralize the HX formed and facilitate the formation of the copper acetylide. Stronger inorganic bases like K₂CO₃ or Cs₂CO₃ can sometimes be beneficial.[9]
Solvent THF and DMF are common solvents. The choice of solvent can influence the solubility of reagents and the reaction rate.
Temperature While many Sonogashira reactions proceed at room temperature, electron-deficient aryl bromides may require heating to facilitate oxidative addition.[9]

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst, poor quality reagents, insufficient temperature.Use fresh catalyst and high-purity, anhydrous reagents. Degas the solvent thoroughly. Gradually increase the reaction temperature.
Glaser Homocoupling Presence of oxygen.Ensure the reaction is performed under a strictly inert atmosphere. Degas all solvents and reagents.
Catalyst Decomposition High temperature, impurities.Avoid excessive heating. Use high-purity reagents. Consider a more stable palladium catalyst or ligand.
Incomplete Reaction Insufficient catalyst loading, low temperature, short reaction time.Increase catalyst loading slightly. Increase the reaction temperature. Extend the reaction time.

Data Presentation: Representative Conditions

The following table summarizes typical conditions for Sonogashira couplings of related polyhalogenated pyridines found in the literature.

SubstrateAlkyneCatalyst SystemBase/SolventTemp.YieldReference
2,4,6-Tribromo-3,5-difluoropyridinePhenylacetylenePdCl₂(PPh₃)₂, CuITEART82% (di-substituted)[6]
3,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₄, CuITEA/THF65 °C85% (mono-substituted)[10]
2-BromopyridinePhenylacetylenePd(OAc)₂, SPhos, CuIK₂CO₃/DMF100 °C95%[9]

Conclusion

The Sonogashira cross-coupling reaction of this compound offers a powerful and versatile method for the synthesis of highly functionalized pyridine derivatives. By understanding the reaction mechanism, carefully selecting reaction conditions, and employing systematic troubleshooting, researchers can effectively utilize this transformation to access novel compounds for applications in drug discovery and materials science. The protocol and insights provided in this application note serve as a valuable resource for scientists working with this important class of heterocyclic building blocks.

References

The Strategic Utility of 3,5-Dibromo-2,6-difluoropyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Untapped Potential

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with tunable properties is paramount. The pyridine ring, a ubiquitous motif in pharmaceuticals, continues to be a focal point of medicinal chemistry efforts.[1] Within this class, halogenated pyridines offer a versatile platform for the synthesis of complex, biologically active molecules. Among these, 3,5-Dibromo-2,6-difluoropyridine stands out as a particularly strategic building block. Its unique substitution pattern—two reactive fluorine atoms susceptible to nucleophilic aromatic substitution (SNAr) and two bromine atoms amenable to a variety of cross-coupling reactions—provides a gateway to a diverse chemical space. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on the synthesis of kinase inhibitors, and furnishes detailed protocols for its synthetic manipulation.

The strategic value of this scaffold lies in the orthogonal reactivity of its halogen substituents. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atoms activates the ring for SNAr reactions, while the bromine atoms serve as handles for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This differential reactivity allows for a stepwise and regioselective introduction of various substituents, enabling the construction of highly decorated 2,3,5,6-tetrasubstituted pyridine cores. Such scaffolds are of significant interest in the development of targeted therapies, particularly in the realm of oncology and immunology.

Core Application: A Gateway to Novel Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The 2,3,6-trisubstituted and 2,3,5,6-tetrasubstituted pyridine scaffolds, readily accessible from this compound, are prevalent in a number of potent and selective kinase inhibitors.[3][4]

Targeting Protein Kinase C Theta (PKCθ)

Protein Kinase C theta (PKCθ) is a member of the novel PKC subfamily and is predominantly expressed in T-cells, where it plays a critical role in T-cell activation and signaling. This has made it an attractive target for the development of therapies for autoimmune diseases and T-cell-mediated disorders. The synthesis of 2,3,6-trisubstituted pyridines from 3-substituted-2,6-difluoropyridines has been demonstrated as a viable strategy for the development of novel PKCθ inhibitors.[2][3] The this compound scaffold provides a direct entry into analogous structures with even greater potential for chemical diversification.

Inhibition of Colony-Stimulating Factor 1 Receptor (CSF-1R)

Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that is crucial for the survival, proliferation, and differentiation of macrophages.[4] In the context of cancer, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis. Therefore, inhibiting CSF-1R to deplete or reprogram TAMs is a promising therapeutic strategy. Several CSF-1R inhibitors feature a substituted pyridine core, and the synthetic versatility of this compound makes it an ideal starting material for the exploration of novel CSF-1R inhibitors. For instance, the core of Pexidartinib, an approved CSF-1R inhibitor, contains a substituted pyridine ring, highlighting the relevance of this scaffold.[5][6]

Synthetic Strategies and Protocols

The sequential and regioselective functionalization of this compound is key to its utility. The general strategy involves an initial nucleophilic aromatic substitution at the fluorine positions, followed by cross-coupling reactions at the bromine positions.

Diagram 1: Synthetic Pathways from this compound

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) (e.g., with R1-NH2) start->snar Step 1 intermediate1 2-Amino-3,5-dibromo-6-fluoropyridine snar->intermediate1 Mono-substitution intermediate2 2,6-Diamino-3,5-dibromopyridine snar->intermediate2 Di-substitution suzuki Suzuki-Miyaura Coupling (e.g., with R2-B(OH)2) product1 2-Amino-3-bromo-5-aryl-6-fluoropyridine suzuki->product1 product2 2,6-Diamino-3,5-diarylpyridine suzuki->product2 buchwald Buchwald-Hartwig Amination (e.g., with R3-NH2) product3 2,6-Diamino-3-amino-5-bromopyridine buchwald->product3 intermediate1->snar Step 2 intermediate1->suzuki Step 2a intermediate2->suzuki Step 3a intermediate2->buchwald Step 3b

Caption: Sequential functionalization of this compound.

Protocol 1: Mono- and Di-amino Substitution via SNAr

This protocol describes the selective substitution of the fluorine atoms with amines. The first substitution occurs preferentially due to the deactivating effect of the first introduced amino group on the second SNAr reaction.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents for mono-substitution, 2.2 equivalents for di-substitution)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMSO, add the amine (1.1 or 2.2 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality: The fluorine atoms are excellent leaving groups in SNAr reactions due to their high electronegativity, which polarizes the C-F bond and stabilizes the Meisenheimer intermediate. The use of a polar aprotic solvent like DMSO or DMF facilitates the reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling of the brominated positions with boronic acids to form C-C bonds. This reaction can be performed on the product from Protocol 1.

Materials:

  • Bromo-substituted pyridine derivative (e.g., from Protocol 1)

  • Aryl or heteroaryl boronic acid (1.2 equivalents per bromine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

  • In a Schlenk flask, combine the bromo-substituted pyridine (1.0 eq), boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Causality: The palladium catalyst undergoes oxidative addition into the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the active catalyst.

Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br Intermediate1 R-Pd(II)L2-Br OxAdd->Intermediate1 Transmetal Transmetalation Intermediate1->Transmetal Intermediate2 R-Pd(II)L2-R' Transmetal->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Product R-R' RedElim->Product Boronic R'-B(OH)2 Boronic->Transmetal Base Base Base->Transmetal

Sources

Application Notes & Protocols: Leveraging 3,5-Dibromo-2,6-difluoropyridine as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Tunable Reactivity

In the landscape of modern synthetic chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Among these, the pyridine core is a privileged structure, ubiquitous in a vast array of biologically active compounds and functional organic materials.[1][2] 3,5-Dibromo-2,6-difluoropyridine emerges as a particularly powerful and versatile building block due to its distinct and orthogonally reactive sites.

The molecule possesses two primary avenues for chemical modification:

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine (C-Br) bonds at the 3- and 5-positions are prime substrates for a host of palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise installation of carbon-carbon and carbon-nitrogen bonds.

  • Nucleophilic Aromatic Substitution (SNAr): The carbon-fluorine (C-F) bonds at the 2- and 6-positions are highly activated towards nucleophilic attack.[3] The potent electron-withdrawing effect of the ring nitrogen significantly lowers the electron density at these ortho positions, facilitating the displacement of fluoride by a wide range of nucleophiles (e.g., amines, alcohols, thiols).

This differential reactivity allows for a modular and sequential approach to synthesizing complex, highly substituted pyridine derivatives, making this compound an invaluable tool for researchers in medicinal chemistry and materials science.

Caption: Orthogonal reactivity of this compound.

Application 1: Palladium-Catalyzed C-C Bond Formation

The C-Br bonds of this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures.

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Pyridines

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[4][5] By carefully controlling stoichiometry and reaction conditions, both mono- and di-arylation of the pyridine core can be achieved with high selectivity. These substituted bi-aryl structures are common in pharmaceuticals and organic electronic materials.[6][7]

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

EntryArylboronic Acid (Equiv.)Catalyst (mol%)Base (Equiv.)SolventTemp (°C)ProductSelectivity
11.1Pd(PPh₃)₄ (3)Na₂CO₃ (2.0)Toluene/EtOH/H₂O85Mono-arylatedHigh
22.5Pd(dppf)Cl₂ (3)K₂CO₃ (3.0)Dioxane/H₂O100Di-arylatedHigh

This protocol is optimized for the synthesis of 3-aryl-5-bromo-2,6-difluoropyridine.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, Degassed Water

  • Schlenk flask, condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 273 mg), the desired arylboronic acid (1.1 mmol), and Na₂CO₃ (2.0 mmol, 212 mg).

  • Add the catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Add a 4:1:1 mixture of toluene:ethanol:degassed water (10 mL total volume).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 85 °C and stir for 12-16 hours.

  • Causality Check: The use of a 1.1:1 stoichiometric ratio of the boronic acid to the dibromopyridine is critical for favoring mono-substitution. Pd(PPh₃)₄ is a robust, general-purpose catalyst suitable for this transformation.[8]

  • Monitoring: Track the consumption of the starting material by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure mono-arylated product.

Sonogashira Coupling: Access to Alkynylpyridines

The Sonogashira coupling reaction forges a C-C bond between a terminal alkyne and an aryl halide, a transformation widely used in the synthesis of pharmaceuticals, natural products, and organic materials like those for OLEDs.[9][10][11] The resulting alkynyl-substituted pyridines are rigid, conjugated systems with valuable photophysical properties.[12]

Caption: General scheme for a di-alkynylation Sonogashira reaction.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (2.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 273 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).

  • Add anhydrous THF (10 mL) and triethylamine (5 mL).

  • Add the terminal alkyne (2.2 mmol) dropwise to the stirred solution.

  • Causality Check: The Sonogashira reaction requires a palladium catalyst to activate the C-Br bond and a copper(I) co-catalyst to facilitate the transmetalation with the alkyne.[10] Triethylamine acts as both the solvent and the base required to deprotonate the terminal alkyne and neutralize the HBr byproduct.

  • Stir the reaction mixture at room temperature for 16-24 hours. For less reactive substrates, gentle heating to 40-50 °C may be required.

  • Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting material.

  • Work-up: Once complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel.

Application 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a critical transformation in pharmaceutical discovery.[13][14] This method allows for the coupling of aryl halides with a wide range of primary and secondary amines under relatively mild conditions, replacing harsher classical methods.[13]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex L₂Pd(II)(Ar)(X) OxAdd->PdII_complex Amine_Coord Amine Coordination (R₂NH) PdII_complex->Amine_Coord Deprotonation Base-mediated Deprotonation Amine_Coord->Deprotonation Amido_complex L₂Pd(II)(Ar)(NR₂) Deprotonation->Amido_complex Reduct_Elim Reductive Elimination Amido_complex->Reduct_Elim Reduct_Elim->Pd0 Catalyst Regeneration Product Ar-NR₂ Reduct_Elim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19 mg), and anhydrous toluene (5 mL) to a Schlenk flask. Stir for 10 minutes at room temperature.

  • Reaction Setup: To a separate Schlenk flask, add this compound (1.0 mmol, 273 mg), the amine (1.2 mmol), and NaOtBu (1.4 mmol, 135 mg).

  • Add the pre-formed catalyst solution to the substrate mixture via cannula.

  • Causality Check: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the oxidative addition and reductive elimination steps, especially with less reactive aryl bromides. NaOtBu is a strong, non-nucleophilic base required for the deprotonation of the amine coordinated to the palladium center.

  • Seal the flask and heat the mixture to 100-110 °C for 12-24 hours.

  • Monitoring: Follow the reaction progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography to isolate the desired 3-amino-5-bromo-2,6-difluoropyridine product.

Application 3: Sequential Functionalization for Drug Discovery Scaffolds

The true synthetic power of this compound lies in the ability to perform sequential, orthogonal reactions. A common strategy in drug discovery involves first using palladium catalysis to modify the C-Br bonds, followed by SNAr at the now more highly activated C-F positions. This approach provides rapid access to 2,3,5,6-tetrasubstituted pyridines, a scaffold found in many kinase inhibitors.[1][15][16]

This workflow illustrates how a single building block can be diversified to create a library of complex molecules for screening.

G cluster_step1 Step 1: Di-Suzuki Coupling cluster_step2 Step 2: Sequential SNAr start This compound step1_out 3,5-Diaryl-2,6-difluoropyridine start->step1_out Ar-B(OH)₂ (2.5 eq) Pd(dppf)Cl₂, K₂CO₃ snar1_out 2-Amino-3,5-diaryl- 6-fluoropyridine step1_out->snar1_out R¹-NH₂, Base snar1 Nucleophile 1 (R¹-NH₂) Regioselective substitution at C2 final_product Final Product: 2,6-Disubstituted-3,5-diarylpyridine snar1_out->final_product R²-OH, Stronger Base Higher Temp snar2 Nucleophile 2 (R²-OH) Substitution at C6

Caption: Workflow for tetrasubstituted pyridine synthesis.

This protocol assumes the starting material is a 3,5-diaryl-2,6-difluoropyridine, synthesized via Protocol 1 (di-arylation variant).

Materials:

  • 3,5-Diaryl-2,6-difluoropyridine (1.0 equiv)

  • Primary or Secondary Amine (e.g., Morpholine) (1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a sealed vial, combine 3,5-diaryl-2,6-difluoropyridine (0.5 mmol), the amine (0.75 mmol), and K₂CO₃ (1.0 mmol, 138 mg).

  • Add anhydrous DMSO (5 mL).

  • Causality Check: The introduction of electron-donating aryl groups at the 3 and 5 positions can modulate the reactivity of the C-F bonds. DMSO is an excellent polar aprotic solvent for SNAr reactions, effectively solvating the cationic species in the transition state.[17] The first substitution typically occurs at a lower temperature than the second, allowing for selective mono-substitution if desired.

  • Heat the mixture to 80-100 °C and stir for 6-12 hours for the first substitution. To achieve di-substitution, a different, less reactive nucleophile might require higher temperatures (e.g., 120-150 °C) and a stronger base.

  • Regioselectivity: The two C-F positions are electronically equivalent in the starting material. On a mono-substituted intermediate, the remaining C-F bond is further activated, but steric hindrance from the newly introduced group can influence the rate of the second substitution.[18][19][20][21]

  • Work-up: Cool the reaction, pour into ice-water (50 mL), and stir until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with water, and dry under high vacuum.

  • Purification: If necessary, purify the product by recrystallization or silica gel chromatography.

References

  • Arkat USA, Inc. (2007). Polyhalogenoheterocyclic compounds. Part 53.1 Sonogashira reactions of 2,4,6-tribromo-3,5-difluoropyridine. ARKIVOC 2007 (xi) 46-55. [Link]

  • Elsevier B.V. (2007). Suzuki reactions of 2,4,6-tribromo-3,5-difluoropyridine. ElectronicsAndBooks. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2018). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. [Link]

  • SpectraBase. 3,5-Dibromo-2-((difluoromethyl)sulfonyl)pyridine. [Link]

  • ePrints Soton. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • DIGIBUG. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Royal Society of Chemistry. (2012). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]

  • ResearchGate. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2018). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • National Institutes of Health. (2015). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Wiley Online Library. (2019). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). [Link]

  • Jubilant Ingrevia. 3,5-Dibromopyridine Safety Data Sheet. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

  • OUCI. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. [Link]

  • IRIS. (2014). Synthesis of Heterocycles for OLED Applications. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Institutes of Health. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • ACS Publications. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine-Based Ruthenium(II) Dyads and Triads. [Link]

  • National Institutes of Health. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • Scholarship @ Claremont. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • ResearchGate. (2012). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. [Link]

  • ResearchGate. (2015). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. [Link]

  • Royal Society of Chemistry. (2013). Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off. [Link]

  • National Institutes of Health. (2019). Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. [Link]

  • MDPI. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

  • National Institutes of Health. (2018). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. [Link]

Sources

Application Notes and Protocols for the Reaction of 3,5-Dibromo-2,6-difluoropyridine with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dibromo-2,6-difluoropyridine is a versatile and highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern, featuring two highly activated fluorine atoms and two bromine atoms amenable to cross-coupling reactions, allows for a diverse and regioselective functionalization of the pyridine core. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, offering detailed application notes and step-by-step protocols to empower researchers in their synthetic endeavors.

The reactivity of this scaffold is governed by two principal pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atoms renders the C-2 and C-6 positions highly electrophilic and susceptible to attack by a wide range of nucleophiles. Conversely, the carbon-bromine bonds at the C-3 and C-5 positions are prime sites for palladium-catalyzed cross-coupling reactions. This orthogonal reactivity provides a powerful strategy for the sequential and controlled introduction of diverse functionalities.

Part 1: Nucleophilic Aromatic Substitution (SNAr) at C-2 and C-6

The fluorine atoms at the 2 and 6-positions of this compound are exceptionally labile towards nucleophilic displacement. This heightened reactivity is a consequence of the strong electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the substitution process. The general order of leaving group ability in SNAr reactions (F > Cl > Br > I) further ensures that the fluorine atoms are preferentially substituted over the bromine atoms.

dot graph "SNAr_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Substrate [label="this compound", fillcolor="#F1F3F4"]; Nucleophile [label="Nucleophile (Nu⁻)", fillcolor="#F1F3F4"]; Intermediate [label="Meisenheimer Complex\n(Stabilized by N)", shape=ellipse, fillcolor="#FBBC05"]; Product [label="2-Substituted-3,5-dibromo-6-fluoropyridine", fillcolor="#34A853", fontcolor="#FFFFFF"]; LeavingGroup [label="Fluoride (F⁻)", shape=ellipse, style=dashed, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Substrate -> Intermediate [label="+ Nu⁻"]; Nucleophile -> Intermediate; Intermediate -> Product [label="- F⁻"]; Product -> LeavingGroup [style=invis];

{rank=same; Substrate; Nucleophile} } . Caption: Generalized SNAr mechanism at the C-2 position.

Reaction with N-Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines proceeds readily to afford the corresponding 2-amino-substituted pyridines. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrofluoric acid generated.

Application Note: The choice of base and solvent can influence the reaction rate and yield. While inorganic bases like potassium carbonate are effective, organic bases such as triethylamine or diisopropylethylamine (DIPEA) can offer better solubility in some organic solvents. For less reactive amines, heating may be required. Due to the high reactivity of the substrate, careful control of stoichiometry (using a slight excess of the amine) can favor monosubstitution.

Protocol 1: Mono-amination with a Primary Amine (e.g., Benzylamine)

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add benzylamine (1.1 eq).

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired 2-(benzylamino)-3,5-dibromo-6-fluoropyridine.

Reaction with O-Nucleophiles (Alkoxides and Phenoxides)

Alkoxides and phenoxides are potent nucleophiles that readily displace the fluorine atoms of this compound. These reactions are typically performed by generating the nucleophile in situ using a strong base or by using a pre-formed salt.

Application Note: Anhydrous conditions are crucial for these reactions to prevent the hydrolysis of the starting material and the alkoxide/phenoxide. The use of a polar aprotic solvent like THF or DMF is recommended. For phenoxides, the reaction may require heating to proceed at a reasonable rate.

Protocol 2: Reaction with Sodium Methoxide

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add a solution of sodium methoxide in methanol (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford 3,5-dibromo-6-fluoro-2-methoxypyridine.

Reaction with S-Nucleophiles (Thiols)

Thiolates, generated from thiols and a base, are excellent nucleophiles for the SNAr reaction with this compound. These reactions are generally fast and high-yielding.

Application Note: The oxidation of the thiol to a disulfide is a potential side reaction. To minimize this, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.[1] Milder bases like potassium carbonate are often sufficient to deprotonate the thiol.

Protocol 3: Reaction with a Thiol (e.g., Thiophenol)

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere, add thiophenol (1.1 eq).

  • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC. Upon completion, pour the mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield 3,5-dibromo-6-fluoro-2-(phenylthio)pyridine.

Part 2: Palladium-Catalyzed Cross-Coupling at C-3 and C-5

The carbon-bromine bonds at the 3 and 5-positions of this compound are susceptible to a variety of palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C bonds, which is a cornerstone of modern organic synthesis. The general reactivity order for palladium-catalyzed cross-coupling is C-I > C-Br > C-OTf >> C-Cl > C-F, ensuring high chemoselectivity for the reaction at the C-Br bonds.

dot graph "Cross_Coupling_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Substrate [label="this compound", fillcolor="#F1F3F4"]; Coupling_Partner [label="Organometallic Reagent\n(e.g., Boronic Acid, Alkyne)", fillcolor="#F1F3F4"]; Catalyst [label="Pd Catalyst + Ligand + Base", shape=ellipse, fillcolor="#FBBC05"]; Product [label="3-Substituted-5-bromo-2,6-difluoropyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Substrate -> Catalyst; Coupling_Partner -> Catalyst; Catalyst -> Product;

{rank=same; Substrate; Coupling_Partner} } . Caption: General workflow for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. In the context of this compound, this reaction allows for the introduction of aryl or vinyl groups at the 3 and/or 5-positions.

Application Note: The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. For mono-arylation, using a slight excess of the boronic acid (1.1-1.2 eq) is recommended. For diarylation, a larger excess of the boronic acid (≥ 2.2 eq) and longer reaction times are typically required.[2]

Protocol 4: Mono-Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Degassed water

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed toluene and water (4:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS. After completion, cool the mixture to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by flash column chromatography to obtain the 3-aryl-5-bromo-2,6-difluoropyridine.[2]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted pyridines.

Application Note: The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. Copper-free conditions have also been developed. The choice of base, such as triethylamine or diisopropylethylamine, also serves as the solvent in many cases.

Protocol 5: Sonogashira Coupling with a Terminal Alkyne

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of THF and triethylamine (2:1 v/v), add the terminal alkyne (1.2 eq).

  • Add PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 3-alkynyl-5-bromo-2,6-difluoropyridine.[3][4]

Summary of Reactivity

The following table summarizes the expected regioselective reactions of this compound with various nucleophiles and coupling partners.

Reaction TypeNucleophile/Coupling PartnerReactive Position(s)Primary Product Type
SNAr Amines (RNH₂, R₂NH)C-2, C-62-Amino-3,5-dibromo-6-fluoropyridine
SNAr Alkoxides (RO⁻), Phenoxides (ArO⁻)C-2, C-62-Alkoxy/Aryloxy-3,5-dibromo-6-fluoropyridine
SNAr Thiolates (RS⁻)C-2, C-63,5-Dibromo-6-fluoro-2-(alkyl/arylthio)pyridine
Suzuki Coupling Aryl/Vinylboronic AcidsC-3, C-53-Aryl/Vinyl-5-bromo-2,6-difluoropyridine
Sonogashira Coupling Terminal AlkynesC-3, C-53-Alkynyl-5-bromo-2,6-difluoropyridine

Conclusion

This compound is a highly valuable synthetic intermediate that offers orthogonal reactivity at its halogenated positions. The clear distinction between the sites of nucleophilic aromatic substitution (C-2 and C-6) and palladium-catalyzed cross-coupling (C-3 and C-5) allows for the strategic and sequential introduction of a wide variety of functional groups. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile building block, enabling the synthesis of novel and complex pyridine derivatives for a wide range of applications.

References

  • Sandford, G., et al. (2007). Polyhalogenoheterocyclic compounds. Part 53.1 Sonogashira reactions of 2,4,6-tribromo-3,5-difluoropyridine. ARKIVOC, 2007(xi), 46-55.
  • Organic Syntheses Procedure. (n.d.). Dibenzoylmethane. Retrieved from [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(58), 15553-15557.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. B144722.
  • BenchChem. (2025). Application Notes and Protocols for Heck Coupling Reactions Involving 1,3-Dibromo-5-nitrobenzene. B1409823.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Experimental Procedures for the Bromination of Difluoromethoxyphenols. B1409823.
  • BenchChem. (2025). 4-Amino-3,5-dichloro-2,6-difluoropyridine compared to other functionalized pyridines in synthesis. B042884.
  • BenchChem. (2025). optimizing reaction conditions for modifying 4-Amino-3,5-dichloro-2,6-difluoropyridine. B042884.
  • BenchChem. (2025). identifying and minimizing side reactions in 4-Amino-3,5-dichloro-2,6-difluoropyridine synthesis. B042884.
  • European Patent Office. (n.d.). Preparation of difluorpyridine compounds. EP 0146924 A2.
  • Georgia Southern University. (n.d.). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
  • Heterocyclic Letters. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine has been developed. 11(3), 447-452.
  • HETEROCYCLES. (2011).
  • Filo. (2025). A chemist treats 5-Bromohex-2-ene with sodium methoxide in methanol.
  • packet 7 key 2323.
  • ECHEMI. (n.d.).
  • ResearchGate. (n.d.). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.
  • Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.).
  • Stack Exchange. (2016). Reaction mechanism of aqueous ammonia with 3,4-dibromopyridine.
  • ElectronicsAndBooks. (n.d.). A Solvent Effect in the Reaction of Sodium Methoxide with Pentafluoronitrobenzene.
  • ElectronicsAndBooks. (n.d.). pyridine-2-carboxamides Tetrahedron.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • BenchChem. (2025). Increasing the efficiency of reactions with 3,4-Dichloro-5-fluorothiophenol. B1409823.

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A Comprehensive Guide to Cross-Coupling Reactions with 3,5-Dibromo-2,6-difluoropyridine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the strategic application of cross-coupling reactions utilizing 3,5-dibromo-2,6-difluoropyridine. This highly functionalized pyridine derivative is a versatile building block, the selective manipulation of which opens avenues to novel chemical entities with significant potential in medicinal chemistry and materials science. The presence of two distinct halogen atoms, fluorine and bromine, at specific positions on the pyridine ring, presents both a challenge and an opportunity for selective C-C and C-N bond formation.

The Strategic Importance of the 2,6-Difluoropyridine Scaffold

The 2,6-difluoropyridine motif is of considerable interest in modern drug discovery. The fluorine atoms can enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets.[1][2] Consequently, methods for the efficient and selective functionalization of such scaffolds are in high demand. This compound, in particular, offers two reactive handles for palladium-catalyzed cross-coupling reactions, allowing for the stepwise or simultaneous introduction of diverse substituents.

Understanding Regioselectivity in Cross-Coupling Reactions

A critical consideration when working with polyhalogenated heterocycles is regioselectivity. In the case of this compound, the two bromine atoms are electronically distinct. The C-Br bond at the 3-position is generally more reactive towards oxidative addition in palladium-catalyzed cycles than the C-Br bond at the 5-position. This is attributed to the electronic influence of the pyridine nitrogen and the flanking fluorine atoms, which render the C3 position more electron-deficient. This inherent reactivity difference can be exploited to achieve selective mono-functionalization.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. Its tolerance of a broad range of functional groups makes it an invaluable tool in complex molecule synthesis. When applied to this compound, it allows for the introduction of aryl, heteroaryl, and vinyl substituents.

Mechanistic Pathway

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium source, ligand, and base is crucial for an efficient reaction.

Suzuki_Miyaura Pd(0)L2 Pd(0)Ln OA Oxidative Addition Pd(0)L2->OA ArBr This compound ArBr->OA Pd(II)_complex Ar-Pd(II)-Br(Ln) OA->Pd(II)_complex Transmetalation Transmetalation Pd(II)_complex->Transmetalation Boronic_acid R-B(OH)2 Boronic_acid->Transmetalation Base Base Base->Transmetalation Pd(II)_R_complex Ar-Pd(II)-R(Ln) Transmetalation->Pd(II)_R_complex RE Reductive Elimination Pd(II)_R_complex->RE RE->Pd(0)L2 Catalyst Regeneration Product Coupled Product RE->Product Buchwald_Hartwig Pd(0)L Pd(0)L OA Oxidative Addition Pd(0)L->OA ArBr This compound ArBr->OA Pd(II)_complex Ar-Pd(II)-Br(L) OA->Pd(II)_complex Amine_Coord Amine Coordination & Deprotonation Pd(II)_complex->Amine_Coord Amine R₂NH Amine->Amine_Coord Base Base Base->Amine_Coord Amido_complex Ar-Pd(II)-NR₂(L) Amine_Coord->Amido_complex RE Reductive Elimination Amido_complex->RE RE->Pd(0)L Catalyst Regeneration Product Coupled Product RE->Product

Sources

Application Notes and Protocols for the Preparation of Trisubstituted Pyridines from 3,5-Dibromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Trisubstituted Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Trisubstituted pyridines, in particular, offer a three-dimensional vector space for chemists to modulate potency, selectivity, solubility, and metabolic stability. The strategic introduction of three distinct substituents allows for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic profile.[3][4]

3,5-Dibromo-2,6-difluoropyridine is an exceptionally versatile starting material for accessing complex trisubstituted pyridines. The differential reactivity of its halogen substituents—two C-F bonds activated towards nucleophilic aromatic substitution (SNAr) and two C-Br bonds amenable to palladium-catalyzed cross-coupling reactions—provides a powerful toolkit for selective functionalization.[5][6] This guide provides a detailed exploration of the synthetic strategies and experimental protocols for leveraging this reactivity to construct diverse trisubstituted pyridine libraries.

Synthetic Strategy: A Logic-Driven Approach to Sequential Functionalization

The preparation of trisubstituted pyridines from this compound hinges on the orthogonal reactivity of the C-F and C-Br bonds. The pyridine ring is inherently electron-deficient, a characteristic exacerbated by the four electron-withdrawing halogen substituents. This electronic profile dictates the preferred reaction pathways.[7]

  • Positions 2 and 6 (C-F): These positions are most activated towards nucleophilic attack due to their proximity to the electron-withdrawing nitrogen atom. The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions, particularly when the aromatic ring is sufficiently activated.[8][9]

  • Positions 3 and 5 (C-Br): The carbon-bromine bonds are significantly less polarized than the carbon-fluorine bonds and are thus less susceptible to nucleophilic attack. However, they are ideal handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which proceed via an oxidative addition mechanism.[6][10][11]

This differential reactivity allows for a stepwise functionalization strategy. Generally, cross-coupling reactions at the C-Br positions are performed first, followed by nucleophilic substitution at the C-F positions. This sequence is often preferred because the conditions for SNAr (strong nucleophiles, heat) can sometimes interfere with the catalysts and ligands used in cross-coupling.

Below is a visual representation of the general synthetic workflow.

G cluster_start Starting Material cluster_step1 Step 1: C-C or C-N Bond Formation at C3/C5 cluster_step2 Step 2: C-N, C-O, or C-S Bond Formation at C2/C6 cluster_product Product start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acids) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu Catalysts, Base snar Nucleophilic Aromatic Substitution (SNAr) (Amines, Alcohols, Thiols) suzuki->snar Nucleophile, Heat sonogashira->snar Nucleophile, Heat product Trisubstituted Pyridine snar->product

Caption: General workflow for trisubstituted pyridine synthesis.

Part 1: Palladium-Catalyzed Cross-Coupling at the C3 and C5 Positions

The initial functionalization typically targets the C-Br bonds at the 3 and 5 positions via well-established palladium-catalyzed cross-coupling reactions. The choice between Suzuki-Miyaura and Sonogashira coupling depends on the desired substituent (aryl/vinyl vs. alkynyl).

Suzuki-Miyaura Coupling for Aryl or Vinyl Substitution

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[10][12] In the context of this compound, this reaction allows for the selective introduction of aryl or vinyl groups at the bromine-bearing positions.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) is commonly used. The choice of ligand is critical and can influence reaction efficiency, particularly with sterically hindered substrates.

  • Base: A base is essential for the transmetalation step of the catalytic cycle. Aqueous solutions of carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are frequently employed. The base activates the boronic acid to form a more nucleophilic boronate species.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typical. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the pyridine substrate and the catalyst.

Protocol 1: Monosubstitution via Suzuki-Miyaura Coupling

This protocol aims for a single substitution, which can be achieved by using a slight deficiency or stoichiometric amount of the boronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (0.9-1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (3.0 eq.).

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Disubstitution via Suzuki-Miyaura Coupling

To achieve substitution at both the 3 and 5 positions, an excess of the boronic acid is used.

  • Reaction Setup: Follow the setup for monosubstitution, but use the arylboronic acid (2.2-2.5 eq.).

  • Reaction Conditions: The reaction may require a longer time (12-24 hours) and potentially a more active catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos).

  • Workup and Purification: Follow the same procedure as for monosubstitution.

ParameterMonosubstitutionDisubstitution
Boronic Acid (eq.)0.9 - 1.12.2 - 2.5
Typical CatalystPd(PPh₃)₄Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos
Reaction Time4-12 hours12-24 hours
Expected Product3-Aryl-5-bromo-2,6-difluoropyridine3,5-Diaryl-2,6-difluoropyridine
Sonogashira Coupling for Alkynyl Substitution

The Sonogashira coupling is the method of choice for introducing alkyne functionalities.[13] It utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst.[14][15]

Causality Behind Experimental Choices:

  • Catalysts: A Pd(0) catalyst (e.g., Pd(PPh₃)₄) initiates the cycle by oxidative addition to the C-Br bond. A copper(I) salt (typically CuI) acts as a co-catalyst, reacting with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves both as the base to deprotonate the terminal alkyne and often as a solvent or co-solvent.

  • Solvent: The reaction is typically run in a polar aprotic solvent like THF or DMF, often with the amine base as a co-solvent.

Protocol 3: Disubstitution via Sonogashira Coupling

Similar to the Suzuki reaction, Sonogashira coupling on polyhalogenated pyridines often leads to disubstitution at the most reactive positions, which in this case are the C-Br bonds at the 2- and 6-positions relative to the nitrogen in analogous systems.[14] For this compound, this translates to reaction at the 3 and 5 positions.

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Solvent and Reagent Addition: Add degassed THF and triethylamine (e.g., 2:1 v/v). Then, add the terminal alkyne (2.2-2.5 eq.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature to 50 °C for 6-18 hours. Monitor progress by TLC or LC-MS.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane or ethyl acetate and wash with aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C2 and C6 Positions

Following the functionalization of the C3 and C5 positions, the remaining C-F bonds at C2 and C6 are targets for SNAr. The introduction of aryl or alkynyl groups in the first step can further modulate the electrophilicity of the pyridine ring, but the C2 and C6 positions generally remain highly activated for nucleophilic attack.[16][17]

Causality Behind Experimental Choices:

  • Nucleophile: A wide range of nucleophiles can be used, including primary and secondary amines, alkoxides (from alcohols), and thiolates (from thiols). The strength of the nucleophile will dictate the required reaction conditions.

  • Base: For less nucleophilic species like alcohols or some amines, a strong base (e.g., NaH, K₂CO₃) is needed to generate the active nucleophile in situ. For strong nucleophiles like primary amines, an external base may not be necessary, as a second equivalent of the amine can act as a proton scavenger.

  • Solvent: A polar aprotic solvent such as DMSO, DMF, or NMP is ideal. These solvents can solvate the cation of the base and leave the nucleophile highly reactive. They are also stable at the elevated temperatures often required for SNAr.

Protocol 4: Monosubstitution with an Amine Nucleophile

This protocol describes the introduction of a single amino group, resulting in a trisubstituted pyridine.

  • Reaction Setup: In a sealed vial, dissolve the 3,5-disubstituted-2,6-difluoropyridine intermediate (1.0 eq.) in DMSO.

  • Reagent Addition: Add the desired amine (1.1-1.5 eq.) and a base such as K₂CO₃ (2.0 eq.).

  • Reaction: Heat the mixture to 80-120 °C for 2-12 hours. The reaction should be monitored carefully to avoid disubstitution.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice water. A precipitate of the product may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography or recrystallization.

G cluster_start Intermediate cluster_step SNAr Reaction cluster_product Trisubstituted Product start 3,5-Diaryl-2,6-difluoropyridine reagents Primary/Secondary Amine K2CO3, DMSO start->reagents Heat (80-120 °C) product 2-Amino-3,5-diaryl-6-fluoropyridine reagents->product

Caption: Workflow for the final SNAr functionalization step.

Conclusion

This compound serves as a highly effective and versatile platform for the synthesis of complex trisubstituted pyridines. By strategically combining palladium-catalyzed cross-coupling reactions with nucleophilic aromatic substitution, researchers can achieve a high degree of molecular diversity. The protocols outlined in this guide provide a robust starting point for the development of novel pyridine-based compounds for applications in drug discovery and materials science. Careful control of stoichiometry, reaction conditions, and catalyst selection is paramount to achieving the desired mono-, di-, or trisubstitution patterns with high selectivity and yield.

References

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  • Sandford, G., & Slater, R. (2007). Polyhalogenoheterocyclic compounds. Part 53. Sonogashira reactions of 2,4,6-tribromo-3,5-difluoropyridine. ARKIVOC, 2007(11), 46-55. [Link]

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  • Abu-Taweel, G. M., Ibrahim, M. M., Khan, S., Al-Saidi, H. M., Alshamrani, M., & Alhumaydhi, F. A. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 52(7), 1599-1623. [Link]

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  • Levy, J. N., Liu, R. R., & McNally, A. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(35), 14867-14873. [Link]

  • Snieckus, V. (2010). Selective meta-Halogenation of Pyridines. Angewandte Chemie International Edition, 49(44), 8103-8105. [Link]

  • Soural, M., et al. (2021). 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry, 210, 113094. [Link]

  • Levy, J. N., Liu, R. R., & McNally, A. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. [Link]

  • Knochel, P., et al. (2010). Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange. Chemical Communications, 46(36), 6729-6731. [Link]

  • Baati, R., & Brown, R. C. D. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(53), 14061-14065. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

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  • Oestreich, M., et al. (2014). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 12(22), 3583-3589. [Link]

  • Oestreich, M., et al. (2014). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Request PDF. [Link]

  • Smith, M. B. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry, 2019(26), 4148-4166. [Link]

  • Bakulev, V. A., et al. (2019). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 24(21), 3848. [Link]

  • Um, I. H., & Buncel, E. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 76(17), 7115-7124. [Link]

  • Vapourtec. (n.d.). Aromatic Substitution. [Link]

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Application Note: 3,5-Dibromo-2,6-difluoropyridine as a Versatile Platform for the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms and the pyridine scaffold are hallmarks of modern agrochemical design, often imparting enhanced efficacy, metabolic stability, and favorable physicochemical properties.[1][2] 3,5-Dibromo-2,6-difluoropyridine is a highly functionalized building block uniquely positioned to leverage these advantages. Its distinct reactivity profile, featuring two labile fluorine atoms for nucleophilic aromatic substitution (SNAr) and two bromine atoms for metal-catalyzed cross-coupling, allows for the controlled, regioselective introduction of diverse functionalities. This application note provides an in-depth guide to the synthetic utility of this platform chemical, detailing key transformations and providing field-proven protocols for its application in the synthesis of novel agrochemical candidates.

Introduction: The Strategic Value of this compound

The pyridine ring is a privileged scaffold in a wide array of industrial and biologically active molecules, including many successful agrochemicals.[3] The unique electronic properties of the this compound core make it an exceptionally valuable starting material for library synthesis and lead optimization in agrochemical discovery.

  • Fluorine Atoms (Positions 2 and 6): The two fluorine atoms are highly electronegative, activating the pyridine ring for nucleophilic attack.[4] They are susceptible to displacement via Nucleophilic Aromatic Substitution (SNAr), providing a robust method for installing ether, amine, or thioether linkages, which are common moieties in fungicides and herbicides.[5] The mechanism of such reactions is often concerted, rather than the classically assumed two-step addition-elimination process, particularly on heterocyclic systems.[6][7]

  • Bromine Atoms (Positions 3 and 5): The two bromine atoms serve as versatile handles for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Stille couplings.[8][9] This enables the facile introduction of aryl, heteroaryl, or alkynyl groups, allowing for extensive Structure-Activity Relationship (SAR) studies and the construction of complex molecular architectures.

The orthogonal reactivity of the C-F and C-Br bonds allows for a stepwise and regioselective functionalization strategy, making this molecule a powerful tool for building complex, highly substituted pyridine derivatives.

Key Synthetic Transformations and Mechanistic Considerations

The synthetic utility of this compound hinges on the selective manipulation of its four halogen substituents. The general strategy involves initial functionalization at the more reactive C-F positions via SNAr, followed by diversification at the C-Br positions using cross-coupling chemistry.

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) (e.g., R-OH, R-NH2, R-SH) start->snar 1. C-F Functionalization intermediate1 Monosubstituted Intermediate (via SNAr) snar->intermediate1 cc Cross-Coupling (e.g., Suzuki, Sonogashira) (R'-B(OH)2, R'-C≡CH) final_product2 Mono-bromo Agrochemical Precursor cc->final_product2 final_product3 Fully Functionalized Agrochemical Candidate cc->final_product3 intermediate1->snar Further SNAr intermediate1->cc 2. C-Br Functionalization final_product1 Di-bromo Agrochemical Precursor intermediate2 Disubstituted Intermediate (via SNAr) intermediate2->cc 2. C-Br Functionalization G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a Combine Pyridine (1.0 eq), 4-chlorophenol (1.1 eq), and K2CO3 (2.0 eq) in a flask. b Add anhydrous DMF. a->b c Heat mixture to 80 °C under N2 atmosphere. b->c d Stir for 4-6 hours. Monitor by TLC or LC-MS. c->d e Cool to RT. Pour into ice-water. d->e f Extract with Ethyl Acetate (3x). e->f g Wash combined organics with brine, dry over Na2SO4. f->g h Concentrate in vacuo. g->h i Purify by column chromatography (Silica gel, Hexanes/EtOAc). h->i

Caption: Workflow for SNAr Mono-alkoxylation.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.0 eq.), 4-chlorophenol (1.1 eq.), and finely ground potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of 0.5 M.

  • Reaction Execution: Place the flask under a positive pressure of nitrogen. Heat the reaction mixture to 80 °C in an oil bath and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyridine is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature and pour the mixture into a beaker containing ice-water. A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-(4-chlorophenoxy)-3,5-dibromo-6-fluoropyridine.

Trustworthiness Note: The reaction should turn from a colorless suspension to a light brown mixture. Complete consumption of the starting material is key to simplifying purification. Expected yields for this transformation are typically in the 75-90% range.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the arylation of the intermediate from Protocol 1 to install a second aromatic ring, a strategy used to build scaffolds for SDHI fungicides or PPO-inhibiting herbicides.

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave vial or Schlenk tube, combine the 2-(4-chlorophenoxy)-3,5-dibromo-6-fluoropyridine (1.0 eq.), 3-(trifluoromethyl)phenylboronic acid (1.2 eq.), and cesium carbonate (2.5 eq.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 eq.).

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and Water to achieve a substrate concentration of 0.2 M.

  • Reaction Execution: Seal the vessel and degas the mixture by bubbling argon through the solution for 15 minutes. Heat the reaction to 100 °C and stir for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography (Silica gel, Hexanes/EtOAc) to afford the final coupled product.

Trustworthiness Note: The reaction mixture will typically turn dark brown or black upon heating, which is characteristic of many palladium-catalyzed reactions. Care should be taken to ensure the reaction atmosphere is inert, as oxygen can deactivate the palladium catalyst.

Data Summary

The following table summarizes typical reaction conditions for the sequential functionalization of this compound.

Reaction Step Transformation Key Reagents Solvent Temp (°C) Typical Yield
Step 1 SNAr (Alkoxylation)R-OH, K₂CO₃DMF8075-90%
Step 2 Suzuki CouplingAr-B(OH)₂, Pd(dppf)Cl₂, Cs₂CO₃Dioxane/H₂O10060-85%

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel agrochemicals. Its well-defined and orthogonal reactivity allows for the systematic and regioselective construction of highly functionalized pyridine derivatives. By leveraging nucleophilic aromatic substitution at the C-F bonds and palladium-catalyzed cross-coupling at the C-Br bonds, researchers can rapidly access diverse chemical libraries and accelerate the discovery of next-generation crop protection agents. The protocols outlined in this note provide a reliable foundation for exploring the vast synthetic potential of this valuable intermediate.

References

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palladium-catalyzed reactions involving 3,5-Dibromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Reactions of 3,5-Dibromo-2,6-difluoropyridine: Applications and Protocols

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of this compound

The this compound scaffold is a cornerstone building block for medicinal chemists and materials scientists. Its unique electronic and structural features—two reactive carbon-bromine (C-Br) bonds and two comparatively inert carbon-fluorine (C-F) bonds on an electron-deficient pyridine core—offer a versatile platform for molecular elaboration. The development of facile methodologies for synthesizing 2,3,6-trisubstituted pyridines is crucial for drug discovery, as this scaffold is present in a wide array of biologically active compounds.[1][2] 3-Substituted-2,6-difluoropyridines are particularly valuable as they can undergo tandem nucleophilic aromatic substitutions (SNAr), but the true power of the 3,5-dibromo variant lies in its capacity for selective functionalization via palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[3] For polyhalogenated heteroaromatics, the regiochemical outcome is governed by a delicate interplay of factors. The reactivity of carbon-halogen bonds in these reactions typically follows the order C-I > C-Br > C-OTf >> C-Cl, making the C-Br bonds in our target molecule the primary sites for transformation.[4] Furthermore, positions adjacent to the ring nitrogen (the α-positions) are generally more reactive in oxidative addition to Pd(0), a key step in most cross-coupling cycles.[5] This guide provides a detailed exploration of the principal , offering mechanistic insights and field-proven protocols to empower researchers in their synthetic endeavors.

The Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira reaction is an indispensable method for coupling terminal alkynes with aryl or vinyl halides to construct C(sp²)–C(sp) bonds.[6] The reaction operates through a synergistic dual catalytic cycle involving both palladium and copper. The palladium cycle follows the conventional steps of oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[6]

When applied to polyhaloheterocycles, the Sonogashira reaction demonstrates high chemoselectivity for C-Br over C-F bonds. In studies on the related 2,4,6-tribromo-3,5-difluoropyridine, palladium-catalyzed reactions with phenylacetylenes resulted in the exclusive displacement of the bromine atoms at the 2- and 6-positions, which are ortho to the ring nitrogen. This highlights the enhanced reactivity of the α-positions, a principle that directs the functionalization of this compound. The initial coupling is expected to occur preferentially at one of the bromine-substituted carbons.

Protocol 1: Mono-alkynylation of this compound

This protocol is designed for the selective mono-functionalization of the substrate.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.0-1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)

  • Copper(I) iodide (CuI) (1-2 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (≥ 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base. Stir the mixture for 5-10 minutes to ensure dissolution and complex formation.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture at room temperature.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary: Sonogashira Coupling Conditions

The following table presents typical conditions for Sonogashira couplings on bromo-fluoropyridines, adapted from literature on analogous substrates.[7]

EntrySubstrateAlkyne PartnerCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12,4,6-Tribromo-3,5-difluoropyridinePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (1)Et₃NToluene801082 (di-substituted)
26-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT16~85-95
33,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (2.5)Et₃NTHF60481 (mono-substituted)
Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X ArPd(II)(X)L2 Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR ArPd(II)(C≡CR)L2 Ar-Pd(II)-X->Ar-Pd(II)-C≡CR Transmetalation Cu-C≡CR Cu(I)-C≡CR Ar-Pd(II)-C≡CR->Pd(0)L2 Reductive Elimination Product Ar-C≡CR Ar-Pd(II)-C≡CR->Product CuX CuX CuX->Cu-C≡CR H-C≡CR, Base Cu-C≡CR->Ar-Pd(II)-X To Pd Cycle Cu-C≡CR->CuX

Caption: Dual catalytic cycle of the Sonogashira cross-coupling reaction.

The Suzuki-Miyaura Coupling: Versatile C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used palladium-catalyzed reaction for constructing C(sp²)-C(sp²) bonds, owing to its operational simplicity, mild conditions, and the commercial availability and stability of boronic acid reagents.[4][8] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to palladium, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8] A base is required to activate the organoboron species, typically by forming a more nucleophilic boronate complex.[9]

For this compound, the Suzuki reaction provides a powerful means to introduce aryl or heteroaryl substituents at the C3 and C5 positions. By carefully controlling the stoichiometry of the boronic acid and other reaction parameters, one can selectively achieve either mono- or di-arylation, providing access to a vast chemical space.[10]

Protocol 2: Selective Di-arylation of this compound

This protocol is optimized for the exhaustive substitution of both bromine atoms.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.2-2.5 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.5-3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O (4:1:1))

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to reflux (typically 80-100 °C). Monitor the reaction by TLC or LC-MS until the starting material and mono-arylated intermediate are consumed (typically 12-24 hours).[10][11]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.[11]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization to obtain the desired 3,5-diaryl-2,6-difluoropyridine.

Data Summary: Suzuki Coupling Conditions for Dibromopyridines

This table summarizes representative conditions for achieving mono- and di-substitution on dibromopyridine scaffolds.[10]

EntrySubstrateBoronic Acid (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)ProductYield (%)
12,6-DibromopyridinePhenylboronic Acid (1.1)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100Mono-arylated~70-80
22,6-DibromopyridinePhenylboronic Acid (2.5)Pd(PPh₃)₄ (5)-K₂CO₃ (3.0)Dioxane/H₂O100Di-arylated>90
33,5-DibromopyridinePhenylboronic Acid (1.05)PdCl₂(dppf) (3)-K₂CO₃ (2.0)DME80Mono-arylated85
43,5-DibromopyridinePhenylboronic Acid (2.2)Pd(PPh₃)₄ (5)-Na₂CO₃ (3.0)Toluene/H₂O90Di-arylated92
Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar' OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' Trans->Product ArX Ar-X ArX->OxAdd Boronic Ar'B(OH)₂ + Base Boronate [Ar'B(OH)₃]⁻ Boronic->Boronate Activation Boronate->OxAdd

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig Amination: Accessing Aryl Amines

The Buchwald-Hartwig amination is a transformative palladium-catalyzed reaction that enables the synthesis of C-N bonds by coupling amines with aryl halides or pseudohalides.[12] This method has largely replaced harsher, classical techniques due to its broad substrate scope and functional group tolerance.[12][13] The mechanism proceeds via oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination to furnish the aryl amine product.[14]

For an electron-deficient substrate like this compound, successful C-N coupling hinges on the judicious selection of the catalyst system. Sterically hindered, electron-rich phosphine ligands (e.g., Josiphos, XPhos) are often crucial for promoting the reductive elimination step, which can be challenging for electron-poor heterocycles.[13] The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used, though weaker bases like Cs₂CO₃ or K₃PO₄ may be required for substrates with base-sensitive functional groups.[14]

Protocol 3: Buchwald-Hartwig Mono-amination

This protocol provides a general starting point for the mono-amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reaction Setup (Glovebox Recommended): In a glovebox, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Reagent Addition: Add the this compound and the solvent. Stir for a few minutes. Finally, add the amine coupling partner.

  • Reaction Execution: Seal the vessel and heat the mixture with stirring to the target temperature (typically 80-110 °C). Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude material via flash column chromatography.

Data Summary: Buchwald-Hartwig Amination Catalyst Systems

The choice of ligand is paramount for successful amination of (hetero)aryl chlorides and bromides.[13][15]

EntryAryl HalideAmineCatalyst/PrecatalystLigandBaseSolventTemp (°C)
1Aryl BromidePrimary AminePd(OAc)₂BINAPNaOt-BuToluene80
2Aryl ChloridePrimary AminePd₂(dba)₃XPhosNaOt-BuToluene100
3Heteroaryl ChloridePrimary AminePd(OAc)₂CyPF-tBu (Josiphos)K₃PO₄t-AmylOH110
42-Bromoestrone deriv.AnilinePd(OAc)₂XPhosKOt-BuToluene110
Visualization: Buchwald-Hartwig Amination Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Amido L-Pd(II)(Ar)(NR¹R²) OxAdd->Amido Amine Coordination & Deprotonation Amido->Pd0 Reductive Elimination Product Ar-NR¹R² Amido->Product ArX Ar-X ArX->OxAdd Amine HNR¹R² Amine->OxAdd Base Base Base->OxAdd

Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

General Experimental Workflow

A successful cross-coupling experiment relies on a systematic and rigorous workflow to ensure reproducibility and high yields. The exclusion of oxygen and moisture is often critical, especially for the catalyst's stability and activity.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware (Oven/Flame) D Assemble Apparatus under Inert Gas A->D B Degas Solvents (Sparging/Freeze-Pump-Thaw) E Add Reagents & Solvents B->E C Weigh Reagents (Inert Atmosphere) C->E D->E F Heat & Stir E->F G Monitor Progress (TLC, GC, LC-MS) F->G H Quench Reaction G->H Reaction Complete I Aqueous Extraction H->I J Dry & Concentrate I->J K Column Chromatography or Recrystallization J->K L Characterization (NMR, MS, HRMS) K->L

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3,5-Dibromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dibromo-2,6-difluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of working with this versatile building block. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your reaction conditions effectively.

Introduction to this compound

This compound is a highly functionalized heterocyclic compound, offering multiple reaction sites for diversification. The presence of two different halogens (bromine and fluorine) at distinct positions on the pyridine ring allows for selective and sequential transformations. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen significantly influences the reactivity of the C-Br bonds, making this substrate particularly interesting for cross-coupling and nucleophilic substitution reactions.

This guide will primarily focus on the two most common and powerful applications of this substrate: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).

Part 1: Troubleshooting Guide for Common Reactions

This section is formatted in a problem-and-solution format to directly address challenges you may encounter in the lab.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

These reactions are fundamental for creating C-C and C-N bonds, respectively. However, their success with this compound hinges on carefully tuned conditions.

Q1: My Suzuki or Buchwald-Hartwig reaction has a very low yield or fails to proceed. What are the most common causes?

A1: Low or no yield in these cross-coupling reactions with this compound can typically be traced back to a few critical factors:

  • Catalyst Inactivity: The Pd(0) active species is sensitive to oxygen. Inadequate degassing of solvents and reagents is a frequent cause of catalyst deactivation.[1]

  • Poor Solubility of the Base: Many common inorganic bases (e.g., K₂CO₃, K₃PO₄) have poor solubility in organic solvents.[2] If the base is not at least partially dissolved, it cannot effectively participate in the catalytic cycle, specifically the crucial transmetalation step in Suzuki couplings.

  • Inappropriate Ligand Choice: The ligand stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination.[3] For an electron-deficient substrate like this difluoropyridine, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote the reaction.[1]

  • Sub-optimal Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or unwanted side reactions. A systematic temperature screen is often necessary.

Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions

G Start Low/No Yield Observed Catalyst Check Catalyst System Start->Catalyst Base Evaluate Base & Solvent Start->Base If catalyst is fine Ligand Optimize Ligand Start->Ligand If base/solvent are okay Temp Adjust Temperature Start->Temp If all else fails Degassing Improve Degassing Protocol (Freeze-Pump-Thaw or Sparge) Catalyst->Degassing Oxygen exposure? Precatalyst Switch to Air-Stable Precatalyst (e.g., G3/G4 Palladacycles) Catalyst->Precatalyst Still no improvement? Success Improved Yield Degassing->Success Precatalyst->Success Solubility Screen Solvents for Base Solubility (e.g., Dioxane/H2O, Toluene, 2-MeTHF) Base->Solubility Insoluble base? Base_Strength Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu) Base->Base_Strength Solubility okay? Solubility->Success Base_Strength->Success Ligand_Screen Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) Ligand->Ligand_Screen Ligand_Screen->Success Temp_Screen Screen Temperatures (e.g., 80°C, 100°C, 120°C) Temp->Temp_Screen Temp_Screen->Success

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Q2: I am observing significant amounts of debromination or protodehalogenation (replacement of Br with H). How can I prevent this?

A2: This side reaction is common and arises from competing pathways in the catalytic cycle. It is particularly prevalent with electron-deficient aryl halides.

  • Mechanism: Protodehalogenation can occur if the organopalladium intermediate reacts with a proton source (like water or even the amine in Buchwald-Hartwig reactions) before reductive elimination or transmetalation can take place.

  • Mitigation Strategies:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, especially for Buchwald-Hartwig aminations where strong bases are used.

    • Choice of Base: For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) is often preferred.[2] For Suzuki reactions, ensure your boronic acid is of high quality, as impurities can be proton sources.

    • Ligand Effects: Bulky ligands can sometimes create a steric shield around the palladium center that favors the desired coupling pathway over side reactions.

Q3: How can I achieve selective mono-substitution on this compound?

A3: Achieving mono-substitution is highly desirable and can generally be controlled by stoichiometry.

  • Stoichiometric Control: Use the this compound as the limiting reagent. A slight excess (1.1-1.2 equivalents) of the boronic acid or amine is a good starting point. Monitor the reaction closely by TLC or LC-MS, and quench it as soon as the starting material is consumed to prevent the formation of the di-substituted product.

  • Reactivity Differences: While the two bromine atoms are electronically similar, subtle steric differences might be exploited under carefully controlled, low-temperature conditions, though this is less predictable than stoichiometric control.

Parameter Recommendation for Mono-substitution Rationale
Stoichiometry 1.0 eq. Dihalopyridine / 1.1-1.2 eq. Coupling PartnerPrevents reaction at the second bromine site.
Reaction Time Monitor closely and quench upon consumption of starting material.Avoids over-reaction leading to di-substitution.
Temperature Use the lowest effective temperature.Can sometimes enhance selectivity.
Nucleophilic Aromatic Substitution (SNAr)

The two fluorine atoms on the pyridine ring are activated for SNAr by the electron-withdrawing effect of the ring nitrogen and the bromine atoms. This allows for the displacement of fluoride with various nucleophiles.

Q1: My SNAr reaction is sluggish, or I see decomposition of my starting material.

A1: The success of SNAr on this substrate is a balance between activating the ring for nucleophilic attack and avoiding harsh conditions that can lead to decomposition.

  • Fluorine as a Leaving Group: In nucleophilic aromatic substitution, fluoride is often an excellent leaving group. This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, and the high electronegativity of fluorine makes the carbon it's attached to highly electrophilic and susceptible to attack.[4][5]

  • Common Issues & Solutions:

    • Weak Nucleophile: If your nucleophile is not strong enough, the reaction may not proceed. Consider converting your nucleophile to a more potent form (e.g., deprotonating an alcohol with a strong base like NaH to form the alkoxide).

    • High Temperatures: While heat is often required, excessive temperatures (>130 °C) can lead to decomposition.[6] It's better to use a stronger nucleophile or a more polar aprotic solvent (like DMF or DMSO) to facilitate the reaction at a lower temperature.

    • Base-Induced Decomposition: Strong bases can sometimes react with the pyridine ring itself. If you suspect this, try using a milder base (e.g., K₂CO₃ instead of NaH) if your nucleophile's pKa allows.

Q2: Can I selectively substitute one fluorine atom over the other?

A2: The two fluorine atoms at the 2 and 6 positions are chemically equivalent. Therefore, achieving selective mono-substitution via SNAr is generally not feasible. The reaction will typically proceed to give a mixture of mono- and di-substituted products, with the di-substituted product dominating if more than one equivalent of the nucleophile is used. To obtain the mono-substituted product, you must use the pyridine as the excess reagent and separate the resulting product mixture.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which positions are more reactive on this compound?

A1: The reactivity hierarchy depends on the type of reaction:

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig): The C-Br bonds are significantly more reactive than the C-F bonds. Oxidative addition of Pd(0) into a C-F bond is kinetically much less favorable. Therefore, you will exclusively see reactions at the 3 and 5 positions.

  • For Nucleophilic Aromatic Substitution (SNAr): The C-F bonds at the 2 and 6 positions are the most reactive sites. These positions are activated by the ring nitrogen, making them highly electrophilic and susceptible to attack by nucleophiles.[7] The C-Br bonds are generally unreactive under SNAr conditions.

  • For Lithiation/Halogen-Metal Exchange: The C-Br bonds are the primary sites for reaction with strong organolithium bases (like n-BuLi or LDA) at low temperatures. This can be followed by quenching with an electrophile. However, be aware of potential side reactions like "halogen dance," where the initial lithiated species can rearrange.[8]

Reactivity Map of this compound

G cluster_0 Reactivity Summary mol pd_coupling Pd-Catalyzed Cross-Coupling pd_coupling->mol Targets C-Br bonds at positions 3 & 5 snar Nucleophilic Aromatic Substitution snar->mol Targets C-F bonds at positions 2 & 6 lithiation Lithiation (Halogen-Metal Exchange) lithiation->mol Targets C-Br bonds at positions 3 & 5

Caption: Summary of site selectivity for different reaction classes.

Q2: What is a good starting point for purifying the products of these reactions?

A2: Purification strategies will depend on the properties of your product.

  • Column Chromatography: This is the most common method. Silica gel is typically effective. A gradient elution starting with a non-polar solvent (like hexanes or heptane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or dichloromethane) is a standard approach.

  • Acid-Base Extraction: If your product contains a basic nitrogen (the pyridine ring) and is free of other acid/base-sensitive functional groups, an acidic wash (e.g., with 1M HCl) can be used to pull the product into the aqueous layer, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

  • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization is an excellent method for achieving high purity.

Q3: Are there any specific safety precautions for this compound?

A3: While a specific safety data sheet (SDS) for this exact compound is not available from the search results, related compounds like 3,5-Dibromopyridine are listed as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[9] It is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Mono-Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for your specific arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v, 0.1 M concentration)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base under an inert atmosphere (Argon or Nitrogen).

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon consumption of the starting material, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Mono-Buchwald-Hartwig Amination

This protocol requires strict anhydrous and anaerobic conditions.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 0.1-0.2 M)

Procedure:

  • In an oven-dried vial inside a glovebox, add the palladium precatalyst, ligand, and base.

  • Add the this compound and a stir bar.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vial and heat to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride.

  • Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Retrieved from [Link]

  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Isayenka, O., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7354. Available from: [Link]

  • Toste, F. D., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(16), 4006–4009. Available from: [Link]

  • Rozen, S., et al. (2012). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. Organic Letters, 14(5), 1254–1257. Available from: [Link]

  • Keefer, R. M., & Andrews, L. J. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry, 52(14), 2552-2559. Available from: [Link]

  • WuXi AppTec. (2022). Condition Optimization for Buchwald-Hartwig Reactions. [Video]. YouTube. Retrieved from [Link]

  • O'Brien, J. M., et al. (2019). Functionalization of Deutero- and Protoporphyrin IX Dimethyl Esters via Palladium-Catalyzed Coupling Reactions. Molecules, 24(8), 1588. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Macgregor, S. A., et al. (2014). Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C−F Activation and Chemoselectivity of C−F versus C−H Bond Cleavage. Organometallics, 33(23), 6746–6757. Available from: [Link]

  • Legros, J., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286. Available from: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Ritter, T., et al. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accounts of Chemical Research, 49(10), 2279–2290. Available from: [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. [Video]. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution EXPLAINED!. [Video]. YouTube. Retrieved from [Link]

  • Gribble, G. W., et al. (2013). A study on the BF3 directed lithiation of 3-chloro- and 3-bromopyridine. Tetrahedron Letters, 54(49), 6743-6746. Available from: [Link]

  • Google Patents. (n.d.). US4071521A - Process for making 2,6-difluoro pyridine.
  • Beier, P., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13397–13409. Available from: [Link]

  • Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Chemical Society Reviews, 45(4), 935–952. Available from: [Link]

  • Scott, P. J. H., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling. Organic Letters, 17(16), 4006–4009. Available from: [Link]

  • The Organic Chemistry Tutor. (2022). Nucleophilic Aromatic Substitution EXPLAINED!. [Video]. YouTube. Retrieved from [Link]

  • Gabbutt, C. D., et al. (2020). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 25(15), 3354. Available from: [Link]

  • Nagendran, S., & Roesky, H. W. (2008). Reaction of Dialumane Incorporating Bulky Eind Groups with Pyridines. Inorganics, 6(4), 57. Available from: [Link]

  • Gorobets, N. Y., et al. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Chemistry of Heterocyclic Compounds, 54(1), 100-104. Available from: [Link]

Sources

Technical Support Center: Purification of 3,5-Dibromo-2,6-difluoropyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and detailed protocols for the purification of 3,5-Dibromo-2,6-difluoropyridine. Designed for researchers, chemists, and drug development professionals, this document addresses common challenges encountered during the isolation and purification of this important synthetic building block.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification and handling of this compound.

Q1: What are the most common impurities I should expect in my crude this compound product?

A: The impurity profile depends heavily on the synthetic route. However, common contaminants include:

  • Unreacted Starting Materials: Such as 2,6-difluoropyridine or partially brominated intermediates (e.g., 3-bromo-2,6-difluoropyridine).

  • Regioisomers: Depending on the selectivity of the halogenation reaction, other dibrominated isomers might be present.[1]

  • Over-brominated Products: Species such as tribromodifluoropyridine could form if reaction conditions are too harsh.

  • Residual Solvents: Solvents used in the reaction (e.g., DMF, DMSO, sulfolane) or workup (e.g., ethyl acetate, hexanes) are common.

  • Reagents and Catalysts: Residual brominating agents (e.g., NBS) or catalysts may persist after the initial workup.

Q2: How can I get a quick and reliable assessment of my crude product's purity?

A: A multi-technique approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components in your mixture. Use a solvent system (e.g., ethyl acetate/hexanes) that provides good separation, aiming for an Rf value of 0.2-0.3 for the target compound.[2] The presence of multiple spots indicates impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of proton-containing impurities. More importantly, ¹⁹F NMR is highly sensitive and provides a clear fingerprint for fluorinated compounds, making it excellent for identifying fluorinated byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile impurities, such as residual solvents and low-boiling point side products.

Q3: Is this compound stable during purification?

A: this compound is a relatively stable compound under standard purification conditions. The strong C-F bonds and electron-deficient nature of the pyridine ring contribute to its stability.[3] However, be mindful of the following:

  • Strong Nucleophiles/Bases: While generally resistant, prolonged exposure to strong nucleophiles (e.g., concentrated amines, hydroxides) at high temperatures can lead to nucleophilic aromatic substitution (SₙAr) of the fluorine or bromine atoms.

  • High Temperatures: The compound is a solid with a moderate melting point. Avoid excessive heat during solvent evaporation (rotary evaporation) to prevent potential decomposition or sublimation.

Section 2: Troubleshooting Common Purification Issues

This section provides solutions to specific problems encountered during the purification process.

Problem 1: My crude product is a dark, oily, or tarry residue, but the pure compound is a solid.

Analysis & Recommended Solutions: This issue typically indicates the presence of significant high-boiling point impurities, polymeric side products, or residual high-boiling solvents like DMF or DMSO.

  • Aqueous Workup: Ensure the reaction mixture has been thoroughly worked up. Perform several washes with water to remove water-soluble solvents (DMF, DMSO) and salts. A wash with a saturated sodium bicarbonate solution can neutralize acidic byproducts, while a brine wash will help break emulsions and remove residual water from the organic layer.

  • Solvent Trituration/Washing: If the product is a solid, this "ninja technique" can be highly effective.[4] Suspend the crude oil in a non-polar solvent in which the desired product is poorly soluble but impurities are soluble (e.g., cold hexanes or diethyl ether). Stir or sonicate the mixture, then collect the resulting solid by vacuum filtration. This washes away many organic impurities.

  • Acid-Base Extraction: If impurities are non-basic, an acid wash can selectively pull your basic pyridine product into the aqueous layer.[5] Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with dilute HCl (1-2 M), separate the layers, and then basify the acidic aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate your product. The recovered product can then be extracted back into an organic solvent.

Problem 2: During column chromatography on silica gel, my product streaks badly ("tails").

Analysis & Recommended Solutions: This is a classic issue when purifying basic compounds like pyridines on standard, slightly acidic silica gel.[5] The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and inefficient separation.

  • Deactivate the Silica Gel: Before running the column, flush the packed silica gel with your eluent containing a small amount of a volatile base, typically 1-2% triethylamine (Et₃N).[2] This neutralizes the acidic sites on the silica. Run the column with this same base-modified eluent. The triethylamine is volatile and can be easily removed from the final product under vacuum.

  • Use an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Alumina (neutral or basic) or Florisil can be effective alternatives for separating basic compounds.

  • Reverse-Phase Chromatography: For very polar pyridine derivatives, reverse-phase (e.g., C18) HPLC or flash chromatography can be an excellent option, though it is often more expensive and requires different solvent systems (e.g., acetonitrile/water or methanol/water).[2]

Problem 3: After recrystallization, my yield is very low, or no crystals form at all.

Analysis & Recommended Solutions: Recrystallization success hinges on the principle that the compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[6]

  • Improper Solvent Choice: You may have chosen a solvent in which the compound is too soluble, even at low temperatures. The ideal solvent will dissolve the compound only when heated.[6] Systematically test solvents (see Table 1) on a small scale. If a single solvent is not effective, try a binary solvent system (e.g., ethyl acetate/hexanes, ethanol/water). Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add the "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Reheat to clarify and then allow to cool slowly.

  • Insufficient Concentration: You may have used too much solvent. After dissolving the compound in hot solvent, boil off some of the solvent to concentrate the solution before allowing it to cool.

  • Cooling Too Rapidly: Rapid cooling often leads to the formation of oils or very fine powders instead of well-defined crystals. Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator to maximize crystal recovery.[6]

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod just below the solvent surface. The microscopic glass fragments can act as nucleation sites for crystal growth.[6] Alternatively, add a tiny "seed" crystal from a previous batch.

Section 3: Detailed Purification Protocols

Protocol 1: Recrystallization from a Binary Solvent System (Ethanol/Water)

This protocol is suitable for purifying solid crude this compound that contains less polar or non-polar impurities.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.[6] Keep the solution gently boiling on a hot plate.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few more drops of hot ethanol, just enough to make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: As the solution cools, crystals of the purified product should form. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected crystals with a small amount of the cold ethanol/water mixture to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography with Deactivated Silica

This method is effective for separating the target compound from impurities with different polarities.

  • Solvent Selection: Using TLC, identify a solvent system (e.g., 5-10% ethyl acetate in hexanes) that gives the target compound an Rf of ~0.2-0.3 and separates it from impurities.

  • Column Packing: Dry-pack a glass column with silica gel (230-400 mesh).[8]

  • Deactivation & Equilibration: Prepare your chosen eluent and add 1% triethylamine. Pass several column volumes of this mixture through the silica gel until the eluent running out is basic (test with pH paper).[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound in a solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of the column.[9]

  • Elution: Carefully add the eluent and apply positive pressure (flash chromatography). Collect fractions and monitor them by TLC to identify those containing the pure product.[10][11]

  • Isolation: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator.

Section 4: Data Summaries & Workflow Diagrams

Table 1: Recommended Solvents for Purification of this compound

Purification MethodSolvent/SystemRationale & Comments
Recrystallization Ethanol/WaterGood for forming high-quality crystals. Ethanol is a good solvent, water is an anti-solvent.
Hexanes/Ethyl AcetateExcellent for removing more polar impurities. Dissolve in minimal hot ethyl acetate, add hexanes.
Toluene or XylenesGood for compounds that are sparingly soluble in common solvents. Use with care due to high boiling points.
Trituration/Wash Cold HexanesEffective for washing away non-polar, "greasy" impurities from the solid product.
Cold Diethyl EtherSlightly more polar than hexanes; can remove a different range of impurities.
Column Chromatography Hexanes/Ethyl AcetateStandard solvent system. Polarity can be finely tuned by adjusting the ratio.
Hexanes/DichloromethaneAnother common system, offers different selectivity compared to ethyl acetate.

Diagram 1: Purification Method Selection Workflow

G start Crude Reaction Product is_solid Is the crude product a solid? start->is_solid is_oily Crude is an oil/ tarry residue is_solid->is_oily No solid_purity Assess purity by TLC. Are impurities significantly more or less polar? is_solid->solid_purity Yes triturate Pre-purify: Solvent Trituration/ Wash with Hexanes is_oily->triturate acid_base Consider Pre-purification: Acid-Base Extraction is_oily->acid_base recrystallize Primary Method: Recrystallization solid_purity->recrystallize Yes column Primary Method: Flash Column Chromatography solid_purity->column No (impurities have similar polarity) recrystallize->column If purity is still low triturate->column acid_base->column

Caption: Decision workflow for selecting a purification strategy.

Diagram 2: Flash Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. Select eluent via TLC (Rf ≈ 0.2-0.3) eluent 2. Prepare eluent + 1% Triethylamine tlc->eluent pack 3. Pack column with silica gel eluent->pack deactivate 4. Flush/Deactivate column with basic eluent pack->deactivate load 5. Load sample (wet or dry loading) deactivate->load elute 6. Elute with pressure load->elute collect 7. Collect fractions elute->collect monitor 8. Monitor fractions by TLC collect->monitor combine 9. Combine pure fractions monitor->combine evaporate 10. Evaporate solvent (Rotovap) combine->evaporate final_product Pure Product evaporate->final_product

Caption: Step-by-step workflow for flash column chromatography.

Section 5: References

  • Google Patents. (n.d.). Separation of pyridine or pyridine derivatives from aqueous solutions. Retrieved from

  • Wikipedia. (2024). Pyridine. Retrieved from [Link]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved from [Link]

  • Google Patents. (2010). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Retrieved from

  • Science of Synthesis. (n.d.). Pyridine and Its Derivatives. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

  • ResearchGate. (2021). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography. YouTube. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • Senzer, B. D., et al. (2022). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • CUNY Bronx Community College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • ResearchGate. (2018). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of difluorpyridine compounds. Retrieved from

  • National Institutes of Health. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]

  • MDPI. (2024). Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of fluorinated pyridines. Retrieved from

  • Dr. B's Chemistry. (2022, July 16). Ninja technique to purify organic compounds- synthetic chemist must watch it. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3,5-Dibromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dibromo-2,6-difluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side product formation during this synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Introduction

The synthesis of this compound is a critical process for the development of various pharmaceutical and agrochemical compounds. However, like many multi-step organic syntheses, it is not without its challenges. The regioselectivity of the bromination of the 2,6-difluoropyridine starting material is a key factor that can lead to a variety of side products, impacting yield and purity. This guide will address the most common issues encountered during this synthesis and provide detailed troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent laboratory-scale synthesis involves the direct electrophilic bromination of 2,6-difluoropyridine. This method is favored for its straightforward approach, though careful control of reaction conditions is crucial to minimize the formation of side products.

Q2: I am observing incomplete conversion of my 2,6-difluoropyridine starting material. What could be the cause?

A2: Incomplete conversion is a common issue and can often be attributed to several factors:

  • Insufficient Brominating Agent: Ensure you are using a sufficient stoichiometric excess of the brominating agent.

  • Reaction Time: The reaction may require a longer duration to go to completion. Monitor the reaction progress using techniques like TLC or GC-MS.

  • Reaction Temperature: The reaction may need to be conducted at a higher temperature to overcome the activation energy barrier. However, be cautious as higher temperatures can also promote side product formation.

Q3: My final product is contaminated with a significant amount of a mono-bromo species. How can I avoid this?

A3: The formation of 3-bromo-2,6-difluoropyridine is a common side product resulting from incomplete bromination. To drive the reaction towards the desired di-brominated product, consider the following:

  • Increase the Equivalents of Brominating Agent: A higher molar ratio of the brominating agent to the starting material will favor di-bromination.

  • Stepwise Addition: A controlled, stepwise addition of the brominating agent can sometimes improve selectivity and yield of the di-brominated product.

Q4: I have identified a tri-brominated pyridine derivative in my product mixture. How did this form and how can I prevent it?

A4: The presence of 2,3,5-tribromo-6-fluoropyridine or other tribrominated species indicates over-bromination. The pyridine ring, even with deactivating fluoro groups, can undergo further electrophilic substitution under harsh conditions. To mitigate this:

  • Control Stoichiometry: Use a precise amount of the brominating agent. An excess will lead to over-bromination.

  • Lower Reaction Temperature: Perform the reaction at the lowest effective temperature to reduce the rate of the third bromination.

Q5: Why am I seeing bromination at the 4-position (para to the nitrogen)?

A5: While the fluorine atoms at the 2 and 6 positions are ortho, para-directing, the nitrogen atom in the pyridine ring is a strong deactivating group that directs meta. The electronic effects of the fluorine atoms can sometimes lead to minor amounts of bromination at the 4-position, resulting in the formation of 3,4-dibromo-2,6-difluoropyridine or 4-bromo-2,6-difluoropyridine. The formation of 2,4,6-tribromopyridine has been observed as a major product in the high-temperature gas-phase bromination of 2,6-dibromopyridine, highlighting the potential for substitution at the 4-position under certain conditions.[1]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues during the synthesis of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product Incomplete reaction, formation of multiple side products, or loss during workup.Optimize reaction time and temperature. Use a more selective brominating agent like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of an acid catalyst.[2] Refine purification techniques (e.g., column chromatography with a carefully chosen eluent system).
Presence of Mono-brominated Impurity Insufficient brominating agent or short reaction time.Increase the molar ratio of the brominating agent. Extend the reaction time and monitor for the disappearance of the mono-brominated intermediate.
Presence of Tri- or Tetra-brominated Impurities Excess brominating agent or high reaction temperature.Carefully control the stoichiometry of the brominating agent. Conduct the reaction at a lower temperature. The formation of 2,3,4,6-tetrabromopyridine has been observed as a side product in the high-temperature bromination of 2,6-dibromopyridine.[1]
Formation of Isomeric Di-bromo Products Lack of complete regioselectivity.Employ a bulkier brominating agent to sterically hinder attack at less favored positions. Optimize the solvent system, as solvent polarity can influence regioselectivity.
Difficult Purification Close boiling points or similar polarities of the desired product and impurities.Utilize high-performance liquid chromatography (HPLC) for separation. Consider derivatization of impurities to alter their physical properties, facilitating easier separation. Recrystallization from a suitable solvent system can also be effective.

Reaction Mechanism and Side Product Formation

The direct bromination of 2,6-difluoropyridine is an electrophilic aromatic substitution reaction. The fluorine atoms are activating and ortho, para-directing, while the pyridine nitrogen is deactivating and meta-directing. The interplay of these electronic effects governs the regioselectivity of the reaction.

2,6-Difluoropyridine 2,6-Difluoropyridine This compound This compound 2,6-Difluoropyridine->this compound Br2, H+ 3-Bromo-2,6-difluoropyridine 3-Bromo-2,6-difluoropyridine 2,6-Difluoropyridine->3-Bromo-2,6-difluoropyridine Br2, H+ (incomplete) 4-Bromo-2,6-difluoropyridine 4-Bromo-2,6-difluoropyridine 2,6-Difluoropyridine->4-Bromo-2,6-difluoropyridine Br2, H+ (minor pathway) Tribromo-fluoropyridines Tribromo-fluoropyridines This compound->Tribromo-fluoropyridines Excess Br2, H+

Caption: Reaction pathway for the synthesis of this compound and the formation of common side products.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a stirred solution of 2,6-difluoropyridine (1.0 eq) in concentrated sulfuric acid, add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

References

  • Hertog, H. J. den, & Wibaut, J. P. (1951). On the formation of 2,3,4,6‐tetrabromopyridine during the bromination of 2,6‐dibromopyridine at about 500°. Recueil des Travaux Chimiques des Pays-Bas, 70(1), 59-64.
  • US Patent 11,613,549 B2. (2023). Bromination of pyridine derivatives.
  • Electrophilic aromatic substitution. (2023, December 19). In Wikipedia. [Link]

  • US Patent 4,071,521 A. (1978). Process for making 2,6-difluoro pyridine.

Sources

Technical Support Center: Improving Yields of 3,5-Dibromo-2,6-difluoropyridine Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during the palladium-catalyzed cross-coupling reactions of 3,5-Dibromo-2,6-difluoropyridine. The unique electronic and steric properties of this substrate—namely, the electron-withdrawing nature of the pyridine nitrogen and two fluorine atoms, and the presence of two distinct bromine atoms—present specific challenges that require careful optimization.

This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve issues in your own research.

General Troubleshooting Principles: The Foundation of Success

Before delving into reaction-specific issues, it's crucial to ensure the fundamentals are sound. Many coupling failures trace back to common, overlooked variables.

Q1: My coupling reaction (Suzuki, Sonogashira, or Buchwald-Hartwig) is failing or giving very low yields. What are the first things I should check?

A1: Always start with a systematic check of your foundational setup and reagents before adjusting more complex parameters.

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen). A common method is to evacuate and backfill the flask three times.[1][2] For particularly sensitive reactions, working in a glovebox is ideal.

  • Reagent Quality and Purity:

    • Substrate: Verify the purity of your this compound. Impurities can interfere with the catalyst.

    • Coupling Partner: Boronic acids (for Suzuki) are susceptible to protodeboronation, especially electron-deficient ones.[2][3] Use fresh, high-purity reagents or consider more stable alternatives like pinacol esters (Bpin) or MIDA boronates.[1][2] For amination, ensure the amine is pure and dry.

    • Catalyst & Ligand: Palladium precursors can degrade, and phosphine ligands are easily oxidized.[2] Use fresh materials or those stored correctly under an inert atmosphere. The presence of phosphine oxides can inhibit the reaction.

  • Solvent and Base Purity: Use anhydrous, degassed solvents. Oxygen dissolved in the solvent is a primary cause of catalyst deactivation.[2] Ensure your base is of high purity and has not absorbed significant amounts of water from the atmosphere.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for C-C bond formation. However, the electron-deficient nature of the difluoropyridine ring can make oxidative addition challenging.

Diagram: General Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_inputs Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(X)Ln Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(Ar')Ln OxAdd->Transmetal Transmetalation (Ar'-B(OR)2 + Base) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product ArX This compound ArB Ar'-B(OR)2

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Q2: My Suzuki coupling yield is low, and I'm recovering starting material. How can I improve the reaction?

A2: This points to a slow or inefficient catalytic cycle, most likely the initial oxidative addition step. The C-Br bond on the electron-poor pyridine ring requires a highly active catalyst.

  • Problem: The standard Pd(PPh₃)₄ catalyst may be ineffective for this challenging substrate.[1]

  • Solution 1: Enhance the Catalyst System. Switch to a more electron-rich and bulky phosphine ligand. These ligands stabilize the Pd(0) center, promoting oxidative addition and accelerating reductive elimination.

    • Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices for electron-deficient heteroaryl halides.[4]

  • Solution 2: Optimize the Base and Solvent. The base is crucial for activating the boronic acid in the transmetalation step.

    • Bases: For difficult couplings, stronger, non-nucleophilic bases are often required. K₃PO₄ and Cs₂CO₃ are frequently more effective than Na₂CO₃ or K₂CO₃.[1][2]

    • Solvents: Aprotic polar solvents are standard. A mixture of dioxane/water or DME/water is common, as a small amount of water can be beneficial.[3] However, for substrates prone to protodeboronation, anhydrous conditions may be better.[1][2]

  • Solution 3: Increase Temperature. Higher temperatures (80-110 °C) can overcome the activation energy barrier for oxidative addition.[1][3]

ParameterStandard ConditionOptimized for this compoundRationale
Pd Precursor Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂Precursors for generating the active Pd(0) species.
Ligand PPh₃SPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate oxidative addition and reductive elimination.
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Stronger bases facilitate the crucial transmetalation step.[1][2]
Solvent Toluene, Dioxane/H₂ODioxane/H₂O (4:1), DME, TolueneAprotic polar solvents are generally effective. Water can aid, but must be controlled.[3]
Temperature 80 °C90 - 110 °COvercomes the higher activation energy for the electron-deficient substrate.[1]

Q3: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?

A3: Protodeboronation is the replacement of the -B(OH)₂ group with a hydrogen atom, a common side reaction, especially with strong bases and elevated temperatures.[1][2][3]

  • Solution 1: Use Boronic Esters. Pinacol (Bpin) or MIDA boronates are significantly more stable than their corresponding boronic acids and are less prone to this side reaction.[1][2] They act as a "slow release" source of the boronic acid under the reaction conditions.

  • Solution 2: Use a Milder Base. While a strong base is often needed, excessively harsh conditions can accelerate decomposition. Consider switching to KF or CsF.

  • Solution 3: Employ Anhydrous Conditions. While some water can be beneficial, excess water provides a proton source for protodeboronation.[1][2] Ensure your solvents are dry if this is a persistent issue.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling is essential for installing alkynyl groups. Key challenges include catalyst deactivation and homocoupling of the alkyne (Glaser coupling).

Q4: My Sonogashira coupling is sluggish and gives low yields. What should I do?

A4: This often relates to the catalyst system and reaction conditions. The reactivity of the C-Br bonds is the primary consideration.

  • Problem: The choice of palladium and copper sources, ligand, and base are all critical and interdependent.

  • Solution 1: Ligand Choice. For heteroaromatic halides, a simple PPh₃ ligand is often sufficient, but more robust ligands can be beneficial. Using a copper-free protocol with a ligand like SPhos can sometimes improve results and avoid Glaser coupling.

  • Solution 2: Base Selection. An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, acting as both the base and often as a solvent.[5] It must be anhydrous and deoxygenated.

  • Solution 3: Copper Co-catalyst. CuI is the standard co-catalyst. Ensure it is fresh and not discolored (it should be off-white, not green or brown). The CuI facilitates the formation of a copper acetylide, which then transmetalates to the palladium center.

  • Regioselectivity: Studies on 3,5-dibromo-2,6-dichloropyridine have shown that Sonogashira couplings can be performed chemoselectively, with the bromine atoms being more reactive than the chlorine atoms.[6][7] This allows for stepwise functionalization.

Diagram: Troubleshooting Low Sonogashira Yield

Sonogashira_Troubleshooting Start Low Yield in Sonogashira Coupling CheckBasics Verify Reagent Purity & Inert Atmosphere Start->CheckBasics Glaser Observe Glaser Homocoupling? CheckBasics->Glaser Basics OK CopperFree Switch to Copper-Free Conditions (e.g., Pd/XPhos) Glaser->CopperFree Yes NoReaction Mainly Starting Material? Glaser->NoReaction No Success Yield Improved CopperFree->Success IncreaseTemp Increase Temperature (40-80 °C) NoReaction->IncreaseTemp Yes NoReaction->Success No, other issues ChangeLigand Use More Electron-Rich Ligand (e.g., cataCXium A) IncreaseTemp->ChangeLigand Still low yield ChangeLigand->Success

Caption: A decision-making workflow for troubleshooting Sonogashira couplings.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms a C-N bond, but the coordinating nature of the pyridine nitrogen can complicate the reaction by interfering with the palladium catalyst.

Q5: My Buchwald-Hartwig amination of this compound is not working. Why?

A5: This is a highly challenging substrate for C-N coupling. Catalyst inhibition by the pyridine nitrogen and the difficulty of the reductive elimination step are the most probable causes.

  • Problem 1: Catalyst Inhibition. Both the starting material and the aminopyridine product can coordinate to the palladium center, inhibiting catalysis.[8][9]

  • Solution 1: Use Sterically Hindered Ligands. Very bulky ligands are essential. They form a protective sphere around the palladium atom, preventing inhibition by the pyridine nitrogen and promoting the crucial, often rate-limiting, reductive elimination step.[10]

    • Recommended Ligands: The Buchwald biarylphosphine ligands (XPhos, RuPhos, BrettPhos) are state-of-the-art for this transformation.[4][8] Josiphos-type ferrocene ligands have also shown great promise for coupling heteroaryl chlorides.[4]

  • Problem 2: Base Choice. A strong, non-nucleophilic base is required to deprotonate the amine, but it must be compatible with the substrate and other functional groups.

  • Solution 2: Select an Appropriate Base. Sodium tert-butoxide (NaOt-Bu) is the most common and highly effective base.[11] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this often requires a more active catalyst system and higher temperatures.[11]

Ligand ClassExample(s)Key Features & Application
Bulky Biarylphosphines RuPhos, BrettPhos, XPhosHighly active for C-N coupling of challenging heteroaryl halides.[4][8] Promotes reductive elimination.
Chelating Bisphosphines XantphosWide bite angle can be effective, but sometimes less active than monodentate biarylphosphines for this substrate class.[12]
Ferrocene-based Josiphos-typeVery effective for coupling primary amines and amides with heteroaryl chlorides.[4]

Frequently Asked Questions (FAQs)

Q6: Can I achieve selective mono-substitution on this compound?

A6: Yes, selective mono-substitution is feasible and is a key strategy for the differential functionalization of this scaffold. The regioselectivity is governed by a combination of electronic and steric factors.[13][14] Generally, the first coupling occurs at one of the two equivalent bromine positions. By carefully controlling the stoichiometry (using ~1.0 equivalent of the coupling partner), you can favor the mono-coupled product. Achieving a second, different coupling requires harsher reaction conditions (e.g., higher temperature, more active catalyst), which can be exploited for a stepwise, divergent synthesis.[15]

Q7: Which bromine is more reactive?

A7: The two bromine atoms at the 3 and 5 positions are chemically equivalent due to the molecule's symmetry. Therefore, the initial mono-coupling will occur statistically at either position, leading to a single mono-substituted product.

Q8: What is a good starting point for a general screening protocol?

A8: When starting with a new coupling partner, a robust set of initial conditions is invaluable.

General Protocol for Cross-Coupling Screening
  • Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the coupling partner (e.g., boronic acid, 1.1-1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1][3]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.[1][2]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Then, add the degassed solvent (e.g., Dioxane, 0.1-0.2 M).[3]

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.[1][3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h) to determine the optimal reaction time.

References

  • Organ, M. G., et al. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 2011. Available at: [Link]

  • Hartwig, J. F., et al. Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Journal of the American Chemical Society, 2013. Available at: [Link]

  • Hartwig, J. F., et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 2014. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]

  • ResearchGate. Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model.. Available at: [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. Available at: [Link]

  • de Vries, J. G., & van Leeuwen, P. W. N. M. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 2019. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Hartwig, J. F., et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 2014. Available at: [Link]

  • ResearchGate. Cross-Coupling Reactions of Polyhalogenated Heterocycles. Available at: [Link]

  • ResearchGate. Reaction optimization conditions for 5.. Available at: [Link]

  • Mabey, T., et al. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 2021. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a. Available at: [Link]

  • Semantic Scholar. Cross-Coupling Reactions of Polyhalogenated Heterocycles. Available at: [Link]

  • Jamison, C. R., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv, 2020. Available at: [Link]

  • ResearchGate. Optimization of the Reaction Conditions a. Available at: [Link]

  • Powers, D. C., & Ritter, T. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 2021. Available at: [Link]

  • Buchwald, S. L., et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 2021. Available at: [Link]

  • Royal Society of Chemistry. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available at: [Link]

  • ACS Publications. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 2021. Available at: [Link]

  • Glorius, F., et al. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 2022. Available at: [Link]

  • Baati, R., & Brown, R. C. D. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Chemistry – A European Journal, 2018. Available at: [Link]

  • ResearchGate. Coupling outcomes for pyridazines, pyrimidines and pyrazines. Available at: [Link]

  • ResearchGate. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Available at: [Link]

  • ResearchGate. Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Available at: [Link]

  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • ResearchGate. Optimization of Suzuki-Miyaura coupling reaction (reactions carried out on a 20 mg scale of 3).. Available at: [Link]

  • ResearchGate. Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Available at: [Link]

  • OUCI. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available at: [Link]

  • OUCI. Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. Available at: [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • ResearchGate. Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. Available at: [Link]

  • Jarvo, E. R., et al. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 2011. Available at: [Link]

  • ResearchGate. Optimization of the Reaction Conditions a. Available at: [Link]

Sources

Technical Support Center: Synthesis and Derivatization of 3,5-Dibromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the complexities of synthesizing and utilizing 3,5-dibromo-2,6-difluoropyridine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who leverage this versatile building block in their work. Here, we move beyond simple protocols to address the common, and often frustrating, challenges encountered in the lab, providing not just solutions but the chemical reasoning behind them.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the parent compound, this compound.

Q1: What is the most common synthetic route to this compound?

The synthesis typically starts from a more readily available precursor, 2,6-difluoropyridine. The core challenge is achieving selective dibromination at the 3- and 5-positions. The synthetic strategy involves:

  • Starting Material: 2,6-Difluoropyridine. This itself can be synthesized from the less expensive 2,6-dichloropyridine via a halogen exchange (Halex) reaction, often using a fluoride source like potassium fluoride (KF) in an aprotic polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.[1]

  • Electrophilic Bromination: The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen deactivates the ring towards electrophilic substitution. However, the 3- and 5-positions are the most electron-rich (or least electron-deficient) and are thus the sites of bromination. Harsh conditions are typically required, often involving a strong brominating agent like bromine (Br₂) in oleum or concentrated sulfuric acid.

The primary challenge in this initial synthesis is controlling the reaction to prevent over-bromination or side reactions and ensuring the correct regiochemistry. Purification of the final product from starting material and any monobrominated intermediates is also a critical step.

Q2: Why are the fluorine atoms at the 2- and 6-positions so important for subsequent reactions?

The ortho-fluorine atoms are crucial for two main reasons:

  • Activation for Nucleophilic Aromatic Substitution (SNAr): Fluorine is a highly electronegative atom, which makes the carbon atoms to which they are attached (C2 and C6) highly electrophilic and susceptible to attack by nucleophiles. This is a key pathway for introducing substituents at these positions.

  • Modulation of Electronic Properties: The strong electron-withdrawing effect of the fluorines significantly influences the reactivity of the bromine atoms at the 3- and 5-positions in cross-coupling reactions, often making them more reactive in oxidative addition steps in catalytic cycles.

Troubleshooting Guide: Derivatization Reactions

This guide is structured in a problem-and-solution format to directly address issues encountered during common derivatization experiments.

Problem 1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields or failing completely.

Answer: This is a frequent issue stemming from several potential sources within the catalytic cycle. The Suzuki-Miyaura reaction, which forms C-C bonds, involves a palladium catalyst, a base, and an organoboron reagent.[2][3] Failure often points to an issue with one of these components or the reaction conditions.

Causality & Troubleshooting Steps:

  • Catalyst and Ligand Choice: The electronic nature of the pyridine ring requires a robust catalytic system.

    • Insight: Standard Pd(PPh₃)₄ may not be active enough. Electron-rich, bulky phosphine ligands are often necessary to promote the rate-determining oxidative addition and subsequent reductive elimination steps.[4]

    • Recommendation: Use a more active catalyst system. A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a specialized ligand such as XPhos, SPhos, or RuPhos is highly recommended. For many applications, a pre-formed catalyst like [Pd(XPhos)G3] can provide superior results and reproducibility.

  • Base Selection: The base is not merely a proton scavenger; it plays a critical role in activating the boronic acid for transmetalation.[4]

    • Insight: A base that is too weak may not facilitate transmetalation efficiently. A base that is too strong can cause decomposition of the boronic acid or the substrate.

    • Recommendation: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior choices to sodium or potassium carbonate, especially for challenging couplings. They offer a good balance of basicity and solubility.

  • Solvent and Temperature:

    • Insight: The solvent must solubilize the reactants and facilitate the catalytic cycle. Anhydrous, deoxygenated solvents are critical to prevent catalyst deactivation and protodeboronation (loss of the boronic acid group).

    • Recommendation: A mixture of dioxane and water (e.g., 4:1) or toluene/water is a standard starting point. Ensure the solvent is thoroughly sparged with an inert gas (Argon or Nitrogen) before use. If the reaction is sluggish, gradually increasing the temperature (e.g., from 80 °C to 100 °C) can be effective.

Optimized Protocol Example (Suzuki-Miyaura Coupling):

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Add this compound (1 eq) B Add Boronic Acid (1.2-1.5 eq) A->B C Add Base (e.g., K3PO4, 3 eq) B->C D Add Pd Catalyst/Ligand C->D E Add Anhydrous, Degassed Solvent D->E F Inert Atmosphere (Ar/N2) E->F G Heat (80-110 °C) F->G H Monitor by TLC/LC-MS G->H I Cool to RT H->I J Aqueous Workup I->J K Column Chromatography J->K

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Data Summary: Recommended Suzuki Coupling Conditions

ParameterRecommendation 1Recommendation 2Rationale
Pd Source Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)Common, effective palladium(0) or (II) precursors.
Ligand XPhos (4.5 mol%)SPhos (4.5 mol%)Bulky, electron-rich ligands that promote efficient catalysis.
Base K₃PO₄ (3 eq.)Cs₂CO₃ (3 eq.)Effective bases for activating the boronic acid.
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (5:1)Standard solvent systems providing good solubility and reaction rates.
Temperature 90 - 110 °C90 - 110 °CSufficient thermal energy to overcome activation barriers.
Problem 2: My Buchwald-Hartwig amination is sluggish, and I'm observing significant hydrodehalogenation (bromine replaced by hydrogen).

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but is highly sensitive to the catalytic system and reaction conditions.[5][6] Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.

Causality & Troubleshooting Steps:

  • Ligand Selection is Paramount: The choice of ligand dictates the stability of the palladium intermediates and the relative rates of reductive elimination (desired) versus side reactions like beta-hydride elimination.

    • Insight: First-generation ligands are often ineffective for this electron-deficient substrate. Sterically hindered, electron-rich "Buchwald ligands" are required.

    • Recommendation: Employ a Josiphos-type ligand (for heteroaryl chlorides) or a biarylphosphine ligand like XPhos or BrettPhos.[7] These ligands create a bulky coordination sphere around the palladium, favoring the C-N bond-forming reductive elimination.

  • Base and Amine Stoichiometry: The base deprotonates the amine to form the active nucleophile.

    • Insight: Strong, non-nucleophilic bases are needed. Sodium tert-butoxide (NaOt-Bu) is a common choice, but its high reactivity can sometimes promote side reactions. Using a weaker base like K₃PO₄ or Cs₂CO₃ can sometimes suppress hydrodehalogenation, albeit at the cost of a slower reaction rate.[8]

    • Recommendation: Start with NaOt-Bu (1.2-1.5 eq). If hydrodehalogenation is a major issue, switch to LiHMDS, which can be effective at lower temperatures, or a carbonate/phosphate base.[8]

  • Catalyst Poisoning:

    • Insight: Certain functional groups, particularly on the amine coupling partner, can coordinate too strongly to the palladium center and inhibit catalysis.

    • Recommendation: Ensure high purity of the amine. If the amine contains potential chelating groups, a higher catalyst loading (2-5 mol%) may be necessary.

Visualizing the Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) PdII L-Pd(II)(Ar)(X) Pd0->PdII Ar-X OA Oxidative Addition (Ar-X) Amido L-Pd(II)(Ar)(NR2) PdII->Amido + R2NH - HX Side_Reaction Hydrodehalogenation (Side Reaction) PdII->Side_Reaction Amine_Coord Amine Coordination (R2NH) Deprotonation Deprotonation (Base) Amido->Pd0 Product Ar-NR2 Amido->Product RE Reductive Elimination

Caption: Buchwald-Hartwig amination catalytic cycle.

Problem 3: I am struggling with selective mono-substitution in SNAr or cross-coupling reactions. How can I replace just one bromine?

Answer: Achieving selective mono-substitution on a symmetric molecule like this compound is inherently challenging but achievable through careful control of reaction conditions or by leveraging subtle electronic differences.

Causality & Troubleshooting Steps:

  • Stoichiometric Control: The most straightforward approach is to limit the amount of the incoming nucleophile or coupling partner.

    • Insight: By using a sub-stoichiometric amount of the reagent (e.g., 0.9-1.0 equivalents), you statistically favor mono-substitution. The reaction will yield a mixture of starting material, mono-substituted product, and di-substituted product.

    • Recommendation: Perform a test reaction with 1.0 equivalent of your coupling partner. Monitor the reaction closely by LC-MS or GC-MS. Stop the reaction when the consumption of starting material and the formation of the di-substituted product are balanced to maximize the yield of the mono-adduct. This often requires careful optimization of reaction time and temperature.

  • Metal-Halogen Exchange: This is a powerful strategy for achieving regioselectivity.

    • Insight: Bromine-lithium exchange using an organolithium reagent (like n-BuLi or t-BuLi) at very low temperatures (-78 °C to -100 °C) can convert one C-Br bond into a C-Li bond. This highly reactive organolithium species can then be quenched with an electrophile.[9] While the two bromines are electronically similar, a single exchange event is statistically probable.

    • Recommendation:

      • Dissolve the dibromopyridine in dry THF or Et₂O and cool to -78 °C under argon.

      • Slowly add 1.0 equivalent of n-BuLi.

      • Stir for a short period (e.g., 15-30 minutes).

      • Add your desired electrophile (e.g., CO₂, DMF, I₂).

      • Allow the reaction to slowly warm to room temperature before workup.

Decision Workflow for Mono-substitution:

Mono_Sub_Strategy Start Goal: Mono-substitution of This compound Stoich Strategy 1: Stoichiometric Control Start->Stoich MetalEx Strategy 2: Metal-Halogen Exchange Start->MetalEx Stoich_Steps Use 0.9-1.0 eq. of reagent. Carefully monitor reaction progress. Isolate desired product from mixture. Stoich->Stoich_Steps MetalEx_Steps Use 1.0 eq. n-BuLi at -78°C. Trap with an electrophile. Good for introducing specific functional groups. MetalEx->MetalEx_Steps

Sources

stability of 3,5-Dibromo-2,6-difluoropyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5-Dibromo-2,6-difluoropyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the successful application of this versatile building block in your synthetic endeavors.

I. Troubleshooting Guide: Navigating Common Reaction Challenges

This section addresses specific issues that may arise during reactions involving this compound, providing explanations for the underlying chemistry and actionable solutions.

Scenario 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid at one of the bromine positions of this compound, but I am observing very low conversion to the desired product. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in Suzuki-Miyaura couplings with this substrate often stem from a few key factors related to its electronic nature and the stability of the catalytic cycle. The two fluorine atoms are strongly electron-withdrawing, which can influence the reactivity of the C-Br bonds.

Underlying Causes & Solutions:

  • Insufficient Catalyst Activity: The electron-deficient nature of the pyridine ring can make oxidative addition of the C-Br bond to the palladium(0) catalyst sluggish.

    • Solution: Employ a more electron-rich and sterically demanding phosphine ligand to facilitate the oxidative addition step. Ligands such as SPhos, XPhos, or RuPhos are often more effective than traditional ligands like PPh₃. Additionally, using a pre-formed palladium precatalyst can ensure a higher concentration of the active Pd(0) species at the start of the reaction.[1]

  • Boronic Acid Decomposition: Some boronic acids, particularly heteroaryl and polyfluorophenyl boronic acids, are prone to protodeboronation under the basic reaction conditions, especially at elevated temperatures.[1]

    • Solution 1: Use milder bases like Cs₂CO₃ or K₃PO₄ instead of stronger bases such as NaOH or Na₂CO₃.

    • Solution 2: Perform the reaction at a lower temperature for a longer duration. Room temperature or slightly elevated temperatures (40-60 °C) can be effective with a highly active catalyst system.[1]

    • Solution 3: Consider using more stable boronic acid derivatives, such as MIDA boronates or potassium trifluoroborate salts, which release the boronic acid slowly under the reaction conditions.[2]

  • Competitive Reactions: In some cases, especially with highly activated catalysts, reaction at the C-F bond can occur, though this is less common than C-Br activation.

    • Solution: Careful selection of the ligand and reaction temperature can help maintain selectivity for C-Br activation.

Workflow for Optimizing Suzuki-Miyaura Coupling:

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Scenario 2: Lack of Selectivity in Metal-Halogen Exchange

Question: I am trying to perform a selective metal-halogen exchange at one of the bromine positions using an alkyllithium reagent, but I am getting a mixture of products, including what appears to be debrominated starting material and addition of the alkyl group to the pyridine ring. How can I improve the selectivity?

Answer:

Metal-halogen exchange on this compound is a powerful method for functionalization, but it requires careful control of conditions to avoid side reactions. The high reactivity of organolithium reagents can lead to competing pathways.[3][4]

Underlying Causes & Solutions:

  • Rapid, Exothermic Reaction: The lithium-halogen exchange is typically very fast and exothermic.[3] Localized warming can lead to decomposition of the lithiated intermediate or reaction with the solvent.

    • Solution: Perform the reaction at very low temperatures, typically -78 °C or even lower (e.g., -100 °C), with slow, dropwise addition of the alkyllithium reagent.

  • Competing Nucleophilic Addition: Alkyllithium reagents can act as nucleophiles and add to the electron-deficient pyridine ring, particularly at the 4-position.

    • Solution: Using a bulkier alkyllithium reagent like tert-butyllithium can sometimes favor the halogen exchange over nucleophilic addition due to steric hindrance.

  • Proton Quenching: The lithiated intermediate is a very strong base and can be quenched by any acidic protons in the reaction mixture, leading to the debrominated starting material.

    • Solution: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use anhydrous solvents.

  • Alternative Reagents: For substrates with sensitive functional groups or when alkyllithium reagents give poor selectivity, alternative metal-halogen exchange reagents can be beneficial.

    • Solution: Consider using a combination of i-PrMgCl and n-BuLi. This can generate a more selective magnesiate species that undergoes cleaner bromine-metal exchange, even at less cryogenic temperatures.[5]

Recommended Protocol for Selective Lithiation:

  • Dissolve this compound in anhydrous THF or diethyl ether in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add one equivalent of n-butyllithium (or t-butyllithium) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete exchange.

  • Add the desired electrophile at -78 °C and allow the reaction to proceed before warming to room temperature.

Scenario 3: Unwanted Nucleophilic Aromatic Substitution (SNAr) of Fluorine

Question: I am performing a reaction with a strong nucleophile, intending to displace one of the bromine atoms, but I am observing displacement of a fluorine atom instead. Why is this happening and how can I direct the reactivity to the C-Br bond?

Answer:

While C-Br bonds are generally more labile in cross-coupling and metal-halogen exchange reactions, the C-F bonds in this molecule are highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing nature of the fluorine atoms and the nitrogen atom in the pyridine ring, which stabilize the negatively charged Meisenheimer intermediate formed during SNAr.[6][7][8]

Reactivity Principles:

  • SNAr: The rate-determining step is typically the initial attack of the nucleophile. Fluorine is a very poor leaving group in SN1 and SN2 reactions, but in SNAr, its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[7][9] The order of reactivity for halogens in SNAr is often F > Cl > Br > I.[9]

  • Palladium-Catalyzed Cross-Coupling: The reactivity is governed by the ease of the oxidative addition step. The C-Br bond is weaker and more readily undergoes oxidative addition to Pd(0) than the stronger C-F bond. The general reactivity order is I > Br > Cl >> F.

Directing Reactivity:

  • For C-Br Functionalization: To favor reaction at the bromine positions, use reaction types that exploit the relative weakness of the C-Br bond.

    • Method: Employ palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings. These conditions are specifically designed to activate C-Br bonds over C-F bonds.[10][11][12]

  • For C-F Functionalization: To achieve substitution at the fluorine positions, use strong nucleophiles under conditions that favor SNAr.

    • Method: Use strong nucleophiles like alkoxides, thiolates, or amines, often in a polar aprotic solvent (e.g., DMF, DMSO) and sometimes with heating.

Reaction TypePreferred Site of ReactivityRationale
Suzuki-Miyaura Coupling C-BrC-Br bond is more susceptible to oxidative addition by Pd(0).
Buchwald-Hartwig Amination C-BrSimilar to Suzuki, relies on oxidative addition at the C-Br bond.
Metal-Halogen Exchange C-BrThe exchange rate follows the trend I > Br > Cl >> F.[3]
Nucleophilic Aromatic Substitution (SNAr) C-FThe high electronegativity of fluorine activates the carbon for nucleophilic attack.[13]

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is also advised to prevent potential degradation from moisture and air over long periods.

Q2: Is this compound thermally stable?

Q3: In a Buchwald-Hartwig amination, will the reaction occur selectively at the bromine positions?

A3: Yes, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[10] The catalytic cycle proceeds via oxidative addition of the aryl halide to the palladium catalyst. The C-Br bonds are significantly more reactive in this step than the C-F bonds. Therefore, you can expect high selectivity for amination at the 3- and 5-positions.[12][15]

Q4: Can I perform a sequential cross-coupling to install two different groups at the 3- and 5-positions?

A4: Yes, sequential functionalization is a key application of this molecule. A typical strategy would be:

  • Monosubstitution: Perform the first cross-coupling reaction (e.g., Suzuki) using one equivalent of the boronic acid. Careful control of stoichiometry and reaction time can favor the mono-arylated product.

  • Purification: Isolate the mono-substituted intermediate (3-Aryl-5-bromo-2,6-difluoropyridine).

  • Second Coupling: Subject the purified intermediate to a second, different cross-coupling reaction to install a different group at the remaining bromine position.

This stepwise approach allows for the synthesis of unsymmetrically substituted pyridine derivatives.

Q5: What safety precautions should be taken when handling this compound?

A5: this compound should be handled with standard laboratory safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. Generally, for halogenated organic compounds, this includes:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoiding inhalation of dust or vapors and contact with skin and eyes.

III. References

  • Wikipedia. Metal–halogen exchange. [Link]

  • Narasimhan, N. S., & Mali, R. S. (1983). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences, 92(6), 497-509. [Link]

  • The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions [Video]. YouTube. [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Smith, A. M., Whittington, C. S., & Williams, J. M. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 56(46), 14494–14515. [Link]

  • Chen, J., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(10), 2664. [Link]

  • Reinheimer, J. D., & Dunn, P. (1969). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 34(6), 1636–1640. [Link]

  • Chambers, R. D., et al. (2002). Polyhalogenoheterocyclic Compounds. Part 54. Suzuki Reactions of 2,4,6-Tribromo-3,5-difluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, (18), 2190-2196. [Link]

  • Vapourtec. Aromatic Substitution | Flow Reactions. [Link]

  • Chemazon - Complete Chemistry. (2023, July 19). Ortho Lithiation | Metal Halogen Exchange | Alkyl Lithium (R-Li) | GATE 2022 Chemistry - Question 16 [Video]. YouTube. [Link]

  • The Royal Society of Chemistry. (2008). Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N - dimethylformamide (dmf). [Link]

  • University of Bath. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

  • University of Leeds. (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. [Link]

  • PubChem. 3-Bromo-2,6-difluoropyridine. [Link]

  • Royal Society of Chemistry. (2014). Synthesis of tetraarylpyridines by chemo-selective Suzuki–Miyaura reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 12(3), 464-470. [Link]

  • ResearchGate. (2000). Efficient catalytic systems for synthesis of 5,5″-dibromo-2,2′: 6′,2″-terpyridine and 5, 5′-dibromo-2, 2prime;-bipyridine via coupling of dihalogenopyridines with 5-bromo-2-trialkylstannylpyridines. [Link]

  • Le, K. M., et al. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 13(21), 3793. [Link]

  • Molander, G. A., & Brown, A. R. (2002). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]

  • Google Patents. (1978). Process for making 2,6-difluoro pyridine.

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • ResearchGate. (2012). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

  • Polish Pharmaceutical Society. (2006). THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. Acta Poloniae Pharmaceutica - Drug Research, 63(3), 175-180. [Link]

  • PubChem. 3-Bromo-2,5-difluoropyridine. [Link]

  • Royal Society of Chemistry. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. RSC Advances, 5(121), 99990-99999. [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 3,5-Dibromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 3,5-Dibromo-2,6-difluoropyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. We will delve into the critical role of solvent selection in modulating the reactivity and selectivity of this substrate, providing field-proven insights, troubleshooting guides, and validated protocols to ensure the success of your experiments.

Section 1: Foundational Concepts - The "Why" Behind Solvent Choice

This section addresses the fundamental principles governing the reactivity of this compound, focusing on why solvent selection is a paramount experimental parameter.

Q1: What is the primary reaction mechanism for this compound, and which positions are most reactive?

Answer: The primary reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr) .[1][2] This multi-step mechanism is characteristic of electron-deficient aromatic rings bearing good leaving groups.

  • Reactive Positions: The positions most susceptible to nucleophilic attack are C2 and C6, which bear the fluorine atoms. This is due to two main factors:

    • Inductive and Resonance Stabilization: The ring nitrogen acts as a powerful electron-withdrawing group, polarizing the C-F bonds and making the C2 and C6 positions highly electrophilic. During the reaction, the nitrogen atom can effectively stabilize the negative charge of the intermediate through resonance.[1][3]

    • Leaving Group Ability: Fluorine is an excellent leaving group in SNAr reactions, often exhibiting greater reactivity than chlorine or bromine.[4]

The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[2] The stability of this complex is the cornerstone of the entire process.

SNAr_Mechanism sub This compound mc Meisenheimer Complex (Resonance Stabilized Anion) sub->mc + Nu⁻ (Addition) nuc Nucleophile (Nu⁻) prod Substituted Product mc->prod - F⁻ (Elimination) lg Fluoride (F⁻)

Caption: General SNAr mechanism for this compound.

Q2: Why is solvent selection so critical for SNAr reactions with this substrate?

Answer: Solvent selection directly controls the reactivity of the nucleophile, which is often the rate-determining factor in the formation of the Meisenheimer complex. The solvent's ability (or inability) to solvate the nucleophile dictates its kinetic energy and availability to attack the pyridine ring. The choice between two major classes of polar solvents—aprotic and protic—can lead to dramatically different outcomes.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These are the solvents of choice for SNAr reactions.[6] They possess strong dipoles capable of dissolving ionic nucleophiles but lack acidic protons. Consequently, they solvate the cation (e.g., K⁺, Na⁺) effectively while leaving the anion (the nucleophile) relatively "naked" and highly reactive.[7] This heightened nucleophilicity leads to significantly faster reaction rates; for instance, a reaction can be 500 times faster in acetone than in methanol.[5]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are generally detrimental to SNAr reactions. Their acidic protons form strong hydrogen bonds with the anionic nucleophile, creating a "solvent cage" that stabilizes the nucleophile, reduces its energy, and sterically hinders its approach to the electrophilic carbon.[7][8] This effect dramatically decreases the reaction rate.

Troubleshooting_SlowRxn start Problem: Reaction is slow or stalled c1 Is the solvent polar aprotic (e.g., DMF, DMSO, CH₃CN)? start->c1 c2 Is the solvent anhydrous? c1->c2 Yes s1 Action: Switch to a recommended polar aprotic solvent. c1->s1 No c3 Is the nucleophile fully dissolved? c2->c3 Yes s2 Action: Use a freshly opened bottle of anhydrous solvent or dry the solvent over molecular sieves. c2->s2 No c4 Is the temperature appropriate? c3->c4 Yes s3 Action: Switch to a solvent with higher polarity (e.g., THF -> DMF -> DMSO) to improve solubility. c3->s3 No s4 Action: Increase reaction temperature. Consult literature for precedents. c4->s4 No end_node Reaction rate should increase. c4->end_node Yes s1->c1 s2->c2 s3->c3 s4->c4

Caption: Troubleshooting workflow for slow or stalled SNAr reactions.

Detailed Explanation:

  • Incorrect Solvent Class: Using a protic solvent like ethanol or methanol is the most frequent error. As explained, this passivates the nucleophile. [7][8]2. Water Contamination: The presence of water, even in small amounts, in a polar aprotic solvent can dramatically reduce the reaction rate. Water is a protic solvent and will preferentially solvate the nucleophile. Always use anhydrous grade solvents and consider drying them over molecular sieves if necessary.

  • Poor Solubility: The nucleophile must be in solution to react. [5]If your nucleophile salt has poor solubility in a solvent like acetonitrile or THF, consider moving to a more polar aprotic solvent such as DMF or DMSO to achieve homogeneity.

Q4: I am observing significant amounts of di-substituted product, even with one equivalent of nucleophile. How can solvent choice mitigate this?

Answer: The formation of a 2,6-disubstituted product when a mono-substituted product is desired is a common selectivity challenge. This occurs because the initial mono-substitution product can be as reactive, or even more reactive, than the starting material.

Solvent-Based Mitigation Strategies:

  • Reduce Solvent Polarity: Over-reaction is often a consequence of an excessively reactive nucleophile. Switching from a highly polar solvent like DMSO to a less polar one like THF or 2-MeTHF can temper the nucleophile's reactivity, allowing for better control. [6]* Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature instead of heating) will decrease the rate of both the first and second substitution, often favoring mono-substitution.

  • Consider a Non-Polar Co-Solvent: In some cases, using a non-polar solvent like toluene with a catalytic amount of a polar aprotic solvent can provide a good balance of reactivity and selectivity. [6]

Q5: My reaction yields are inconsistent between batches. Could the solvent be the culprit?

Answer: Yes, absolutely. Solvent quality is a critical parameter for reproducibility.

  • Source and Purity: Use solvents from a reputable supplier and, if possible, from the same batch number for a series of reactions. A new bottle of "anhydrous" solvent will perform differently than one that has been opened multiple times.

  • Peroxide Formation: Ethereal solvents like THF can form peroxides upon storage, which can interfere with the reaction. Always test for peroxides before use. 2-MeTHF is often a more stable alternative. [6]* Degradation: Solvents like DMF can decompose, especially in the presence of base, to form dimethylamine, which can act as a competing nucleophile. Use freshly distilled or high-purity DMF.

Section 3: Practical Protocols & Data

General Protocol for Mono-Substitution of this compound

This protocol is a self-validating template. Each step includes a rationale and a checkpoint.

Objective: To perform a selective mono-SNAr reaction with a generic sodium alkoxide (NaOR) nucleophile.

Materials:

  • This compound (1.0 eq)

  • Sodium alkoxide (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • System Preparation (Checkpoint: Inert Atmosphere):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas.

    • Rationale: This removes atmospheric moisture, which deactivates the nucleophile.

  • Reagent Dissolution (Checkpoint: Homogeneity):

    • Add this compound to the flask, followed by anhydrous DMF (aim for a 0.2-0.5 M concentration). Stir until fully dissolved.

    • In a separate flask, dissolve the sodium alkoxide (1.05 eq) in anhydrous DMF.

    • Rationale: Ensuring all reagents are dissolved is crucial for stoichiometric control. [5]

  • Reaction Initiation (Checkpoint: Temperature Control):

    • Cool the solution of the pyridine substrate to 0 °C using an ice bath.

    • Add the nucleophile solution dropwise over 15-20 minutes.

    • Rationale: A slow, cold addition prevents temperature spikes and minimizes the formation of the di-substituted byproduct.

  • Reaction Monitoring (Checkpoint: Conversion):

    • Allow the reaction to stir at 0 °C and warm slowly to room temperature.

    • Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.

    • Rationale: Monitoring prevents running the reaction for too long, which can lead to side product formation. The reaction is complete when the starting material is consumed.

  • Workup and Quenching (Checkpoint: Neutralization):

    • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Rationale: The aqueous quench neutralizes any remaining reactive nucleophile and facilitates separation.

Data Table: Solvent Effects on SNAr Reactivity
Solvent ClassExample SolventsNucleophile ReactivityTypical SNAr RateSelectivity for Mono-substitutionCommon Issues
Polar Aprotic DMSO, DMF, NMPVery HighVery FastPotentially LowOver-reaction, solvent decomposition [6]
Polar Aprotic Acetonitrile, THFHighFastModerate to GoodLower solubility of some salts
Polar Protic Methanol, EthanolVery LowVery Slow / No ReactionN/ANucleophile deactivation via H-bonding [7][8]
Non-Polar Toluene, HexaneInsolubleNo ReactionN/APoor solubility of nucleophiles [5]
Ethers Dioxane, 2-MeTHFModerateModerateGoodPeroxide formation, lower polarity
Pyridine PyridineModerateModerate to FastSubstrate DependentCan act as a catalyst/base and solvent [9]

Section 4: Advanced FAQs

Q6: Are there situations where a protic solvent might be intentionally used or beneficial?

Answer: While generally avoided, there are niche scenarios. Some computational and experimental studies have shown that a protic solvent, when paired with a specific counter-ion, can engage in a mechanism where it acts as a Lewis base toward the counter-ion, potentially promoting the reaction through an ion-pair pathway. [10][11]These cases are highly specific and not general practice. The overwhelming majority of SNAr reactions on this substrate will benefit from strictly aprotic conditions.

Q7: Can phase-transfer catalysis (PTC) be used to overcome solvent limitations?

Answer: Yes, PTC is an excellent strategy, particularly for scaling up reactions. In a solid-liquid PTC system, a catalyst like a quaternary ammonium salt can transport the anionic nucleophile from its solid phase into a less polar organic phase where the substrate is dissolved. This can allow for the use of solvents like toluene or chlorobenzene, which are often preferred in industrial settings, while still achieving high reactivity. [12]This method avoids the need for highly polar, and often problematic, aprotic solvents.

References

  • Polar Protic and Aprotic Solvents - Chemistry Steps. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions - Semantic Scholar. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions - MDPI. [Link]

  • Sn2 and Nucleophilicity in Aprotic Solvents : r/Mcat - Reddit. [Link]

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. [Link]

  • SNAr Reaction in Other Common Molecular Solvents - Wordpress. [Link]

  • Directed nucleophilic aromatic substitution reaction - RSC Publishing. [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - ResearchGate. [Link]

  • Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions - ACS Publications. [Link]

  • SNAr reactions of pi-deficient aromatic rings - YouTube. [Link]

  • 2 - Reaction Examples - Reaction Explorer. [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - Semantic Scholar. [Link]

Sources

Technical Support Center: Large-Scale Synthesis of 3,5-Dibromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dibromo-2,6-difluoropyridine. This guide is designed for researchers, process chemists, and drug development professionals engaged in the large-scale production of this key polyhalogenated pyridine intermediate. Here, we provide not just protocols, but the underlying chemical logic and field-proven insights to empower you to troubleshoot and optimize your synthesis effectively.

Section 1: Synthesis Overview & Strategy

This compound is a highly functionalized building block. Its synthesis on a large scale requires careful consideration of reaction conditions due to the electronic properties of the pyridine ring, which is further deactivated by the presence of two strongly electron-withdrawing fluorine atoms.

The most strategically sound and scalable approach begins with commercially available 2,6-difluoropyridine, followed by a direct electrophilic bromination. The pyridine nitrogen and the fluorine atoms at the 2- and 6-positions direct electrophilic substitution to the 3- and 5-positions. However, their combined electron-withdrawing nature significantly deactivates the ring towards electrophilic aromatic substitution (EAS), necessitating forcing conditions to achieve a practical reaction rate.[1][2]

Proposed Synthetic Workflow

The overall process can be visualized as a two-stage operation: the core chemical reaction followed by a multi-step purification process.

Synthetic Workflow cluster_0 Stage 1: Reaction cluster_1 Stage 2: Purification start Start Materials: - 2,6-Difluoropyridine - Bromine (Br₂) - Fuming Sulfuric Acid (Oleum) reaction Electrophilic Bromination (Heated Reaction) start->reaction Charge Reactor quench Reaction Quench (Ice / Water) reaction->quench Controlled Addition neutralize Neutralization (e.g., NaOH solution) quench->neutralize extract Solvent Extraction (e.g., DCM or EtOAc) neutralize->extract wash Aqueous Washes (e.g., Na₂S₂O₃, Brine) extract->wash dry Drying & Solvent Removal wash->dry recrystallize Recrystallization dry->recrystallize final_product Final Product: This compound recrystallize->final_product

Caption: High-level workflow for the synthesis and purification of this compound.

Section 2: Detailed Experimental Protocol (Illustrative Large-Scale)

This protocol is a representative model for large-scale synthesis. Quantities and equipment should be adapted based on specific site capabilities and safety assessments.

Reagents & Equipment
Reagent / EquipmentQuantity (Example)MolesPurity / GradeNotes
2,6-Difluoropyridine1.15 kg10.0>99%Starting material.
Fuming Sulfuric Acid (Oleum)~5 L (20-30% SO₃)-Reagent GradeReaction medium and catalyst.
Bromine (Br₂)3.52 kg (1.12 L)22.0>99%Brominating agent (slight excess).
Dichloromethane (DCM)As required-Technical GradeExtraction solvent.
Sodium Hydroxide (50% aq.)As required-Technical GradeFor neutralization.
Sodium Thiosulfate (10% aq.)As required-Technical GradeTo quench excess bromine.
Brine (Saturated NaCl aq.)As required-Technical GradeFor washing.
Anhydrous Magnesium SulfateAs required-Technical GradeDrying agent.
Glass-Lined Reactor (10-20L)1--With overhead stirrer, heating/cooling mantle.
Step-by-Step Procedure
  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen. Equip it with an overhead stirrer, a temperature probe, a condenser with a gas outlet bubbler (leading to a scrubber), and a dropping funnel.

  • Charging Reagents:

    • Carefully charge the fuming sulfuric acid (~5 L) into the reactor.

    • Begin stirring and cool the acid to 0-5 °C using the cooling mantle.

    • Slowly add 2,6-difluoropyridine (1.15 kg) subsurface, maintaining the temperature below 20 °C.

  • Bromine Addition:

    • Once the addition is complete, slowly add bromine (3.52 kg) via the dropping funnel over 2-3 hours. A mild exotherm may be observed. Maintain the temperature below 30 °C.

  • Reaction:

    • After bromine addition, slowly heat the reaction mixture to 80-90 °C.

    • Hold at this temperature for 12-24 hours. Monitor the reaction progress by taking aliquots, quenching them in ice water, extracting with DCM, and analyzing by GC-MS. The reaction is complete when the starting material and mono-brominated intermediates are consumed to an acceptable level.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Prepare a separate vessel with a large amount of crushed ice/water (~20 kg).

    • Under vigorous stirring, slowly and carefully transfer the reaction mixture onto the ice. CAUTION: This is highly exothermic.

    • The crude product will precipitate as a solid. Allow the mixture to stir until all ice has melted.

    • Filter the solid product and wash the cake with cold water until the filtrate is neutral.

  • Purification:

    • Transfer the wet cake to a clean vessel. Add dichloromethane (DCM) to dissolve the product.

    • Carefully neutralize any remaining acid by washing with a saturated sodium bicarbonate solution, followed by a 10% sodium thiosulfate wash to remove any residual bromine. Finally, wash with brine.[3]

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude solid.

  • Final Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or heptane) to afford the final, high-purity this compound.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis. The diagnostic workflow below can help pinpoint the root cause of a problem.

Troubleshooting Workflow cluster_reaction Reaction Stage cluster_workup Work-up/Purification Stage issue Identify Issue (e.g., Low Yield, Impurities) check_reagents Q: Are reagents pure & dry? issue->check_reagents Reaction Problem check_temp Q: Was temperature maintained? issue->check_temp Reaction Problem check_time Q: Was reaction time sufficient? issue->check_time Reaction Problem check_quench Q: Was quench too rapid? issue->check_quench Purification Problem check_extraction Q: Was extraction pH correct? Was solvent sufficient? issue->check_extraction Purification Problem check_recrystallization Q: Is solvent system optimal? issue->check_recrystallization Purification Problem solution Implement Corrective Action check_reagents->solution check_temp->solution check_time->solution check_quench->solution check_extraction->solution check_recrystallization->solution

Caption: A decision-making workflow for troubleshooting synthesis problems.

Question & Answer Troubleshooting

Q1: My reaction is very slow or has stalled. Why is this happening and what can I do?

  • Answer: This is the most common issue and is expected due to the severe electronic deactivation of the 2,6-difluoropyridine ring.

    • Causality: The pyridine nitrogen and the two fluorine atoms are powerful electron-withdrawing groups. They reduce the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles like Br⁺. This results in a high activation energy for the reaction.[4][5]

    • Troubleshooting Steps:

      • Verify Reagent Quality: Ensure the fuming sulfuric acid is of the correct strength (e.g., 20-30% free SO₃). Weaker acid will not sufficiently activate the bromine.

      • Increase Temperature: Gradually increase the reaction temperature in 5-10 °C increments, up to a maximum of around 110 °C. Monitor for any increase in impurity formation by GC-MS.

      • Extend Reaction Time: These reactions can be slow. If the reaction is progressing cleanly but slowly, extending the hold time to 36 or even 48 hours may be necessary.

      • Check Stirring: On a large scale, poor agitation can lead to localized "hot spots" and poor mass transfer. Ensure the stirring is vigorous enough to maintain a homogenous mixture.

Q2: I'm seeing significant amounts of 3-bromo-2,6-difluoropyridine (mono-brominated) in my final product. How do I fix this?

  • Answer: This indicates an incomplete reaction. The introduction of the first bromine atom further deactivates the ring, making the second bromination even more difficult than the first.

    • Causality: The first Br substituent adds to the deactivating effect of the existing groups, increasing the activation energy required for the second substitution.

    • Troubleshooting Steps:

      • Increase Bromine Stoichiometry: Increase the equivalents of bromine slightly, for example, from 2.2 eq to 2.5 eq. This increases the concentration of the electrophile.

      • Push the Reaction Harder: As with a stalled reaction, increasing the temperature or reaction time is the most effective way to drive the reaction to completion and form the desired di-brominated product.

      • Purification: If a small amount of mono-brominated impurity is unavoidable, it can often be removed during recrystallization, as its polarity and crystal packing will differ from the desired product.

Q3: The work-up is difficult, and I'm getting a low isolated yield after extraction.

  • Answer: Yield loss during work-up is often related to the physical properties of the product and pH control.

    • Causality: this compound is a weak base due to the pyridine nitrogen. During neutralization, if the pH becomes too high, the product can remain partially in the aqueous layer. If the pH is too low, it may be protonated and also remain in the aqueous layer. Emulsion formation during extraction can also trap the product.

    • Troubleshooting Steps:

      • Controlled Neutralization: After quenching, carefully adjust the pH of the aqueous slurry to ~7-8 before filtration or extraction. This ensures the product is in its free base form and minimally soluble in water.

      • Solvent Choice: Dichloromethane (DCM) is often effective, but if emulsions are a problem, consider a less dense solvent like ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE).

      • Multiple Extractions: Perform multiple extractions (e.g., 3x) with smaller volumes of solvent rather than one large extraction to ensure complete recovery.

      • Break Emulsions: If an emulsion forms, adding a small amount of brine can help break it.

Q4: My final product is off-color (yellow or brown) after recrystallization.

  • Answer: This is typically due to trace impurities that co-crystallize with the product.

    • Causality: Highly colored impurities can arise from thermal degradation or side reactions. Even at low concentrations, they can impart color to the final product.

    • Troubleshooting Steps:

      • Activated Carbon Treatment: Before the final filtration of the hot recrystallization solution, add a small amount of activated carbon (charcoal) and stir for 15-30 minutes. The carbon will adsorb colored impurities. Filter the hot solution through a pad of celite to remove the carbon before allowing it to cool.

      • Re-crystallization: A second recrystallization from a different solvent system may be necessary to reject the specific impurities causing the coloration.

      • Check for Excess Bromine: Ensure the sodium thiosulfate wash during the work-up was effective. Residual bromine can cause color.[3]

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use a different brominating agent, like N-Bromosuccinimide (NBS)?

A: While NBS is a common electrophilic brominating agent, it is generally not aggressive enough for severely deactivated substrates like 2,6-difluoropyridine.[5][6] The reaction typically requires a highly potent electrophile, which is generated in-situ from Br₂ and a strong Lewis or Brønsted acid like fuming sulfuric acid.

Q: Is a halogen exchange (Halex) reaction a viable alternative route? For example, starting from 3,5-dibromo-2,6-dichloropyridine?

A: Yes, this is a chemically sound and industrially relevant alternative. Halex reactions are frequently used to produce fluoroaromatics. One would react 3,5-dibromo-2,6-dichloropyridine with a fluoride source like KF or CsF in a high-boiling polar aprotic solvent like DMSO or sulfolane at high temperatures. The primary challenge would be sourcing the starting material, 3,5-dibromo-2,6-dichloropyridine, at a competitive cost.

Q: What are the primary safety concerns for this process on a large scale?

A: The primary hazards are:

  • Corrosive Reagents: Fuming sulfuric acid and bromine are extremely corrosive and toxic. Handle them in a closed system with appropriate personal protective equipment (PPE).

  • Exothermic Quench: The quenching of the oleum reaction mixture in water is extremely exothermic and releases corrosive vapors. This must be done slowly and with robust cooling.

  • Bromine Handling: Bromine is volatile and highly toxic upon inhalation. Use a closed-system transfer and have a bromine-neutralizing agent (like sodium thiosulfate solution) readily available for spills.

Q: How can I best monitor this reaction in-process?

A: The gold standard is Gas Chromatography-Mass Spectrometry (GC-MS). A small aliquot of the reaction is taken, carefully quenched in ice water, neutralized, and extracted into a small amount of solvent (e.g., DCM). The organic layer is then injected into the GC-MS. This allows you to quantify the remaining starting material, the mono-brominated intermediate, and the desired di-brominated product, giving you a clear picture of the reaction's progress and impurity profile.

Section 5: References

  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega, 2019. --INVALID-LINK--

  • U.S. Patent 4,071,521A: Process for making 2,6-difluoro pyridine. --INVALID-LINK--

  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Virginia Commonwealth University TechTransfer. --INVALID-LINK--

  • Facile Preparation of 3-Substituted-2,6-difluoropyridines. ResearchGate, 2017. --INVALID-LINK--

  • EAS Reactions of Pyridine. Pearson Plus. --INVALID-LINK--

  • How to carry out bromination of pyridine at 2- or 4- positions? ResearchGate Discussion. --INVALID-LINK--

  • Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide. PubMed. --INVALID-LINK--

  • Troubleshooting common issues in pyridine synthesis. BenchChem. --INVALID-LINK--

  • Troubleshooting common issues in alpha-bromination reactions. BenchChem. --INVALID-LINK--

  • European Patent EP 0192287 A2: Process for the preparation of fluorinated pyridines. --INVALID-LINK--

  • 2,6-Dibromo-3,5-difluoropyridine Product Page. Sigma-Aldrich. --INVALID-LINK--

  • Selectfluor-promoted electrophilic aromatic halogenation. Organic Chemistry Frontiers, 2023. --INVALID-LINK--

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. PubMed Central. --INVALID-LINK--

  • 2,6-Difluoropyridine Product Page. Sigma-Aldrich. --INVALID-LINK--

  • Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. LinkedIn. --INVALID-LINK--

  • 2,6-Dibromo-3,5-difluoropyridine Product Page. ChemScene. --INVALID-LINK--

  • Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. --INVALID-LINK--

  • Halogen exchange reaction: Topics. Science.gov. --INVALID-LINK--

  • Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. ResearchGate, 2005. --INVALID-LINK--

  • This compound Product Page. BLD Pharm. --INVALID-LINK--

  • European Patent EP 0146924 A2: Preparation of difluorpyridine compounds. --INVALID-LINK--

  • The Development of a Practical and Reliable Large-Scale Synthesis of 2,6-Diamino-4-bromopyridine. ResearchGate, 2017. --INVALID-LINK--

  • Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. --INVALID-LINK--

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative. PubMed Central. --INVALID-LINK--

  • Regioselective Electrophilic Aromatic Bromination. PubMed Central. --INVALID-LINK--

  • Process Development and Synthesis of Process-Related Impurities. PubMed Central. --INVALID-LINK--

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding. NSF Public Access Repository. --INVALID-LINK--

  • Pyridine synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • Industrial Chemicals: How Pyridine Is Produced. Post Apple Scientific. --INVALID-LINK--

  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. ResearchGate, 2013. --INVALID-LINK--

  • On the formation of 2,3,4,6‐tetrabromopyridine during the bromination of 2,6‐dibromopyridine. ResearchGate, 1951. --INVALID-LINK--

  • Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Organic Syntheses. --INVALID-LINK--

  • Efficient Preparation of 2-Bromo-6-lithiopyridine via Lithium−Bromine Exchange. ACS Publications. --INVALID-LINK--

  • Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. ACS Publications. --INVALID-LINK--

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  • Application Notes and Protocols for the Purification of 5-Fluoro-6-methoxypyridin-3-ol Reaction Products. BenchChem. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 3,5-Dibromo-2,6-difluoropyridine: Prediction and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise characterization of novel molecular entities is paramount. Halogenated pyridines, in particular, are a class of compounds that frequently appear as core scaffolds in pharmaceuticals and functional materials. Their electronic properties and substitution patterns are critical to their function, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating their structures. This guide, intended for researchers and scientists, provides a detailed analysis and prediction of the ¹H NMR spectrum of 3,5-Dibromo-2,6-difluoropyridine. Due to the absence of a publicly available experimental spectrum for this specific compound, we will leverage a comparative approach, analyzing the spectra of structurally related compounds—3,5-dibromopyridine and 2,6-difluoropyridine—to build a robust prediction.

The Foundational Principles: Chemical Shift and Coupling in Halogenated Pyridines

Before delving into the comparative analysis, it is crucial to understand the key NMR parameters that will govern the appearance of the ¹H NMR spectrum of this compound.

Chemical Shift (δ): The position of a signal in an NMR spectrum, known as the chemical shift, is highly sensitive to the electronic environment of the nucleus. Electronegative substituents, such as halogens, withdraw electron density from the aromatic ring, "deshielding" the protons and causing their signals to appear at a higher chemical shift (further downfield). The extent of this deshielding depends on the electronegativity of the halogen (F > Cl > Br > I) and its position relative to the proton.[1][2]

Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring nuclei results in the splitting of NMR signals, a phenomenon known as spin-spin coupling. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz). In the case of this compound, the single proton at the C4 position will be coupled to the two adjacent fluorine atoms. This H-F coupling, typically observed over three bonds (³JHF), is a key diagnostic feature.[3][4]

A Comparative Analysis of Precursor Scaffolds

To predict the spectrum of our target molecule, we will first examine the experimental ¹H NMR data for two closely related, commercially available compounds: 3,5-dibromopyridine and 2,6-difluoropyridine.

3,5-Dibromopyridine:

In this molecule, three protons are present. The proton at C4 is flanked by two bromine atoms, while the protons at C2 and C6 are adjacent to the nitrogen atom.

2,6-Difluoropyridine:

This compound also has three protons. The proton at C4 is situated between two carbon atoms, while the protons at C3 and C5 are each adjacent to a highly electronegative fluorine atom.

CompoundProton(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3,5-Dibromopyridine H2, H6~8.61Doublet~2.0
H4~8.15Triplet~2.0
2,6-Difluoropyridine H3, H5~6.85Doublet of doublets³JHH ≈ 8.2, ⁴JHF ≈ 6.5
H4~7.85Triplet of triplets³JHH ≈ 8.2, ³JHF ≈ 8.2

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.[5][6]

  • The protons in 2,6-difluoropyridine are generally found at a lower chemical shift (more shielded) than those in 3,5-dibromopyridine. This is somewhat counterintuitive given the higher electronegativity of fluorine. However, the strong electron-withdrawing inductive effect of the two fluorine atoms is likely counteracted by the lone pair donation from the fluorine atoms into the pyridine ring, a resonance effect that increases electron density at the ortho and para positions.

  • The presence of fluorine introduces H-F coupling, leading to more complex splitting patterns.

Predicting the ¹H NMR Spectrum of this compound

Now, let us apply these observations to our target molecule, this compound. This molecule possesses a high degree of symmetry, with only one unique proton at the C4 position.

Predicted Chemical Shift:

The C4 proton is flanked by two bromine atoms at the C3 and C5 positions and is para to the nitrogen atom. The two fluorine atoms at the C2 and C6 positions will also influence its electronic environment. The strong inductive withdrawal of the two fluorine atoms is expected to deshield the entire ring. The two bromine atoms will also contribute to this deshielding. Therefore, we can predict that the chemical shift of the C4 proton in this compound will be significantly downfield. Considering the deshielding effects of four electron-withdrawing halogens, a chemical shift in the range of 8.2 - 8.5 ppm is a reasonable prediction.

Predicted Multiplicity and Coupling Constant:

The C4 proton is three bonds away from the two equivalent fluorine atoms at the C2 and C6 positions. Therefore, it will be split into a triplet by these two fluorine atoms. The magnitude of the three-bond H-F coupling (³JHF) in aromatic systems can vary, but is typically in the range of 5-10 Hz.[3] Based on the data for 2,6-difluoropyridine, a ³JHF of approximately 8 Hz is a plausible estimate.

Summary of Predicted ¹H NMR Data:

CompoundProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
This compound H48.2 - 8.5Triplet³JHF ≈ 8

Visualizing the Structural Influences

The following diagram illustrates the structural relationships between the three compounds and the key interactions influencing the chemical shift and multiplicity of the proton at the C4 position.

G cluster_0 3,5-Dibromopyridine cluster_1 2,6-Difluoropyridine cluster_2 This compound (Predicted) a H4 @ ~8.15 ppm (Triplet, ³JHH ≈ 2.0 Hz) c H4 @ 8.2 - 8.5 ppm (Triplet, ³JHF ≈ 8 Hz) a->c Addition of 2 F atoms (Strong deshielding) b H4 @ ~7.85 ppm (Triplet of Triplets, ³JHH ≈ 8.2 Hz, ³JHF ≈ 8.2 Hz) b->c Addition of 2 Br atoms (Further deshielding)

Caption: Structural comparison and predicted NMR characteristics.

Experimental Protocol for Acquiring a High-Quality ¹H NMR Spectrum

To validate this prediction experimentally, the following protocol for acquiring a high-quality ¹H NMR spectrum of this compound is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is of high purity to avoid extraneous signals.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • Tune and match the probe for the ¹H frequency.

  • Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Set the following acquisition parameters:

    • Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Number of scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Relaxation delay (d1): 2-5 seconds to allow for full relaxation of the nuclei between scans.

    • Acquisition time (aq): At least 2-3 seconds to ensure good digital resolution.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the proton signal to determine the relative number of protons.

  • Analyze the multiplicity and measure the coupling constants of the signal.

G A Sample Preparation (5-10 mg in 0.6 mL solvent) B Instrument Setup (Tuning, Shimming) A->B C Data Acquisition (zg30, 16-64 scans) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Chemical Shift, Multiplicity, Integration) D->E

Caption: Workflow for acquiring a high-quality ¹H NMR spectrum.

Conclusion

References

  • The Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]

  • Dehaen, W., & Voets, M. (n.d.). 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

  • Argüello-DaSilva, A., et al. (n.d.). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Retrieved from [Link]

  • American Chemical Society. (2002). DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines. The Journal of Physical Chemistry A, 106(23), 5607-5612. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • University of Calgary. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

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  • Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Retrieved from [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Retrieved from [Link]

  • Reddit. (2017, January 25). Carbon-fluorine spin coupling constants. r/chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, October 4). Proton NMR signals and rings. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 3,5-Dibromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical and agrochemical development, the structural elucidation and purity assessment of halogenated heterocyclic compounds are of paramount importance. 3,5-Dibromo-2,6-difluoropyridine, a key building block in the synthesis of novel chemical entities, presents a unique analytical challenge due to its polyhalogenated nature. This guide provides an in-depth, objective comparison of mass spectrometry-based approaches for the analysis of this compound, supported by experimental data and established fragmentation principles. We will delve into the nuances of ionization techniques and fragmentation pathways, offering a framework for robust analytical method development.

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry (MS) stands as a cornerstone technique for the analysis of organic molecules due to its exceptional sensitivity, selectivity, and ability to provide detailed structural information from minute sample quantities. For a molecule like this compound, MS is indispensable for confirming its molecular weight and deducing its structure through the interpretation of its fragmentation patterns. The choice of ionization technique and analytical platform, however, can significantly impact the quality and interpretability of the data obtained.

Gas Chromatography-Mass Spectrometry (GC-MS): A Primary Analytical Tool

Given the volatility of many pyridine derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a logical and powerful choice for the analysis of this compound.[1] The gas chromatograph provides excellent separation of the analyte from impurities, while the mass spectrometer offers definitive identification.

Electron Ionization (EI): Unraveling the Molecular Structure

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and structurally informative fragmentation.[2] This is particularly useful for elucidating the structure of unknown compounds or confirming the identity of synthesized molecules.

A typical experimental workflow for the GC-MS analysis of this compound is as follows:

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection GC_Column Capillary Column Separation Injector->GC_Column Volatility-based separation Ion_Source Electron Ionization (70 eV) GC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Ion Acceleration Detector Detector Mass_Analyzer->Detector Mass-to-Charge Separation Data_System Data Acquisition & Processing Detector->Data_System Signal Transduction

Caption: A generalized workflow for GC-MS analysis.

Interpreting the EI Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a distinctive isotopic pattern due to the presence of two bromine atoms (79Br and 81Br occur in an approximate 1:1 ratio). This results in a triplet of peaks for the molecular ion (M, M+2, M+4) and any bromine-containing fragments, with relative intensities of approximately 1:2:1.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound (C5HBr2F2N)

Ionm/z (Nominal)Relative Abundance
[M]+• (containing 2 x 79Br)271~25%
[M+2]+• (containing 79Br and 81Br)273~50%
[M+4]+• (containing 2 x 81Br)275~25%

Note: The exact m/z values will differ slightly from the nominal mass due to the mass defect of the constituent atoms.

Predicted Fragmentation Pathway

Based on established principles of mass spectral fragmentation of halogenated aromatic compounds, the following pathway is proposed for this compound under EI conditions. The initial ionization event forms the molecular ion radical cation. Subsequent fragmentation can proceed through several pathways, primarily involving the loss of halogen atoms and cleavage of the pyridine ring.

Fragmentation_Pathway M [C5HBr2F2N]+• m/z 271, 273, 275 M_minus_Br [C5HBrF2N]+ m/z 192, 194 M->M_minus_Br - Br• M_minus_F [C5HBr2FN]+ m/z 252, 254, 256 M->M_minus_F - F• M_minus_2Br [C5HF2N]+ m/z 114 M_minus_Br->M_minus_2Br - Br• Ring_Fragment Smaller Ring Fragments M_minus_2Br->Ring_Fragment Ring Cleavage

Caption: Predicted EI fragmentation of this compound.

The initial loss of a bromine radical is a highly probable fragmentation pathway due to the relative weakness of the C-Br bond compared to the C-F bond. The subsequent loss of the second bromine atom would lead to a difluoropyridinium cation. The loss of a fluorine atom is also possible but likely to be less favorable. Further fragmentation would involve the cleavage of the aromatic ring.

Comparison with Structurally Related Compounds

To better understand the influence of the substituents on the fragmentation pattern, it is insightful to compare the mass spectrum of this compound with those of 3,5-dibromopyridine and 2,6-difluoropyridine.

Table 2: Comparison of Key Mass Spectral Features

CompoundMolecular Ion (m/z)Key Fragments (m/z)Observations
This compound 271, 273, 275192, 194 ([M-Br]+), 114 ([M-2Br]+)The bromine isotopic pattern is dominant. The primary fragmentation is the loss of bromine.
3,5-Dibromopyridine [3]235, 237, 239156, 158 ([M-Br]+), 77 ([M-2Br-HCN]+)Similar to the target analyte, the initial loss of a bromine atom is a major fragmentation pathway.
2,6-Difluoropyridine [4]11588 ([M-HCN]+), 69 ([M-HF-HCN]+)The fragmentation is dominated by the loss of neutral molecules like HCN and HF, reflecting the stronger C-F bond.

This comparison highlights that the bromine atoms are the most labile substituents and their loss dictates the primary fragmentation pathways in polyhalogenated pyridines containing both bromine and fluorine.

Alternative Analytical Approaches: A Comparative Overview

While GC-MS with EI is a robust method for the qualitative analysis of this compound, other techniques may be more suitable for specific applications, such as quantitative analysis in complex matrices or the analysis of thermally labile derivatives.

Table 3: Comparison of Analytical Techniques

TechniquePrincipleAdvantages for this compoundDisadvantages
GC-MS (EI) Separation by volatility, hard ionization.Excellent for structural elucidation due to detailed fragmentation. High chromatographic resolution.Not suitable for non-volatile or thermally unstable compounds.
LC-MS (ESI/APCI) Separation by polarity, soft ionization.Suitable for a wider range of compounds, including polar and non-volatile derivatives.[5][6][7][8] Softer ionization can preserve the molecular ion.May provide less structural information due to limited fragmentation. Potential for matrix effects.
High-Resolution MS (e.g., TOF, Orbitrap) Highly accurate mass measurement.Provides unambiguous elemental composition determination.Higher instrument cost and complexity.
Tandem MS (MS/MS) Precursor ion selection and fragmentation.Enhanced selectivity and sensitivity for quantitative analysis in complex matrices.[9] Can provide more detailed structural information.Requires more complex instrumentation and method development.

The choice between GC-MS and LC-MS will largely depend on the specific analytical goals. For routine purity checks and identification of a synthesized standard, GC-MS is often sufficient and cost-effective. For quantitative analysis in biological or environmental samples, the enhanced selectivity of LC-MS/MS may be necessary.

Experimental Protocol: GC-MS Analysis of this compound

This section provides a general-purpose protocol for the qualitative analysis of this compound using GC-MS with electron ionization.

1. Sample Preparation a. Accurately weigh approximately 1 mg of the this compound standard. b. Dissolve the standard in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate, dichloromethane) to create a 1 mg/mL stock solution. c. Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.

2. GC-MS Instrumentation and Conditions a. Gas Chromatograph: Agilent 7890B GC System (or equivalent). b. Mass Spectrometer: Agilent 5977A MSD (or equivalent). c. GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column. d. Injection Volume: 1 µL. e. Inlet Temperature: 250 °C. f. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. g. Oven Temperature Program: i. Initial temperature: 80 °C, hold for 1 minute. ii. Ramp: 15 °C/min to 280 °C. iii. Hold: 5 minutes at 280 °C. h. Ion Source: Electron Ionization (EI) at 70 eV. i. Source Temperature: 230 °C. j. Quadrupole Temperature: 150 °C. k. Mass Range: m/z 40-350.

3. Data Analysis a. Identify the chromatographic peak corresponding to this compound. b. Examine the mass spectrum of the peak. c. Confirm the presence of the characteristic molecular ion triplet (m/z 271, 273, 275). d. Identify the major fragment ions and compare them to the predicted fragmentation pattern. e. Utilize a mass spectral library (e.g., NIST) to further confirm the identity, if available.

Conclusion and Future Perspectives

The mass spectrometric analysis of this compound is most effectively approached using GC-MS with electron ionization for structural confirmation and purity assessment. The predictable fragmentation pattern, dominated by the sequential loss of bromine atoms, provides a clear fingerprint for its identification. While LC-MS offers advantages for certain applications, the volatility and thermal stability of the parent compound make GC-MS a highly reliable and informative technique.

Future work in this area could involve the use of high-resolution mass spectrometry to confirm the elemental composition of fragment ions and tandem mass spectrometry to further elucidate complex fragmentation pathways. For quantitative applications, the development and validation of a robust LC-MS/MS method would be a valuable contribution to the analytical toolkit for researchers working with this important class of chemical building blocks.

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  • ResearchGate. (n.d.). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Retrieved from [Link]

  • PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]

  • NIST. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3,5-difluoropyridine. Retrieved from [Link]

  • MassBank. (n.d.). pyridine. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 3,5-Dibromo-2,6-difluoropyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the various substituted pyridines, polyhalogenated derivatives serve as exceptionally versatile building blocks. They offer multiple, distinct reaction sites for the strategic introduction of molecular complexity through cross-coupling reactions.

This guide provides an in-depth technical comparison of the reactivity of 3,5-Dibromo-2,6-difluoropyridine with other common dihalopyridines in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By understanding the nuanced reactivity of this highly functionalized pyridine, researchers can make more informed decisions in the design and execution of their synthetic strategies.

Understanding the Reactivity Landscape of Dihalopyridines

The reactivity of a dihalopyridine in a palladium-catalyzed cross-coupling reaction is governed by a confluence of electronic and steric factors. Two primary principles dictate the regioselectivity and overall reaction rate:

  • Carbon-Halogen (C-X) Bond Strength: The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step. The bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I.[1] Consequently, C-Br bonds are significantly more reactive than C-F bonds in these transformations. For this compound, this intrinsic difference suggests that the C-Br bonds will be the primary sites of reaction.

  • Positional Electronics of the Pyridine Ring: The electron-withdrawing nature of the pyridine nitrogen atom creates a π-deficient ring system. This effect is most pronounced at the ortho (C2/C6) and para (C4) positions, making them more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[2] In this compound, the bromine atoms are at the meta (C3/C5) positions, which are electronically less activated than the ortho positions where the fluorine atoms reside. However, the powerful electron-withdrawing effect of the two fluorine atoms at C2 and C6 significantly enhances the electrophilicity of the entire ring, thereby activating the C-Br bonds at C3 and C5 towards cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and heteroaryl-aryl structures.[3] The reactivity of dihalopyridines in this reaction is highly dependent on the nature and position of the halogens.

Comparative Reactivity Analysis
SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Product(s)Yield (%)Reference(s)
This compound (Predicted) Phenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012-24Mono/Di-arylatedModerate to HighN/A
2,6-Dibromopyridine Phenylboronic Acid (1.1 equiv.)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄ (2.0 equiv.)Toluene/H₂O10016Mono-arylated~70-80[4]
2,6-Dibromopyridine Phenylboronic Acid (2.5 equiv.)Pd(PPh₃)₄ (5 mol%)K₂CO₃ (3.0 equiv.)Dioxane/H₂O10024Di-arylated>90[4]
3,5-Dichloropyridine 4-Methoxyphenylboronic acidPd(OAc)₂ / SPhos / K₃PO₄K₃PO₄Dioxane/H₂O80-110N/AMono-arylatedModerate[5]

Causality Behind Experimental Choices: The use of a biarylphosphine ligand like SPhos is crucial for coupling less reactive C-Br and C-Cl bonds, as it promotes the oxidative addition and reductive elimination steps of the catalytic cycle.[3] Potassium phosphate (K₃PO₄) is a common base that is effective in activating the boronic acid for transmetalation without being overly harsh on sensitive functional groups.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure adapted from established methods for similar polyhalogenated pyridines.[4][7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv for mono-arylation, 2.2 equiv for di-arylation)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene

  • Degassed water

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Solvent Addition: Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of the pyridine).

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl and heteroaryl amines, which are prevalent motifs in pharmaceuticals.[1][8] The reactivity trends in this reaction generally mirror those of the Suzuki coupling.

Comparative Reactivity Analysis

The C-Br bonds of this compound are expected to be the reactive sites for Buchwald-Hartwig amination. The electron-withdrawing fluorine atoms should enhance the reactivity of these positions compared to non-fluorinated analogues like 3,5-dibromopyridine.

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference(s)
This compound (Predicted) MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012-24Mono-aminatedModerate to HighN/A
2,6-Dibromopyridine Benzimidazole (2.0 equiv.)CuI (20 mol%) / N,N'-dimethylethylenediamine (40 mol%)K₂CO₃ (1.5 equiv.)DMSO9024Mono-aminatedHigh[9]
3,5-Dichloropyridine Various aminesPd₂(dba)₃ / Xantphos or RuPhosNaOtBu or Cs₂CO₃Toluene or Dioxane80-110N/AMono-aminatedN/A[5]

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is critical for deprotonating the amine, which facilitates its coordination to the palladium center and subsequent reductive elimination.[10] Bulky, electron-rich phosphine ligands like XPhos are often necessary to promote the coupling of less reactive aryl halides and to prevent catalyst decomposition.[10]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This is a general procedure based on standard Buchwald-Hartwig amination protocols.[4][10]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Reagent Addition: Add this compound and anhydrous, degassed toluene.

  • Nucleophile Addition: Add the amine to the reaction mixture via syringe.

  • Reaction Execution: Seal the tube and heat the mixture with vigorous stirring at 100-110 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the most reliable method for the synthesis of aryl and heteroaryl alkynes.[9] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Comparative Reactivity Analysis

The reactivity of this compound in Sonogashira coupling is expected to be high at the C-Br positions. A study on the closely related 2,4,6-tribromo-3,5-difluoropyridine demonstrated that Sonogashira coupling occurs selectively at the C-Br bonds at the 2- and 6-positions, leaving the C-Br at the 4-position and the C-F bonds untouched under the reaction conditions.[9] This strongly suggests that the C-Br bonds of this compound will readily undergo Sonogashira coupling.

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference(s)
2,4,6-Tribromo-3,5-difluoropyridine PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NN/ART72Di-alkynylated at C2/C682[9]
3,5-Dibromo-2,6-dichloropyridine Various alkynesPd(PPh₃)₂Cl₂ / CuIEt₃N / THFN/ARTN/AMono/Di-alkynylated at C3/C5Good[11]
2,6-Dibromopyridine PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT12Di-alkynylated95N/A

Causality Behind Experimental Choices: The Sonogashira reaction relies on a dual catalytic cycle. The palladium catalyst activates the aryl halide, while the copper(I) co-catalyst forms a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[9] An amine base, such as triethylamine, is used to deprotonate the terminal alkyne and to quench the HX produced during the reaction.[9]

Experimental Protocol: Sonogashira Coupling of this compound

This protocol is adapted from the procedure for 2,4,6-tribromo-3,5-difluoropyridine.[9]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (2.2 equiv for di-substitution)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent and Base Addition: Add anhydrous THF and triethylamine.

  • Alkyne Addition: Add the terminal alkyne dropwise to the stirred solution.

  • Reaction Execution: Stir the reaction mixture at room temperature for 24-72 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter the mixture to remove the amine salt and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizing Reactivity and Mechanisms

Reactivity_Comparison cluster_reactivity General Reactivity in Pd Cross-Coupling cluster_position Positional Activation on Pyridine Ring C-I C-I C-Br C-Br C-I->C-Br Decreasing Reactivity C-Cl C-Cl C-Br->C-Cl Decreasing Reactivity C-F C-F C-Cl->C-F Decreasing Reactivity C2/C6 (ortho) C2/C6 (ortho) C4 (para) C4 (para) C2/C6 (ortho)->C4 (para) Decreasing Electronic Activation C3/C5 (meta) C3/C5 (meta) C4 (para)->C3/C5 (meta) Decreasing Electronic Activation

Caption: General trends in reactivity for palladium-catalyzed cross-coupling reactions.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Product Reductive_Elimination->Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound emerges as a highly valuable and versatile building block for the synthesis of complex pyridine derivatives. Its reactivity profile is a fascinating interplay of C-X bond strength and electronic activation. The C-Br bonds at the 3 and 5 positions are the primary sites for cross-coupling, and their reactivity is significantly enhanced by the presence of the strongly electron-withdrawing fluorine atoms at the 2 and 6 positions. This guide provides a framework for understanding and predicting the reactivity of this substrate in key cross-coupling reactions, along with robust starting protocols to facilitate its use in research and development. The predictable regioselectivity, with the C-F bonds remaining intact under standard conditions for C-Br coupling, opens up avenues for sequential functionalization, further expanding the synthetic utility of this powerful reagent.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]

  • Polyhalogenoheterocyclic compounds. Part 53.1 Sonogashira reactions of 2,4,6-tribromo-3,5-difluoropyridine. Arkat USA. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. Semantic Scholar. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Selective synthesis of poly-substituted fluorine-containing pyridines and dihydropyrimidines via cascade C-F bond cleavage protocol. PubMed. [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. RSC Publishing. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. ResearchGate. [Link]

  • New seven membered palladacycles: C-Br bond activation of 2-bromo-pyridine derivative by Pd(II). ResearchGate. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. RSC Publishing. [Link]

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]

  • 12.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

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characterization of novel compounds from 3,5-Dibromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Novel Compounds from 3,5-Dibromo-2,6-difluoropyridine

For research scientists and professionals in drug development, the pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and capacity for diverse functionalization make it a cornerstone of medicinal chemistry.[3][4] Among the many pyridine-based starting materials, this compound stands out as a particularly versatile building block. Its distinct reactivity profile, featuring two bromine atoms amenable to cross-coupling and two fluorine atoms susceptible to nucleophilic substitution, allows for the controlled, stepwise synthesis of highly functionalized, multi-substituted pyridines.

This guide provides a comparative analysis of synthetic strategies for generating novel compounds from this compound. We will delve into the causality behind experimental choices, compare the performance of different catalytic systems, and provide detailed, validated protocols for key transformations and subsequent characterization.

The Strategic Advantage of this compound

The synthetic utility of this scaffold lies in the differential reactivity of its halogen substituents. The carbon-bromine bonds are significantly more reactive towards palladium-catalyzed cross-coupling reactions than the highly stable carbon-fluorine bonds. This allows for selective functionalization at the 3- and 5-positions. Conversely, the electron-withdrawing nature of the nitrogen atom and the fluorine substituents activates the pyridine ring for nucleophilic aromatic substitution (SNAr), primarily at the 2- and 6-positions where the fluorine atoms are located.[5][6] This orthogonal reactivity is the key to designing complex, multi-substituted pyridine derivatives.

G cluster_final start This compound cross_coupling Pd-Catalyzed Cross-Coupling start->cross_coupling Targets C-Br bonds (e.g., Suzuki, Buchwald-Hartwig) snar Nucleophilic Aromatic Substitution (SNAr) start->snar Targets C-F bonds (e.g., -OH, -OR, -NR2) product_cc 3,5-Disubstituted-2,6-difluoropyridines cross_coupling->product_cc product_snar 2,6-Disubstituted-3,5-dibromopyridines snar->product_snar product_cc->snar Sequential Functionalization product_final 2,3,5,6-Tetrasubstituted Pyridines product_snar->cross_coupling Sequential Functionalization

Caption: Orthogonal reactivity of this compound.

Part 1: Palladium-Catalyzed Cross-Coupling at C-Br Positions

The most powerful methods for forming new carbon-carbon and carbon-nitrogen bonds at the 3- and 5-positions are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, respectively.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures, which are prevalent in kinase inhibitors and other pharmaceuticals.[7] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, using a palladium catalyst.[8]

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Typical Yield (Di-arylated)Reference
1Pd(PPh₃)₄ (5)-K₂CO₃ (3.0)Dioxane/H₂O10024>90%[9]
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10016~70-80% (Mono-arylated)[9]
3[Pd(allyl)Cl]₂ (1)XPhos (2.5)NaOtBu (2.2)Toluene802-4>95%[11]
4Pd₂(dba)₃ (1.5)RuPhos (3.5)Cs₂CO₃ (2.5)Dioxane10018>90%[10]

Expert Insights:

  • For Di-substitution: Catalyst systems like Pd(PPh₃)₄ or those employing bulky, electron-rich phosphine ligands like XPhos and RuPhos are highly effective for exhaustive di-arylation.[9][10][11] The use of a stronger base like NaOtBu can accelerate the catalytic cycle.[11]

  • For Mono-substitution: To achieve selective mono-arylation, using a slight excess (e.g., 1.1 equivalents) of the boronic acid with a less aggressive catalyst system, such as Pd(OAc)₂/SPhos, is often successful.[9] Careful monitoring of the reaction by TLC or LC-MS is crucial to stop the reaction after the first coupling.

This protocol is a robust starting point for the di-arylation of this compound.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (2.5 equiv), and the base (e.g., Cs₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe. The reaction concentration is typically 0.1 M with respect to the starting pyridine.

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[12][13] This palladium-catalyzed reaction couples an amine with an aryl halide, offering a broad substrate scope and high functional group tolerance.[14][15]

G start This compound + Amine (R₂NH) setup Assemble Reactants under Inert Atmosphere start->setup catalyst Pd Precatalyst + Ligand (e.g., XPhos) catalyst->setup base Base (e.g., NaOtBu) base->setup heat Heat Reaction Mixture (e.g., 80-110 °C) setup->heat Add Solvent (e.g., Toluene) workup Aqueous Work-up & Extraction heat->workup Monitor by LC-MS purify Column Chromatography workup->purify product 3,5-Diamino-2,6-difluoropyridine Derivative purify->product

Caption: General workflow for Buchwald-Hartwig amination.

The choice of ligand is paramount in Buchwald-Hartwig aminations, with sterically hindered, electron-rich phosphines generally providing the best results.

EntryCatalyst SystemBaseSolventTemp (°C)Key FeaturesReference
1Pd₂(dba)₃ / BINAPNaOtBuToluene80-100First reliable system for primary amines.[12][12]
2Pd(OAc)₂ / XPhosK₃PO₄t-BuOH100Excellent for a wide range of amines and heteroaryl halides.[13][13]
3XPhos Pd G3LHMDSTHFRT - 60Air-stable precatalyst; LHMDS base allows for protic functional groups.[15]
4[Pd(allyl)Cl]₂ / CyPF-tBuNaOtBuToluene80Highly efficient for amination of heteroaryl chlorides.[14]

Expert Insights:

  • Ligand Choice: For coupling with primary or secondary amines, ligands from the "Buchwald family" such as XPhos, RuPhos, or SPhos are often the top choice due to their high activity and broad scope.[13]

  • Base Compatibility: Sodium tert-butoxide (NaOtBu) is a strong, effective base but is incompatible with base-sensitive functional groups like esters.[15] In such cases, weaker bases like K₃PO₄ or Cs₂CO₃ are preferred, though they may require higher temperatures or longer reaction times.[15]

  • Precatalysts: Using modern, well-defined precatalysts (e.g., XPhos Pd G3) can lead to more reproducible results and lower catalyst loadings compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.

Part 2: Characterization of Novel Pyridine Derivatives

Rigorous characterization is essential to confirm the structure and purity of newly synthesized compounds. A combination of spectroscopic and analytical techniques is required.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons. For a 3,5-disubstituted-2,6-difluoropyridine, the C4-proton will appear as a triplet due to coupling with the two adjacent fluorine atoms.

    • ¹³C NMR: Shows all unique carbon atoms. The carbons attached to fluorine will exhibit large C-F coupling constants.

    • ¹⁹F NMR: Directly observes the fluorine nuclei. For a 2,6-difluoro-3,5-diarylpyridine, a single resonance is expected, confirming the symmetrical substitution.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

TechniqueExpected Data for 3,5-bis(4-methoxyphenyl)-2,6-difluoropyridine
¹H NMR Aromatic protons from the methoxyphenyl groups (~6.9-7.8 ppm), a singlet for the two methoxy groups (~3.9 ppm), and a triplet for the C4-H of the pyridine ring (~7.5-8.0 ppm).
¹⁹F NMR A single resonance in the typical range for aryl fluorides (-60 to -150 ppm), likely appearing as a doublet due to coupling with the C4-H.
¹³C NMR Signals for all unique carbons, including the pyridine ring carbons (with C-F coupling for C2/C6) and the methoxyphenyl carbons.
HRMS Calculated m/z for [M+H]⁺ (C₁₉H₁₄F₂NO₂⁺) should match the observed value to within 5 ppm.
Single-Crystal X-ray Crystallography

For novel compounds that form suitable crystals, single-crystal X-ray diffraction is the "gold standard" for unambiguous structure determination.[16] It provides precise 3D atomic coordinates, confirming connectivity, bond lengths, bond angles, and intermolecular packing interactions.[17][18][19] This technique is invaluable for validating the outcome of a synthetic route and understanding the solid-state conformation of a molecule.

  • Purification: Ensure the compound is of the highest possible purity (>99%) through chromatography or recrystallization.

  • Solvent Selection: Dissolve a small amount of the compound in a good solvent (e.g., dichloromethane, ethyl acetate) at a concentration just below saturation.

  • Slow Evaporation: Leave the vial loosely covered in a vibration-free environment to allow the solvent to evaporate slowly over several days.

  • Solvent Diffusion: Alternatively, place the solution from step 2 in a small vial. Place this vial inside a larger jar containing a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane, heptane). Seal the larger jar. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the compound's solubility, promoting slow crystal growth.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.5 mm) have formed, carefully remove them with a loop and mount them for analysis.

Conclusion

This compound is a powerful and versatile platform for the synthesis of novel, highly substituted pyridine derivatives. By leveraging the orthogonal reactivity of its C-Br and C-F bonds, researchers can strategically employ palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions to build complex molecular architectures. A judicious choice of catalysts, ligands, and reaction conditions, guided by the comparative data presented here, enables the efficient synthesis of these compounds. Rigorous characterization, culminating in X-ray crystallographic analysis where possible, provides the definitive structural proof required for advancing these novel molecules in drug discovery and materials science programs.

References

  • BenchChem. (n.d.). Comparative Biological Efficacy of Pyridine Analogues as Kinase Inhibitors.
  • Abu-Taweel, G. M., Ibrahim, M. M., Khan, S., Al-Saidi, H. M., Alshamrani, M., Alhumaydhi, F. A., & Alharthi, S. S. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3). Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Analysis of Novel Pyridine Derivatives in Anticancer Research.
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  • Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6). Retrieved from [Link]

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  • ResearchGate. (n.d.). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Retrieved from [Link]

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  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Retrieved from [Link]

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The Strategic Advantage of 3,5-Dibromo-2,6-difluoropyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the plethora of heterocyclic intermediates, 3,5-Dibromo-2,6-difluoropyridine has emerged as a uniquely versatile and powerful tool, particularly in the synthesis of polysubstituted pyridines, a scaffold prevalent in pharmaceuticals and agrochemicals. This guide provides an in-depth technical analysis of the distinct advantages of employing this compound, offering a comparative perspective against other dihalogenated pyridines, supported by experimental data and detailed protocols.

Unveiling the Reactivity Landscape: A Tale of Two Halogens

The synthetic utility of this compound stems from the orthogonal reactivity of its halogen substituents. The fluorine atoms at the 2- and 6-positions, being ortho to the ring nitrogen, are highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the strong electron-withdrawing nature of fluorine, which stabilizes the Meisenheimer intermediate formed during nucleophilic attack. In contrast, the bromine atoms at the 3- and 5-positions are significantly less reactive in SNAr reactions but are prime candidates for metal-catalyzed cross-coupling reactions.

This differential reactivity allows for a stepwise and site-selective functionalization of the pyridine ring, a key advantage over symmetrically substituted dihalopyridines.

Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage

Experimental evidence consistently demonstrates the superior reactivity of fluorinated pyridines in SNAr reactions compared to their chlorinated or brominated counterparts. The high electronegativity of fluorine renders the attached carbon atom more electrophilic, facilitating nucleophilic attack under milder conditions and often leading to cleaner reactions with higher yields.

Comparative Reactivity in SNAr

SubstrateNucleophileConditionsProductYieldReference
This compound MorpholineK₂CO₃, DMF, 80 °C, 4h4-(5-Bromo-2,6-difluoro-3-pyridinyl)morpholineHigh (qualitative)General Reactivity
3,5-Dibromo-2,6-dichloropyridineMorpholineHigher temp. required4-(5-Bromo-2,6-dichloro-3-pyridinyl)morpholineLower (qualitative)General Reactivity
2,6-DifluoropyridinePiperidineK₂CO₃, DMSO, 90 °C, 24h2-(Piperidin-1-yl)-6-fluoropyridineGood to Excellent[1]
2,6-DichloropyridinePiperidineHigher temp., longer time2-Chloro-6-(piperidin-1-yl)pyridineModerate[2]

The enhanced reactivity of the C-F bond allows for sequential SNAr reactions on 3-substituted-2,6-difluoropyridines, providing a facile route to 2,3,6-trisubstituted pyridines, which are valuable scaffolds in drug discovery.[3][4]

Experimental Protocol: Nucleophilic Aromatic Substitution of this compound with a Secondary Amine

Objective: To synthesize a mono-amino substituted 3,5-dibromo-2-fluoropyridine derivative.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the secondary amine (1.1 eq) to the solution.

  • Add finely ground anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-substituted product.

Cross-Coupling Reactions: The Versatility of the C-Br Bond

While the fluorine atoms dictate the SNAr chemistry, the bromine atoms at the 3- and 5-positions are ideal handles for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This orthogonality provides a powerful strategy for the synthesis of highly functionalized pyridine derivatives.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This selectivity allows for the preferential reaction at the C-Br bonds while leaving the C-F bonds intact for subsequent SNAr reactions. A study on the chemoselective synthesis of polysubstituted pyridines from heteroaryl fluorosulfates established a reactivity order of -Br > -OSO₂F > -Cl in Suzuki reactions, further highlighting the preferential reactivity of bromide over other leaving groups.[5][6]

Conceptual Workflow for Sequential Functionalization

G A This compound B Cross-Coupling (e.g., Suzuki, Sonogashira) at C3 or C5 A->B Pd catalyst, Base C Mono-arylated/alkynylated 2,6-difluoropyridine B->C D SNAr Reaction at C2 or C6 C->D Nucleophile, Base E Polysubstituted Pyridine D->E

Caption: Sequential functionalization of this compound.

Experimental Protocol: Regioselective Sonogashira Coupling of a Brominated Fluoropyridine

This protocol is adapted from a procedure for a similar substrate and can be optimized for this compound.[7]

Objective: To achieve mono-alkynylation at one of the bromine positions.

Materials:

  • This compound

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a degassed solution of this compound (1.0 eq) in a mixture of THF and Et₃N (e.g., 2:1 v/v), add Pd(PPh₃)₄ (e.g., 5 mol%) and CuI (e.g., 10 mol%) under an inert atmosphere.

  • Degas the reaction mixture for a further 5 minutes at room temperature.

  • Add the terminal alkyne (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Upon completion, remove the solvents under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the mono-alkynylated product.

Comparative Advantages in Drug Discovery and Development

The ability to selectively and sequentially introduce a variety of substituents onto the pyridine core makes this compound an invaluable building block in medicinal chemistry. The fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, while the positions formerly occupied by bromine can be functionalized to modulate potency and selectivity.

The synthesis of 2,3,6-trisubstituted pyridines, which are prevalent in many biologically active compounds, is significantly streamlined using 3-substituted-2,6-difluoropyridine precursors.[8] This approach offers a distinct advantage over methods that require the construction of the pyridine ring from acyclic precursors, which often involve harsher conditions and result in lower overall yields.

Logical Flow of Synthetic Strategy

G start This compound step1 Selective Cross-Coupling start->step1 intermediate1 Mono-functionalized intermediate step1->intermediate1 step2 Nucleophilic Substitution intermediate1->step2 intermediate2 Di-functionalized intermediate step2->intermediate2 step3 Second Cross-Coupling intermediate2->step3 product Polysubstituted Pyridine Core step3->product

Caption: A versatile synthetic route to polysubstituted pyridines.

Conclusion

This compound offers a compelling combination of orthogonal reactivity that is highly advantageous for the synthesis of complex, polysubstituted pyridines. The highly reactive fluorine atoms facilitate clean and efficient nucleophilic aromatic substitution reactions, while the bromine atoms provide versatile handles for a range of cross-coupling transformations. This predictable and controllable reactivity profile, coupled with the inherent benefits of fluorine incorporation in bioactive molecules, positions this compound as a superior building block for researchers and professionals in drug discovery and development. Its strategic use can significantly shorten synthetic routes, improve overall yields, and provide access to novel chemical space.

References

  • Zhang, E., Tang, J., Li, S., Wu, P., Moses, J. E., & Sharpless, K. B. (2016). Chemoselective Synthesis of Polysubstituted Pyridines from Heteroaryl Fluorosulfates. Chemistry (Weinheim an der Bergstrasse, Germany), 22(16), 5692–5697. [Link]

  • Zhang, E., Tang, J., Li, S., Wu, P., Moses, J. E., & Sharpless, K. B. (2016). Chemoselective Synthesis of Polysubstituted Pyridines from Heteroaryl Fluorosulfates. PubMed. [Link]

  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5-and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • Kim, W. S., Kim, H. J., & Cho, C. G. (2005). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. Request PDF. [Link]

  • Hamilton, A. E., Buxton, A. M., Peeples, C. J., & Chalker, J. M. (2017). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]

  • Katoh, T., et al. (2017). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Request PDF. [Link]

  • Kim, W. S., Kim, H. J., & Cho, C. G. (2005). Regiocontrolled Suzuki—Miyaura Couplings of 3,5‐Dibromo‐2‐pyrone. Request PDF. [Link]

  • D'Amico, D. C., et al. (2016). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Wang, L., Liu, N., & Dai, B. (2015). Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. RSC Advances, 5(112), 92255-92261. [Link]

  • Katoh, T., et al. (2017). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. PubMed. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2014). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]

  • O'Brien, J. M., & Senge, M. O. (2018). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]

  • Hope, A. G., & Smith, A. M. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. [Link]

  • Mátravölgyi, B., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. [Link]

  • Janežič, M., & Svete, J. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • El-Sayed, N. N. E., & Abdel-Aziz, H. A. (2022). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]

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  • El-Faham, A., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. PMC. [Link]

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A Comparative Guide to Catalysts for Cross-Coupling Reactions of 3,5-Dibromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and agrochemical research, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the 3,5-dibromo-2,6-difluoropyridine core is a particularly valuable building block, offering multiple reaction sites for the introduction of molecular complexity. The judicious choice of a catalyst is paramount in achieving desired chemical transformations with high efficiency, selectivity, and yield. This guide provides a comparative analysis of catalytic systems for three key cross-coupling reactions of this compound: Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions. The insights presented herein are synthesized from studies on structurally related polyhalogenated pyridines, offering a predictive framework for researchers in the field.

The Strategic Importance of this compound

The unique electronic and steric properties of this compound make it an attractive starting material. The fluorine atoms activate the pyridine ring towards nucleophilic substitution, while the bromine atoms provide orthogonal handles for transition metal-catalyzed cross-coupling reactions. This allows for a stepwise and selective diversification of the pyridine core, a common motif in biologically active molecules.

Comparative Analysis of Catalytic Systems

The reactivity of the carbon-bromine bonds in polyhalogenated pyridines is influenced by their position relative to the nitrogen atom and other ring substituents. In many cases, the C-Br bonds at the 2- and 6-positions (ortho to the nitrogen) are more reactive in palladium-catalyzed cross-coupling reactions.[1][2]

Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds

The Sonogashira reaction is a powerful tool for the formation of C(sp²)-C(sp) bonds, introducing alkynyl moieties into the pyridine ring. Studies on the closely related 2,4,6-tribromo-3,5-difluoropyridine have demonstrated the efficacy of palladium-copper co-catalysis for this transformation.[1]

Catalyst Performance Comparison:

Catalyst SystemSubstrate AnalogKey ObservationsYield (%)Reference
PdCl₂(PPh₃)₂ / CuI2,4,6-tribromo-3,5-difluoropyridineSelective reaction at the 2- and 6-positions.Good to excellent[1]
Pd(PPh₃)₄ / CuIGeneralCommon catalyst for Sonogashira couplings.[3]Variable[3]
Polymer-bound PdCl₂(PPh₃)₂GeneralOffers potential for catalyst recycling.[4]Moderate to good[4]

Causality of Catalyst Choice: The combination of a palladium(II) precatalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst is standard for Sonogashira reactions. The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3] The use of triphenylphosphine (PPh₃) as a ligand provides a balance of stability and reactivity to the palladium center.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Combine Substrate, Alkyne, Base, Pd Catalyst, CuI Start->Reagents 1. Solvent Add Degassed Solvent Reagents->Solvent 2. Heat Heat under Inert Atmosphere Solvent->Heat 3. Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor 4. Quench Quench Reaction Monitor->Quench 5. Extract Extract with Organic Solvent Quench->Extract 6. Purify Purify by Chromatography Extract->Purify 7. End Characterize Product Purify->End 8.

Caption: Generalized workflow for a Sonogashira coupling reaction.

Suzuki-Miyaura Coupling: Constructing Biaryl Linkages

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon single bonds between aryl halides and organoboron compounds. Research on 2,4,6-tribromo-3,5-difluoropyridine indicates that palladium catalysts are effective for this transformation, with the potential for mono- or di-arylation depending on the reaction conditions.[2]

Catalyst Performance Comparison:

Catalyst SystemSubstrate AnalogKey ObservationsYield (%)Reference
Pd(dppf)Cl₂2,4,6-tribromo-3,5-difluoropyridineEffective for mono- and di-arylation.Good[2]
Pd₂(dba)₃ / JohnPhosGeneralBulky ligand can improve efficiency for hindered substrates.Variable[5]
Pd(OAc)₂ / SPhosGeneralAnother bulky phosphine ligand system often used for challenging couplings.Variable[6]

Causality of Catalyst Choice: The generally accepted mechanism for Suzuki coupling involves the oxidative addition of the aryl halide to a Pd(0) complex.[2] For electron-deficient and sterically hindered substrates like polyhalogenated pyridines, the use of bulky and electron-rich phosphine ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene), JohnPhos, or SPhos is often beneficial. These ligands stabilize the palladium center, promote the oxidative addition step, and facilitate the reductive elimination to form the product.[5][6]

Reaction Mechanism: Suzuki-Miyaura Coupling

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl Boronic_Acid Ar'B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Forming Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[7] This reaction is crucial for the synthesis of aryl amines, which are prevalent in pharmaceuticals. For electron-deficient heterocyclic halides, the choice of a bulky biaryl phosphine ligand is critical for efficient catalysis.[6][8]

Catalyst Performance Comparison:

Catalyst SystemSubstrate TypeKey ObservationsReference
Pd₂(dba)₃ / XPhosElectron-deficient heteroaryl halidesXPhos is a highly effective bulky ligand for challenging aminations.[6][6]
Pd(OAc)₂ / Josiphos-type ligandsHeteroaryl chloridesThese ligands have shown success in couplings of challenging substrates.[8][8]
Pd-BIAN-NHC CatalystsCoordinating heterocyclesA newer class of catalysts designed for challenging Buchwald-Hartwig aminations.[9][9]

Causality of Catalyst Choice: The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination.[10] The pyridine nitrogen in the substrate can coordinate to the palladium center and inhibit catalysis. Bulky ligands like XPhos and Josiphos-type ligands create a sterically hindered environment around the palladium, which can prevent catalyst deactivation and promote the desired reductive elimination step.[6][8]

Detailed Experimental Protocols

General Procedure for Sonogashira Coupling of this compound

Adapted from the procedure for 2,4,6-tribromo-3,5-difluoropyridine.[1]

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., triethylamine or a mixture of toluene and triethylamine) under an inert atmosphere (e.g., nitrogen or argon), add the terminal alkyne (1.1-2.2 eq).

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkynylated pyridine.

General Procedure for Suzuki-Miyaura Coupling of this compound

Adapted from the procedure for 2,4,6-tribromo-3,5-difluoropyridine.[2]

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.1-2.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or Ba(OH)₂).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).

  • Add a degassed solvent system (e.g., a mixture of DME and water, or THF and water).

  • Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the arylated pyridine.

General Procedure for Buchwald-Hartwig Amination of this compound

General procedure based on established protocols.[6][8]

  • To an oven-dried reaction tube, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., XPhos or a Josiphos-type ligand), and a suitable base (e.g., NaOt-Bu or Cs₂CO₃).

  • Add this compound (1.0 eq) and the amine (1.1-1.5 eq).

  • Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add a degassed anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring for the required time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the aminated product.

Conclusion

The selection of an optimal catalyst for reactions involving this compound is a critical step in the synthetic workflow. For Sonogashira and Suzuki couplings, palladium catalysts, particularly those with phosphine ligands, have demonstrated high efficacy in analogous systems. For the more challenging Buchwald-Hartwig amination, the use of bulky, electron-rich biaryl phosphine ligands is crucial to overcome potential catalyst inhibition and achieve high yields. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers, enabling the rational design of synthetic routes for the elaboration of this important heterocyclic scaffold.

References

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  • Suzuki reactions of 2,4,6-tribromo-3,5-difluoropyridine - ElectronicsAndBooks. (n.d.). Retrieved January 4, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved January 4, 2026, from [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed - NIH. (2022, January 19). Retrieved January 4, 2026, from [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing. (n.d.). Retrieved January 4, 2026, from [Link]

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  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 4, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved January 4, 2026, from [Link]

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  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 4, 2026, from [Link]

  • Rapid catalyst evaluation for Sonogashira coupling in continuous flow - ResearchGate. (2025, August 6). Retrieved January 4, 2026, from [Link]

  • Suzuki Coupling - YouTube. (2020, July 11). Retrieved January 4, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the X-ray Crystallography of 3,5-Dibromo-2,6-difluoropyridine Derivatives: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which rational drug design, the development of novel materials, and our fundamental comprehension of chemical interactions are built. Within the vast landscape of heterocyclic chemistry, halogenated pyridines represent a class of compounds with significant potential, finding applications as key intermediates in pharmaceuticals and agrochemicals. Their unique electronic properties, stemming from the interplay between the electron-withdrawing nature of the pyridine ring and the diverse characteristics of halogen substituents, make them fascinating targets for structural investigation.

This guide provides a comprehensive overview of the X-ray crystallography of 3,5-Dibromo-2,6-difluoropyridine and its derivatives. Moving beyond a simple recitation of methods, this document delves into the causal relationships between synthetic choices, crystallization strategies, and the resulting supramolecular architecture. We will explore the nuanced world of intermolecular interactions, with a particular focus on the influential role of halogen bonding in directing crystal packing. While the specific crystal structure of the parent this compound is not widely available in the public domain, this guide will equip researchers with the necessary protocols to synthesize, crystallize, and analyze this and related compounds. Furthermore, by drawing comparisons with closely related, structurally characterized halogenated pyridines, we will build a predictive framework for understanding the crystallographic behavior of this important class of molecules.

The Synthetic Pathway: Accessing the Building Blocks

The journey to a high-quality crystal begins with the synthesis of the target molecule. The preparation of this compound derivatives can be approached through established methodologies for the halogenation of pyridine rings. A robust and adaptable synthetic protocol is crucial for obtaining the pure material necessary for successful crystallization.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of polyhalogenated pyridines.[1]

Materials:

  • 2,6-Difluoropyridine

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Sodium sulfite

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 2,6-difluoropyridine (1 equivalent) in concentrated sulfuric acid at 0°C, slowly add N-Bromosuccinimide (2.2 equivalents) in portions.

  • Allow the reaction mixture to warm to room temperature and then heat to 80°C for 12 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium hydroxide until a basic pH is achieved.

  • Quench any remaining bromine with a 10% aqueous solution of sodium sulfite.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Rationale behind Experimental Choices:

  • Sulfuric Acid as Solvent: The strong acidic medium protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution. However, the high temperature and potent brominating agent (NBS) can overcome this deactivation, allowing for substitution at the 3 and 5 positions.

  • N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.

  • Stepwise Addition and Temperature Control: The initial cooling and slow addition of NBS help to control the exothermic nature of the reaction. The subsequent heating provides the necessary activation energy for the double bromination.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis. It is a process that requires patience, careful observation, and a systematic approach to exploring different crystallization conditions. The choice of solvent and crystallization technique can profoundly influence crystal quality and even the resulting polymorphic form.

General Strategies for Crystallizing Halogenated Pyridines:

Several techniques are commonly employed for the crystallization of small organic molecules.[2] For this compound derivatives, which are typically solid at room temperature, the following methods are recommended:

  • Slow Evaporation: This is the simplest method. A saturated or near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a clean, vibration-free environment.

  • Vapor Diffusion: This technique is particularly effective for small quantities of material. A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container holding a more volatile anti-solvent in which the compound is insoluble. The gradual diffusion of the anti-solvent vapor into the solution induces slow crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.

Workflow for Crystallization Screening:

Sources

A Senior Application Scientist's Guide to the Analytical Methods for Assessing 3,5-Dibromo-2,6-difluoropyridine Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a starting material or intermediate is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 3,5-Dibromo-2,6-difluoropyridine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. Its purity profile directly influences reaction yields, impurity profiles of subsequent steps, and the overall quality of the final product.

This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, establishing a framework for developing robust, self-validating analytical systems. Our discussion will be grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) guidelines on impurities in new drug substances (ICH Q3A/B).[1]

The Analytical Challenge: Understanding Potential Impurities

A comprehensive purity assessment begins with anticipating the potential impurities. For this compound, these can be broadly categorized:

  • Process-Related Impurities: These arise from the synthetic route.[2] They include:

    • Starting Materials: Unreacted precursors like 2,6-difluoropyridine.

    • Intermediates: Incompletely halogenated species such as 3-bromo-2,6-difluoropyridine or 3,5-dibromo-2-fluoropyridine.[3]

    • By-products: Isomeric products (e.g., 2,3-dibromo-5,6-difluoropyridine) or products from side reactions.

  • Degradation Products: These can form during storage or handling due to exposure to light, heat, or moisture. Halogenated pyridines can be susceptible to nucleophilic substitution or reductive dehalogenation under certain conditions.[4]

  • Residual Solvents: Volatile organic compounds used during synthesis and purification that are not completely removed.[1]

The diversity of these potential impurities necessitates the use of orthogonal analytical techniques—multiple methods with different separation and detection principles—to build a complete and trustworthy purity profile.

Methodology Comparison: A Multi-Pronged Approach

We will now compare the four most powerful and commonly employed techniques for purity analysis: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Gas Chromatography (GC): The Workhorse for Volatile Analytes

Principle & Rationale: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. As this compound is a semi-volatile organic compound, GC is an exceptionally well-suited technique for its analysis. It excels at separating volatile and semi-volatile impurities, particularly residual solvents and closely related process impurities.[1][5]

Expert Insight: The choice of detector is critical. While a Flame Ionization Detector (FID) is a universal detector for organic compounds, it may lack the required sensitivity for trace impurities. For halogenated compounds, a Halogen-Specific Detector (XSD) or an Electron Capture Detector (ECD) offers significantly higher sensitivity and selectivity, allowing for the detection of halogenated impurities at very low levels.[6][7] Coupling GC with a Mass Spectrometer (GC-MS) provides the ultimate combination of separation and identification.[8]

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent (e.g., Methanol, Acetonitrile) A->B C Add Internal Standard (Optional) B->C D Inject Sample C->D Prepared Sample E Separation on Capillary Column D->E F Detection (FID, XSD, MS) E->F G Integrate Peaks F->G Chromatogram H Calculate Area % G->H I Quantify vs. Standard G->I

Experimental Protocol: GC-FID Purity Assay

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Internal Standard (Optional but Recommended): For precise quantification, a suitable, non-interfering internal standard can be added to the sample and calibration standards.

  • GC Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Split/splitless, 250°C.

    • Oven Program: Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

    • Detector: FID at 300°C.

    • Injection Volume: 1 µL.

  • Data Analysis: Purity is typically assessed by area percent calculation, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC): Versatility and Power

Principle & Rationale: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[1] For this compound, reversed-phase HPLC is the method of choice.[9][10]

Expert Insight: The key to a good HPLC separation is method development. The choice of column (e.g., C18, C8), mobile phase composition (e.g., acetonitrile/water or methanol/water), and pH can dramatically affect the resolution between the main peak and its impurities. A UV detector is standard, but a Diode Array Detector (DAD) provides additional spectral information to assess peak purity and aid in impurity identification.[11]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45µm Syringe Filter B->C D Inject Sample C->D Filtered Sample E Separation on Reversed-Phase Column D->E F Detection (UV/DAD) E->F G Integrate Peaks F->G Chromatogram I Assess Peak Purity (with DAD) F->I H Calculate Area % G->H

Experimental Protocol: Reversed-Phase HPLC-UV Purity Assay

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 60% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is determined by area percent. The relative retention times of known impurities should be established using reference standards.

Quantitative NMR (qNMR) Spectroscopy: The Absolute Method

Principle & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about a molecule.[12] For purity assessment, quantitative ¹H NMR (qNMR) is a powerful primary method.[13][14] Unlike chromatographic techniques that provide relative purity (area %), qNMR can determine absolute purity (weight %) without needing a reference standard of the analyte itself.[15] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.

Expert Insight: The accuracy of qNMR hinges on careful experimental setup. Key parameters include ensuring a long relaxation delay (D1) to allow for complete magnetization recovery of all protons, careful selection of a non-overlapping internal standard, and precise weighing of both the sample and the standard.[16] This technique is invaluable as it is orthogonal to chromatography and can detect "NMR-visible" impurities that might not be detected by GC or HPLC.

qNMR_Workflow A Accurately weigh Internal Standard (IS) (e.g., Maleic Anhydride) C Dissolve both in Deuterated Solvent (e.g., DMSO-d6) A->C B Accurately weigh Analyte Sample B->C D Acquire 1H NMR Spectrum (with long relaxation delay) C->D E Integrate Analyte Signal and IS Signal D->E F Calculate Absolute Purity (w/w %) using integral, weight, MW, and proton count E->F

Experimental Protocol: Absolute Purity by ¹H qNMR

  • Sample Preparation: Accurately weigh (to 0.01 mg) ~15 mg of this compound and ~5 mg of a certified internal standard (e.g., maleic anhydride) into an NMR tube.

  • Dissolution: Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the tube and vortex until fully dissolved.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single pulse ('zg30' on Bruker).

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Mass Spectrometry (MS): Unrivaled Sensitivity and Identification

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is the gold standard for impurity identification.[17] When coupled with a chromatographic inlet (GC-MS or LC-MS), it provides both separation and definitive structural information. High-resolution mass spectrometry (HRMS) can provide mass data with such high accuracy that the elemental composition of an unknown impurity can be determined.[8]

Expert Insight: MS is less of a standalone purity assay and more of a characterization tool. Its power lies in identifying the "unknown" peaks in a GC or HPLC chromatogram.[17] For this compound, GC-MS is particularly effective. The characteristic isotopic pattern of the two bromine atoms (¹⁹Br and ⁸¹Br) provides a clear signature for identifying bromine-containing impurities.

Performance Comparison Summary

The table below summarizes the key performance attributes of each technique for the analysis of this compound.

Parameter Gas Chromatography (GC-FID/XSD) HPLC-UV/DAD Quantitative NMR (qNMR) Mass Spectrometry (GC/LC-MS)
Primary Use Quantitative purity (area %), residual solventsQuantitative purity (area %), non-volatile impuritiesAbsolute quantitative purity (w/w %)Impurity identification & structural elucidation
Selectivity Good to Excellent (detector dependent)Excellent (method dependent)Good (depends on spectral overlap)Unparalleled (mass-based)
Sensitivity High (pg to ng levels)High (ng levels)Moderate (µg to mg levels)Extremely High (fg to pg levels)
Precision Excellent (<1% RSD)Excellent (<1% RSD)Very Good (<2% RSD)Good (for quantification)
Strengths Ideal for volatile/semi-volatile compounds; robust.[18]Highly versatile; established for pharmaceutical analysis.[19]Absolute quantification without analyte standard; non-destructive.[13][14]Definitive identification of unknowns; elemental composition (HRMS).[8]
Limitations Not suitable for non-volatile or thermally labile compounds.Can be complex to develop methods; potential for non-UV active impurities.Lower sensitivity; requires expensive equipment; potential for signal overlap.Not inherently quantitative without standards; matrix effects can occur.

An Integrated and Trustworthy Analytical Strategy

No single method can provide a complete picture of purity. A robust, self-validating system relies on the orthogonal application of these techniques.

Integrated_Strategy cluster_routine Routine Quality Control cluster_characterization Comprehensive Characterization & Investigation Start This compound (New Batch) HPLC HPLC-UV/DAD (Purity by Area %, Known Impurities) Start->HPLC GC GC-FID (Residual Solvents, Volatile Impurities) Start->GC qNMR qNMR (Absolute Purity Assay) Start->qNMR For Reference Standard Certification Decision Purity Profile Meets Specification? HPLC->Decision GC->Decision GCMS GC-MS / LC-MS (Identification of Unknown Peaks) Pass Release Batch Decision->Pass Yes Fail Investigate / Reprocess Decision->Fail No Fail->GCMS Identify Unknowns

  • Routine Batch Release: HPLC is typically used as the primary method for routine purity testing and stability studies, quantifying the main component and known impurities against reference standards. GC is used to quantify residual solvents.

  • Reference Standard Certification: qNMR is the ideal method to assign an absolute purity value to a designated "in-house" reference standard. This standard is then used for the quantification in routine HPLC and GC methods.

  • Impurity Identification: When an unknown peak above the identification threshold (e.g., >0.1% as per ICH) is detected in HPLC or GC, LC-MS or GC-MS is employed to elucidate its structure.[1] This is critical for assessing the potential toxicity of the impurity.

By employing this integrated approach, a complete, accurate, and defensible purity profile for this compound can be established, ensuring its quality and suitability for its intended use in the development of new medicines and materials.

References

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • LGC. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling. LGC Limited.
  • Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications. Netpharmalab.
  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • G.I. Shapiro Library. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health.
  • Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Davidson Analytical Services.
  • Science.gov. (2025, August 6). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Science.gov.
  • ACS Publications. (n.d.). Purity by Absolute qNMR Instructions. American Chemical Society.
  • OSHA. (1991, December). Pyridine. Occupational Safety and Health Administration.
  • SIELC Technologies. (n.d.). Separation of Pyridine, 2,6-dibromo- on Newcrom R1 HPLC column. SIELC Technologies.
  • ATSDR. (n.d.). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry.
  • Pauli, G. F., et al. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. PubMed.
  • Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical & Pharmaceutical Bulletin, 68(9), 868-878.
  • Merck Millipore. (n.d.). Complete Monograph Methods. Merck KGaA.
  • Nilsson, U., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research, 25, 14846–14855.
  • PubChem. (n.d.). 3-Bromo-2,6-difluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(21), 5188. Retrieved from [Link]

  • Krake, E. F., & Baumann, W. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. The Journal of Organic Chemistry, 88(12), 7939–7949. Retrieved from [Link]

  • Bakr, A. A., et al. (2024). Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring. Scientific Reports, 14(1), 2197. Retrieved from [Link]

  • Ali, N. W., et al. (2012). Simultaneous Determination Of Hyoscine Butyl Bromide and Dipyrone in Their Binary Mixture By RP-HPLC Method. IOSR Journal of Pharmacy, 2(5), 29-36.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling 3,5-Dibromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Compounds like 3,5-Dibromo-2,6-difluoropyridine, a halogenated pyridine, are valuable building blocks. However, their unique reactivity profiles demand a rigorous and informed approach to safety. This guide moves beyond a simple checklist to provide a procedural and causal framework for handling this compound, ensuring both your safety and the integrity of your research.

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a comprehensive safety protocol can be developed by examining data from structurally similar compounds.[1][2] The consistent hazard profile of related halogenated pyridines indicates that this compound should be treated with significant caution.

Anticipated Hazard Profile

Based on analogous compounds, this compound is anticipated to be:

  • Acutely Toxic: Harmful if swallowed, inhaled, or in contact with skin.[3][4]

  • An Irritant: Causes serious eye and skin irritation.[3][4][5]

  • A Respiratory Irritant: May cause irritation to the respiratory tract.[3][4][5]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is essential.

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

Your primary defense against exposure is a correctly chosen and properly worn PPE ensemble. Each component is selected to counteract a specific hazard posed by halogenated pyridines.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield is also required when handling larger quantities (>1 liter) or when there is a significant splash risk.[6]Goggles provide a seal around the eyes to protect against splashes of corrosive liquids.[7] A face shield offers a secondary layer of protection for the entire face but must always be worn with goggles.[6]
Hand Protection Nitrile or neoprene gloves. For prolonged contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[3][8][9]These materials offer good resistance to pyridine and its derivatives.[8][9] Always inspect gloves for tears or punctures before use. Use proper glove removal techniques to avoid contaminating your skin.[1]
Body Protection Flame-resistant laboratory coat.[6] An apron or chemical-resistant suit may be necessary for large-scale operations.A fully buttoned lab coat provides a barrier against accidental skin contact.[7] Flame-resistant material is a prudent choice when working with any organic chemical.
Respiratory Protection A NIOSH-approved respirator is necessary if working outside a certified chemical fume hood, if ventilation is poor, or if dust/aerosols may be generated.[1][10]A respirator protects against inhaling harmful dust or vapors. The specific cartridge type (e.g., organic vapor/acid gas) should be chosen based on a risk assessment.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, sequential protocol minimizes risk at every stage of the handling process. The following workflow is designed to be a self-validating system, where each step logically follows the last to ensure containment and safety.

Pre-Handling Preparations
  • Area Designation: All work with this compound must be conducted within a certified chemical fume hood to control vapor and dust exposure.[8][9]

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are accessible and have been recently tested.[5] Have a spill kit readily available.

  • PPE Donning: Put on all required PPE as detailed in the table above before entering the designated work area.

Handling the Compound
  • Container Inspection: Upon receipt, and before each use, carefully inspect the container for any signs of damage or leaks.[1]

  • Weighing and Transfer: Conduct all transfers and weighing of the solid compound within the fume hood. Use tools and techniques that minimize the generation of dust.[10]

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Reaction Monitoring: Keep all reaction vessels closed and within the fume hood for the duration of the experiment.

Post-Handling Procedures
  • Decontamination: Thoroughly clean all glassware and equipment that came into contact with the chemical.

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination, typically starting with gloves, then the lab coat, and finally eye protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[3][5] Do not eat, drink, or smoke in the laboratory.[3][5]

Visualizing the Safe Handling Workflow

The following diagram outlines the critical decision points and procedural flow for safely managing this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste & Spills prep_area Designate Fume Hood check_emergency Verify Safety Equipment prep_area->check_emergency don_ppe Don PPE check_emergency->don_ppe inspect_container Inspect Container don_ppe->inspect_container Proceed to Handling weigh_transfer Weigh & Transfer in Hood inspect_container->weigh_transfer prepare_solution Prepare Solution weigh_transfer->prepare_solution decontaminate Decontaminate Equipment prepare_solution->decontaminate Experiment Complete spill_manage Spill Management prepare_solution->spill_manage If Spill Occurs doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands waste_disposal Hazardous Waste Disposal wash_hands->waste_disposal End of Procedure spill_manage->waste_disposal Contain & Dispose

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.